2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIADPGGPXXRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=CC=C2I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, a substituted indole of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the strategic construction of a 4-iodoindole scaffold, followed by sequential functionalization at the C3 and C2 positions. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern of this compound, featuring functional groups at the 2, 3, and 4 positions, presents a unique chemical architecture for the exploration of novel molecular interactions. The presence of a dimethylamino group at the C2 position, a carbaldehyde at C3, and an iodine atom at C4 offers multiple points for further derivatization, making this molecule a valuable building block for the synthesis of more complex compounds.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core of this strategy revolves around the initial preparation of a key intermediate, 4-iodo-1H-indole, followed by sequential C3 and C2 functionalization.
This guide will detail a forward synthesis based on this analysis, focusing on robust and well-documented chemical transformations.
Synthesis of the Key Intermediate: 4-iodo-1H-indole
The regioselective introduction of an iodine atom at the C4 position of the indole nucleus is a critical first step. Direct iodination of indole often leads to a mixture of products, with a preference for the C3 and C5 positions. Therefore, a more controlled approach is necessary. A reliable method involves the synthesis of 4-halo-1H-indoles from appropriately substituted anilines.
Experimental Protocol: Synthesis of 4-iodo-1H-indole
This procedure is adapted from methodologies for the synthesis of 4-haloindoles.[1][2][3]
Step 1: Synthesis of 2-amino-6-iodotoluene
The synthesis begins with a commercially available starting material, which is then converted to the corresponding aniline derivative.
Step 2: Fischer Indole Synthesis
The classic Fischer indole synthesis provides a robust method for constructing the indole ring.
-
Reaction: 2-amino-6-iodotoluene is reacted with a suitable ketone or aldehyde, such as pyruvic acid, followed by cyclization under acidic conditions.
Table 1: Reagents and Solvents for 4-iodo-1H-indole Synthesis
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-amino-6-iodotoluene | C₇H₈IN | 233.05 | Starting Material |
| Pyruvic acid | C₃H₄O₃ | 88.06 | Reagent |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Catalyst/Solvent |
| Toluene | C₇H₈ | 92.14 | Solvent |
C3-Formylation via the Vilsmeier-Haack Reaction
With the 4-iodo-1H-indole intermediate in hand, the next step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5]
The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on established procedures for the formylation of indoles.[6][7]
-
Reagents: 4-iodo-1H-indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a cooled solution of DMF, POCl₃ is added dropwise with stirring to form the Vilsmeier reagent.
-
A solution of 4-iodo-1H-indole in DMF is then added to the Vilsmeier reagent at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with ice water and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
The crude product, 4-iodo-1H-indole-3-carbaldehyde, is collected by filtration and purified by recrystallization or column chromatography.
-
Table 2: Reagents and Solvents for Vilsmeier-Haack Formylation
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-iodo-1H-indole | C₈H₆IN | 243.04 | Starting Material |
| Phosphorus oxychloride | POCl₃ | 153.33 | Reagent |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Reagent/Solvent |
Introduction of the 2-(dimethylamino) Group
The final step in the synthesis is the introduction of the dimethylamino group at the C2 position. This transformation is the most challenging due to the potential for competing reactions and the need for regioselective functionalization. Two primary strategies can be considered.
Strategy A: Direct C-H Amination
Strategy B: Halogenation Followed by Nucleophilic Substitution
A more classical and potentially more reliable approach involves a two-step sequence: halogenation at the C2 position followed by nucleophilic substitution with dimethylamine.
Step 5.2.1: C2-Halogenation
-
Reagents: N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for the regioselective halogenation of the C2 position of the indole ring, which is activated by the C3-carbaldehyde group.
Step 5.2.2: Nucleophilic Aromatic Substitution
-
Reagents: The resulting 2-halo-4-iodo-1H-indole-3-carbaldehyde can then undergo nucleophilic substitution with dimethylamine.[11][12][13] This reaction may require elevated temperatures and the use of a base to facilitate the displacement of the halide.
Experimental Protocol: C2-Amination (via Halogenation-Substitution)
Step 1: Synthesis of 2-chloro-4-iodo-1H-indole-3-carbaldehyde
-
Procedure: To a solution of 4-iodo-1H-indole-3-carbaldehyde in a suitable solvent (e.g., DMF or acetonitrile), N-chlorosuccinimide is added portion-wise at room temperature. The reaction is monitored by TLC, and upon completion, the product is isolated by precipitation or extraction.
Step 2: Synthesis of this compound
-
Procedure: The 2-chloro-4-iodo-1H-indole-3-carbaldehyde is dissolved in a polar aprotic solvent (e.g., DMF or DMSO) and treated with an excess of dimethylamine (as a solution in THF or as a gas). The reaction mixture is heated to drive the substitution to completion. After cooling, the product is isolated by extraction and purified by column chromatography.
Table 3: Reagents for C2-Amination
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| N-chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Halogenating Agent |
| Dimethylamine | C₂H₇N | 45.08 | Nucleophile |
Characterization
The final product, this compound (CAS Number: 1203897-96-4), should be thoroughly characterized to confirm its identity and purity.[14] The expected analytical data are as follows:
-
¹H NMR: The spectrum should show characteristic signals for the indole protons, the aldehyde proton, and the N,N-dimethyl protons. The integration and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will show the expected number of carbon signals, including those for the carbonyl carbon, the carbons of the indole ring, and the methyl carbons of the dimethylamino group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target compound (C₁₁H₁₁IN₂O, MW: 314.13 g/mol ).
-
Infrared Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the aldehyde, and the C-N stretch of the dimethylamino group.
Conclusion
The synthesis of this compound is a challenging yet achievable multi-step process. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the regioselectivity of the iodination and the final amination step. The proposed pathway, involving the initial construction of a 4-iodoindole intermediate followed by Vilsmeier-Haack formylation and a subsequent halogenation-nucleophilic substitution sequence, offers a logical and experimentally viable route to this valuable substituted indole. This guide provides a solid foundation for researchers to further explore and optimize the synthesis of this and related compounds.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde is a halogenated and amino-substituted indole derivative. The indole nucleus is a prominent scaffold in a vast array of biologically active compounds and natural products, making its derivatives of significant interest in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific compound, offering insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a deeper understanding of the causality behind the molecular characteristics and the strategic considerations for its use in a research and development setting.
The core structure, indole-3-carbaldehyde, serves as a versatile precursor for the synthesis of a wide range of bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a dimethylamino group at the C2 position and an iodine atom at the C4 position is anticipated to significantly modulate the electronic and steric properties of the parent molecule, thereby influencing its reactivity, solubility, and biological activity.
Molecular Structure and Key Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some basic information is available from suppliers and databases, detailed experimental data such as melting point and solubility are not yet widely published. The provided data is a combination of available information and expert-predicted values based on the influence of the substituents.
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 1203897-96-4 | [3] |
| Molecular Formula | C₁₁H₁₁IN₂O | [3] |
| Molecular Weight | 314.13 g/mol | [3] |
| Appearance | Predicted: Off-white to yellow or brown solid | Based on related indole-3-carbaldehyde derivatives.[4] |
| Melting Point | Not experimentally determined. Predicted: >200 °C | Iodinated indole-3-carbaldehydes often exhibit high melting points. For comparison, 5-iodo-1H-indole-3-carbaldehyde melts at 185-186 °C.[4] |
| Boiling Point | Not determined. Likely to decompose at high temperatures. | High molecular weight and polar nature suggest a high boiling point. |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, alcohols), sparingly soluble in non-polar solvents and water. | The dimethylamino and aldehyde groups increase polarity, while the overall large structure limits aqueous solubility. The parent indole-3-carboxaldehyde is soluble in DMSO and dimethylformamide.[5] |
| pKa | Not experimentally determined. | The indole N-H is weakly acidic. The dimethylamino group is basic. The exact pKa values would require experimental determination or high-level computational modeling. |
| Hazard Classification | Irritant | [3] |
Structural Insights:
The presence of an electron-donating dimethylamino group at the C2 position and a large, polarizable iodine atom at the C4 position creates a unique electronic environment within the indole ring. This substitution pattern is expected to influence the molecule's dipole moment, crystal packing, and intermolecular interactions, all of which are critical determinants of its physical properties and biological function.
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
A. Synthesis of the Precursor: 2-(Dimethylamino)-4-iodo-1H-indole
The synthesis would likely begin with a suitable starting material, such as 4-iodoindole. The introduction of the dimethylamino group at the C2 position could be challenging and may require a multi-step process.
B. Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, at the C3 position.[6][7][8] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[6]
Experimental Protocol (Proposed):
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture until the Vilsmeier reagent (a chloromethyliminium salt) is formed.
-
Formylation: Dissolve the precursor, 2-(dimethylamino)-4-iodo-1H-indole, in a suitable solvent (e.g., DMF) and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat it to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is typically quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution). The resulting precipitate, the crude this compound, can then be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
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Spectroscopic Characterization of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde: A Predictive and Methodological Guide
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives displaying a broad spectrum of biological activities and physicochemical properties. The functionalization of the indole nucleus allows for the fine-tuning of these characteristics. 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde represents a unique molecular architecture, incorporating an electron-donating dimethylamino group at the C2 position, a sterically demanding and electron-withdrawing iodine atom at the C4 position, and a formyl group at the C3 position. This distinct substitution pattern is anticipated to significantly influence the molecule's electronic properties, reactivity, and spectroscopic signature.
This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for this compound. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from structurally related indole derivatives to forecast the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of novel indole derivatives, offering a robust framework for spectral assignment and quality control.
Molecular Structure and Predicted Spectroscopic Overview
The unique arrangement of substituents on the indole core of this compound dictates its electronic and steric environment. The electron-donating dimethylamino group at C2 will enrich the electron density of the pyrrole ring, while the bulky iodine atom at C4 will exert both steric hindrance and electronic effects on the benzene portion of the indole. The aldehyde at C3 will act as an electron-withdrawing group. These competing and complementary effects will manifest in the compound's NMR, MS, and IR spectra.
Figure 3. A typical workflow for high-resolution mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O, C-N, and C-I bonds, as well as aromatic C-H and C=C stretching vibrations.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3200 - 3400 | N-H | Stretching |
| 2800 - 3000 | C-H (aliphatic) | Stretching (from dimethylamino group) |
| ~1650 - 1680 | C=O (aldehyde) | Stretching |
| 1580 - 1620 | C=C (aromatic) | Stretching |
| 1300 - 1350 | C-N | Stretching |
| 500 - 600 | C-I | Stretching |
Experimental Protocol for IR Data Acquisition
Figure 4. A streamlined workflow for acquiring FTIR data using an ATR accessory.
Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By leveraging established spectroscopic principles and data from analogous structures, we have forecasted the key features of its ¹H NMR, ¹³C NMR, mass, and IR spectra. The detailed experimental protocols provided for each technique offer a robust methodology for obtaining high-quality, reproducible data. This guide is intended to be a valuable resource for researchers, aiding in the confirmation of synthesis and facilitating the structural elucidation of this and other novel indole derivatives.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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An In-depth Technical Guide to the Theoretical Mechanism of Action of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The compound 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde represents a novel chemical entity with potential therapeutic applications. This guide delineates a theoretical mechanism of action for this molecule, drawing upon structure-activity relationships of analogous compounds and established principles of medicinal chemistry. We hypothesize that this compound acts as a modulator of inflammatory signaling pathways, potentially through the dual inhibition of key enzymes or receptors involved in the inflammatory cascade. This document provides a comprehensive framework for the experimental validation of this proposed mechanism, intended for researchers, scientists, and drug development professionals.
Introduction and Molecular Rationale
The indole scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The specific substitutions on the indole ring of this compound—a dimethylamino group at the 2-position, an iodine atom at the 4-position, and a carbaldehyde at the 3-position—are anticipated to confer a unique pharmacological profile.
-
The Indole-3-carbaldehyde Core: This structural motif is a known precursor for various biologically active molecules.[3] It has been associated with anti-inflammatory and antimicrobial properties.[2][4] The aldehyde group itself can participate in crucial interactions with biological targets, such as forming Schiff bases with amino acid residues.[4]
-
2-Dimethylamino Substitution: The introduction of a dimethylamino group at the 2-position of the indole ring is expected to significantly influence the molecule's electronic properties and basicity. This can enhance binding affinity to target proteins and modulate the intrinsic activity of the compound. Furthermore, related structures with a dimethylamino group have shown anti-inflammatory potential.[1]
-
4-Iodo Substitution: Halogenation, particularly at the 4-position of the indole ring, is a common feature in marine-derived indole alkaloids with notable biological activities.[5] The iodine atom can act as a bulky, lipophilic group, potentially enhancing membrane permeability and participating in halogen bonding with protein targets, thereby increasing binding affinity and selectivity.
Based on these structural features, we propose a primary hypothesis that this compound functions as a modulator of inflammatory pathways. A secondary hypothesis is its potential as an antimicrobial agent, possibly through synergistic action with existing antibiotics.[6]
Proposed Mechanism of Action: Dual Modulation of Inflammatory Pathways
We theorize that this compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the inhibition of key pro-inflammatory signaling pathways. The unique combination of functional groups may allow for simultaneous interaction with multiple targets or a particularly potent interaction with a single, critical node in the inflammatory cascade.
Primary Hypothesis: Inhibition of the NF-κB and MAPK Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central to the inflammatory response. The parent molecule, indole-3-carbaldehyde, has been shown to inhibit the TLR4/NF-κB/p38 signaling pathway. We postulate that the substituted derivative, this compound, will exhibit enhanced inhibitory activity on these pathways.
The proposed mechanism involves the following key interactions:
-
Inhibition of IKK (IκB kinase): The dimethylamino group may interact with the ATP-binding pocket of IKK, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
-
Modulation of p38 MAPK Activity: The indole scaffold, enhanced by the electron-donating dimethylamino group and the halogen bond-forming iodine, could bind to the active site of p38 MAPK, inhibiting its kinase activity. This would disrupt the downstream signaling cascade that leads to the production of inflammatory cytokines like TNF-α and IL-6.
Caption: In vitro experimental workflow for mechanism validation.
Structure-Activity Relationship (SAR) Studies
To further probe the contribution of each functional group, a series of analogues should be synthesized and tested. [7][8]
| Compound | R1 (2-position) | R2 (4-position) | R3 (3-position) | Predicted Activity |
|---|---|---|---|---|
| Lead Compound | -N(CH3)2 | -I | -CHO | High |
| Analogue 1 | -H | -I | -CHO | Moderate |
| Analogue 2 | -N(CH3)2 | -H | -CHO | Moderate-High |
| Analogue 3 | -N(CH3)2 | -I | -H | Low |
Conclusion
The multi-faceted chemical architecture of this compound suggests a compelling potential for this molecule as a novel therapeutic agent, particularly in the context of inflammatory diseases. The theoretical mechanism of action presented herein, centered on the dual modulation of the NF-κB and MAPK signaling pathways, provides a robust and testable framework for future research. The proposed experimental cascade, from in silico modeling to cellular assays, will be instrumental in elucidating the precise molecular interactions and validating the therapeutic potential of this promising indole derivative.
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potential biological targets of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Potential Biological Targets of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Executive Summary
This compound is a synthetic indole derivative with potential therapeutic applications. While direct studies on its specific biological targets are not yet available in the public domain, the extensive research on the indole-3-carbaldehyde scaffold and its analogues provides a strong basis for inferring and investigating its mechanism of action. This guide synthesizes the existing knowledge on related compounds to propose a rational, evidence-based approach to identifying and validating the biological targets of this specific molecule. We will delve into the known biological activities of the indole-3-carbaldehyde family, propose a range of potential molecular targets, and provide detailed experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction to this compound and the Indole Scaffold
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide array of biological macromolecules. The parent compound, indole-3-carbaldehyde, is a metabolite of dietary L-tryptophan produced by gut microbiota and is known to have diverse biological activities.[3]
The subject of this guide, this compound, possesses several key structural features that are likely to influence its biological activity:
-
The Indole-3-carbaldehyde Core: This scaffold is associated with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][4][5][6]
-
A Dimethylamino Group at Position 2: This electron-donating group can significantly alter the electronic distribution of the indole ring, potentially enhancing its interaction with specific protein residues.
-
An Iodine Atom at Position 4: Halogenation, particularly iodination, at this position is a known strategy for modulating the pharmacological profile of indole derivatives, including their affinity and selectivity for targets such as serotonin receptors.[7][8]
Given these structural characteristics, a systematic investigation into the is warranted.
Inferred and Potential Biological Targets
Based on the known activities of structurally related indole-3-carbaldehyde derivatives, we can hypothesize a range of potential biological targets for this compound. These are categorized below.
Enzymes
The indole scaffold is a common motif in many enzyme inhibitors.
-
Protein Kinases: Indole derivatives are well-established as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[9]
-
DNA Topoisomerases: These enzymes are essential for DNA replication and transcription, and their inhibition is a key mechanism of action for many anticancer drugs. Indole compounds have been shown to target topoisomerases.[9]
-
Tryptophan Dioxygenase (TDO): As a structural analogue of tryptophan, indole-3-carbaldehyde derivatives have the potential to inhibit TDO, an enzyme involved in tryptophan metabolism and a target in cancer immunotherapy.
-
Viral Proteases: The indole nucleus has been incorporated into inhibitors of viral proteases, such as the Dengue virus protease.
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Some indole derivatives exhibit anti-inflammatory activity by inhibiting these key enzymes in the arachidonic acid cascade.[2]
Receptors
-
Aryl Hydrocarbon Receptor (AHR): Indole-3-carbaldehyde is a known agonist of the AHR, which plays a role in immune regulation at mucosal surfaces.[3]
-
Serotonin Receptors: The presence of a 4-iodo-1H-indole moiety strongly suggests potential interactions with serotonin receptors, a common target for drugs treating neurological and psychiatric disorders.
Other Proteins and Pathways
-
Bcl-2 Family Proteins: These proteins are critical regulators of apoptosis, and their inhibition by small molecules is a promising strategy in cancer therapy. Indole derivatives have been identified as inhibitors of Bcl-2 family proteins.
-
Tubulin: Disruption of microtubule dynamics through interaction with tubulin is a validated anticancer mechanism. The indole scaffold is present in several tubulin polymerization inhibitors.[9]
-
Mitochondrial Electron Transport Chain: A study on the antifungal activity of indole-3-carboxaldehyde against Fusarium solani revealed that it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.[10]
-
miR-1271-5p/HDAC9 Pathway: Indole-3-carboxaldehyde has been shown to exert anti-inflammatory and anti-atherosclerotic effects in macrophages by upregulating miR-1271-5p, which in turn downregulates histone deacetylase 9 (HDAC9).[11]
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is recommended to identify and validate the biological targets of this compound.
Target Identification
A combination of in silico and experimental methods can be employed to generate a list of putative targets.
3.1.1. In Silico Screening
-
Molecular Docking: Docking studies can be performed against a panel of the potential targets listed above to predict binding affinities and modes.
-
Pharmacophore Modeling: A pharmacophore model can be generated based on the structure of this compound and used to screen databases of known protein structures.
3.1.2. Experimental Screening
-
Affinity Chromatography-Mass Spectrometry: This is a powerful method for identifying protein targets from cell lysates. The compound of interest is immobilized on a solid support and used to "pull down" its binding partners, which are then identified by mass spectrometry.
-
Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA): These techniques can be used to screen for target engagement by measuring changes in protein thermal stability upon compound binding.
Target Validation
Once a list of putative targets has been generated, their interaction with this compound must be validated using a series of orthogonal assays.
3.2.1. Biochemical Assays
-
Enzyme Inhibition Assays: For putative enzyme targets, IC50 values should be determined using in vitro enzymatic assays.
-
Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (Kd) of the compound to the purified target protein.
3.2.2. Cell-Based Assays
-
Target Engagement Assays: In-cell target engagement can be confirmed using techniques like CETSA.
-
Functional Assays: The effect of the compound on the function of the target in a cellular context should be assessed. For example, if the target is a protein kinase, a Western blot analysis can be used to measure the phosphorylation of its downstream substrates.
-
Gene Knockdown/Knockout Studies: The cellular effects of the compound should be attenuated or abolished in cells where the putative target has been knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.
Data Presentation and Visualization
Table 1: Summary of Potential Biological Targets and Validation Assays
| Target Class | Potential Target | Rationale from Literature | Suggested Validation Assays |
| Enzymes | Protein Kinases | Indole scaffold is a common kinase inhibitor motif.[9] | Kinase inhibition panel screening, in vitro kinase assays, Western blot for downstream substrate phosphorylation. |
| DNA Topoisomerases | Indole derivatives are known to inhibit topoisomerases.[9] | Topoisomerase relaxation/supercoiling assays. | |
| Tryptophan Dioxygenase | Structural similarity to tryptophan. | In vitro TDO activity assay. | |
| Receptors | Serotonin Receptors | 4-iodo-1H-indole is a key intermediate for serotonin receptor ligands. | Radioligand binding assays, functional assays in cells expressing specific receptor subtypes. |
| Aryl Hydrocarbon Receptor | Indole-3-carbaldehyde is a known AHR agonist.[3] | AHR reporter gene assay. | |
| Other Proteins | Bcl-2 Family Proteins | Indole derivatives are known inhibitors. | SPR or ITC for binding affinity, apoptosis assays (e.g., caspase activation). |
| Tubulin | Indole scaffold is found in tubulin inhibitors.[9] | Tubulin polymerization assay, immunofluorescence microscopy of microtubules. |
Diagram 1: Proposed Signaling Pathway for Anti-inflammatory Effects
Caption: Inferred anti-inflammatory pathway of this compound.
Diagram 2: Experimental Workflow for Target Validation
Caption: A streamlined workflow for the identification and validation of biological targets.
Conclusion
While the precise biological targets of this compound remain to be elucidated, the rich pharmacology of the indole-3-carbaldehyde scaffold provides a strong foundation for targeted investigation. The proposed multi-faceted approach, combining in silico methods with a suite of biochemical and cell-based assays, offers a robust strategy for uncovering the mechanism of action of this promising compound. The insights gained from such studies will be invaluable for its future development as a potential therapeutic agent.
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El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., Rady, H. M., & Abd El-Fattah, M. F. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
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in silico modeling of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde interactions
An In-Depth Technical Guide to the In Silico Modeling of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde Interactions
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] This guide provides a comprehensive, in-depth framework for the in silico investigation of a specific, lesser-studied derivative, this compound. We will navigate the complete computational workflow, from initial target identification—a crucial step for novel compounds—to the rigorous evaluation of binding interactions through molecular docking, molecular dynamics simulations, and free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale to empower informed, effective, and self-validating computational research.
Introduction: The Compound and the Challenge
This compound (CAS: 1203897-96-4) is a substituted indole derivative.[3] While the parent indole-3-carbaldehyde scaffold is a known reactant for synthesizing compounds with potential anticancer, antibacterial, and anti-inflammatory properties, this specific derivative is not extensively characterized in public literature. This scenario is common in early-stage drug discovery, where a novel compound's biological targets and mechanism of action are unknown.
In silico modeling provides a powerful, resource-efficient suite of methods to generate testable hypotheses about a molecule's behavior at the atomic level.[4] It allows us to predict how a ligand might interact with a protein target, assess the stability of that interaction, and estimate its binding affinity, thereby guiding further experimental validation.[5] This guide will address the primary challenge of working with a novel compound by first outlining a strategy for target identification before proceeding to detailed modeling protocols.
Acknowledging the Unknown: Target Identification Strategies
Without a known biological target, the first and most critical phase of our in silico investigation is to identify and prioritize potential protein partners. This process, often called target fishing or de-orphaning, leverages the compound's structural features to infer its likely interactions.
Ligand-Based Approaches
These methods use the structure of our query molecule to find known ligands with similar properties.
-
2D Similarity Searching: Utilizes molecular fingerprints (e.g., Morgan, MACCS keys) to search databases like ChEMBL or PubChem for compounds with high structural similarity. Known targets of these "neighbor" compounds become candidate targets for our molecule.
-
3D Shape Similarity: Compares the three-dimensional shape and electrostatic potential of our molecule against a database of known active compounds. This can identify functionally related molecules (bioisosteres) even if their 2D graphs are dissimilar.
-
Pharmacophore Searching: A pharmacophore is an abstract representation of the essential features for molecular recognition (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). A pharmacophore model can be built from our query molecule and used to screen libraries of known targets for a complementary binding site.
Structure-Based Approaches
If ligand-based methods yield no clear candidates, we can screen our molecule against a library of protein structures.
-
Reverse Docking (Inverse Docking): Instead of docking many ligands to one target, we dock one ligand (our molecule) to many potential targets.[4] This is computationally intensive but can uncover unexpected targets. A common strategy is to screen against a panel of proteins representing different families implicated in disease, such as kinases, proteases, or nuclear receptors.
For the remainder of this guide, we will proceed with a hypothetical target identified through these methods. Given the prevalence of indole derivatives as kinase inhibitors, we will select Epidermal Growth Factor Receptor (EGFR) kinase as a representative target for demonstrating the subsequent modeling workflow.
The Core Computational Workflow: From Pose to Affinity
Our primary goal is to build a robust, atomic-level model of the protein-ligand interaction. This is a multi-stage process where each step builds upon and validates the previous one.
Caption: High-level overview of the in silico drug discovery workflow.
Part A: Molecular Docking – Predicting the Binding Pose
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[6] The process involves sampling a vast number of possible poses and evaluating each one with a scoring function, which provides a rapid, empirical estimate of binding affinity.[7]
Caption: Step-by-step workflow for a typical molecular docking experiment.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., EGFR from the Protein Data Bank).
-
Using a molecular modeling tool (e.g., AutoDock Tools, Maestro), remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens, as they are critical for hydrogen bonding but often omitted in crystal structures.
-
Assign partial atomic charges using a force field (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its 2D representation (SMILES or SDF file).
-
Perform an initial energy minimization of the ligand structure.
-
Assign partial charges and define the rotatable bonds. The software will explore rotations around these bonds during the docking search.
-
-
Grid Generation:
-
Define a "grid box" that encompasses the active site of the receptor. This box defines the search space for the ligand. Its coordinates are typically centered on the position of a known inhibitor or catalytically important residues.
-
-
Docking Execution:
-
Run the docking algorithm. Many programs use a genetic algorithm, which "evolves" a population of ligand poses over many generations to find the lowest-energy (most favorable) binding modes.[8]
-
-
Results Analysis:
-
The output will be a set of docked poses, ranked by their predicted binding energy (scoring function).
-
Crucial Step: Visually inspect the top-ranked poses. A good pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing) and have a low internal strain energy.
-
Data Presentation: Docking Results
| Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (EGFR) | Interaction Type |
| 1 | -9.2 | Met793, Leu718 | Hydrogen Bond (backbone), Hydrophobic |
| 2 | -8.8 | Cys797, Leu844 | Hydrophobic, Halogen Bond (Iodine) |
| 3 | -8.5 | Gln791, Thr790 | Hydrogen Bond (sidechain) |
Table 1: Hypothetical docking results for this compound with the EGFR kinase domain. Lower energy values indicate a more favorable predicted binding.
Part B: Molecular Dynamics (MD) Simulation – Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, revealing its stability and flexibility.[5] By simulating the motions of all atoms in a solvated environment, we can validate whether a docked pose is stable or if the ligand quickly dissociates.[9][[“]]
Caption: The sequential stages of setting up and running an MD simulation.
Experimental Protocol: MD Simulation (using GROMACS as an example)
-
System Setup:
-
Select the most promising protein-ligand pose from docking.
-
Choose a suitable force field (e.g., CHARMM36 for proteins, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[5]
-
Place the complex in the center of a periodic solvent box (e.g., a cubic box of TIP3P water), ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.[11]
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during setup.
-
-
Equilibration:
-
This is a two-phase process to bring the system to the desired temperature and pressure.[11]
-
NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): Maintain the target temperature while also allowing the box volume to fluctuate to bring the system to the correct density at 1 atm pressure. The position restraints are gradually released.
-
-
Production Run:
-
Run the simulation for a sufficiently long period (e.g., 50-200 nanoseconds) without any restraints to observe the natural dynamics of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD suggests the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in docking to see if they are maintained throughout the simulation.
-
Part C: Binding Free Energy Calculation – Quantifying Affinity
MD simulations can be further leveraged to calculate the binding free energy (ΔG_bind), a more accurate predictor of binding affinity than docking scores.[12] Methods range from computationally efficient endpoint calculations to more rigorous but demanding alchemical transformations.[13][14]
Caption: Thermodynamic cycle for relative binding free energy (RBFE) calculations.[13]
Experimental Protocol: MM/PBSA Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular endpoint technique that calculates the binding free energy by averaging over snapshots from an MD trajectory.[15]
ΔG_bind =
Each term is calculated as: G = E_MM + G_solv - TΔS
-
Trajectory Preparation:
-
Use the stable portion of the production MD trajectory. Remove all solvent and ions.
-
Strip the ligand coordinates to create separate receptor-only and ligand-only trajectories.
-
-
Energy Calculations:
-
For a set of snapshots (e.g., 100 frames), calculate the following for the complex, receptor, and ligand:
-
E_MM (Molecular Mechanics Energy): The internal energy (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) energies in the gas phase.
-
G_solv (Solvation Free Energy): The energy required to transfer the molecule from a vacuum to the solvent. It has two components:
-
Polar (G_PB): Calculated by solving the Poisson-Boltzmann equation.
-
Non-polar (G_SA): Proportional to the solvent-accessible surface area (SASA).
-
-
-
-
Entropy Calculation (Optional but Recommended):
-
The -TΔS term represents the change in conformational entropy upon binding. It is computationally expensive to calculate (e.g., via normal mode analysis) and is sometimes omitted for comparing similar ligands, though its inclusion improves accuracy.[15]
-
-
Final Calculation:
-
Average the energy terms over all snapshots and compute the final ΔG_bind.
-
Data Presentation: Free Energy Results
| Energy Component | Value (kcal/mol) | Contribution to Binding |
| ΔE_vdW (van der Waals) | -45.7 | Favorable |
| ΔE_elec (Electrostatic) | -18.3 | Favorable |
| ΔG_polar (Polar Solvation) | +25.1 | Unfavorable |
| ΔG_nonpolar (Non-polar Solv.) | -5.5 | Favorable |
| ΔG_bind (MM/PBSA) | -44.4 | Overall Favorable |
Table 2: Hypothetical MM/PBSA binding free energy decomposition for the protein-ligand complex. The negative final value suggests a stable binding interaction.
Conclusion and Forward Look
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By starting with robust target identification strategies and progressing through a validated pipeline of molecular docking, MD simulations, and binding free energy calculations, researchers can generate powerful, data-driven hypotheses about the molecule's biological function. The results from such a study—a predicted binding pose, a dynamic stability profile, and a quantitative estimate of affinity—provide an invaluable foundation for prioritizing compounds and designing focused, efficient wet-lab experiments to validate the computational findings.
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Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies. In Molecular Modeling of Proteins (pp. 393-410). Humana Press. [Link]
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Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: frontiers and benchmarks. Annual review of biophysics, 46, 531-558. [Link]
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Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 21(31), 17355-17366. [Link]
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Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
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Heim, G., & Tavan, P. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry, 17(26), 2847-2877. [Link]
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Al-Ostath, A., Al-Qawasmeh, R. A., & Zalloum, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2828. [Link]
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Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Silico Modeling of Protein Structures and Functions, 141-160. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]
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An In-Depth Technical Guide to the Structural Analogs of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analogs of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry. We will delve into rational synthetic strategies, explore the nuances of structure-activity relationships (SAR), and detail established protocols for biological evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the indole framework.
Introduction: The Privileged Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design. The specific substitution pattern of this compound presents a unique combination of electron-donating and halogen substituents, suggesting a rich potential for diverse biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory applications.[3][4] This guide will systematically explore the synthesis and potential applications of analogs based on this intriguing molecular architecture.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of this compound and its analogs is not explicitly detailed in the current literature. However, by leveraging established synthetic methodologies for substituted indoles, a plausible and efficient multi-step synthetic pathway can be proposed. The key transformations involve the construction of the indole core, followed by strategic introduction of the dimethylamino, iodo, and carbaldehyde functionalities.
Proposed Synthetic Pathway
A logical approach to the target scaffold involves a sequence of well-precedented reactions. The following workflow outlines a rational synthetic route, providing a foundation for laboratory execution.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a composite of established methods and requires optimization for the specific substrate.
Step 1: Synthesis of 2-Amino-4-iodo-1H-indole
-
Reaction Setup: To a solution of an appropriately substituted o-halo-nitroaniline in a suitable solvent (e.g., DMF), add a cyanoacetamide derivative and a strong base (e.g., sodium hydride) at room temperature under an inert atmosphere.[5]
-
Reaction Execution: Stir the reaction mixture for 1-2 hours to facilitate the nucleophilic aromatic substitution.
-
Reductive Cyclization: Following the formation of the intermediate, carefully add a reducing agent system, such as iron powder and hydrochloric acid, or zinc powder with ferric chloride.[5] Heat the reaction to 80-100 °C for several hours until the cyclization is complete, as monitored by TLC.
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: N,N-Dimethylation of 2-Amino-4-iodo-1H-indole
-
Reaction Setup: Dissolve the 2-amino-4-iodo-1H-indole in a suitable solvent such as methanol or acetonitrile.
-
Reaction Execution: Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate, along with a non-nucleophilic base (e.g., potassium carbonate) to scavenge the acid produced. Alternatively, reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride can be employed.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved through column chromatography.
Step 3: Vilsmeier-Haack Formylation
-
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.[6][7]
-
Reaction Execution: Dissolve the 2-(dimethylamino)-4-iodo-1H-indole in anhydrous DMF and cool to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution.[8] Allow the reaction to stir at room temperature for several hours.
-
Work-up and Purification: Quench the reaction by pouring it onto crushed ice and basifying with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification to yield the final product, this compound.
Structural Analogs and Structure-Activity Relationships (SAR)
The therapeutic potential of this scaffold can be systematically explored by synthesizing a library of structural analogs. Modifications at key positions of the indole ring are expected to modulate the biological activity.
Table 1: Proposed Structural Modifications and Predicted Impact on Activity
| Position of Modification | Type of Substituent | Rationale and Potential Impact on Biological Activity |
| C2-Amino Group | Alkyl chains of varying length, cyclic amines (e.g., piperidine, morpholine) | The nature of the amino group is critical for activity. Altering the steric bulk and basicity can influence receptor binding and pharmacokinetic properties.[5] |
| C4-Halogen | Replacement of iodine with bromine, chlorine, or fluorine | Halogen substitution can significantly impact lipophilicity, metabolic stability, and binding interactions. A systematic variation will help elucidate the role of the halogen in the pharmacophore.[9] |
| C5, C6, C7-Positions | Introduction of electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups | These modifications can fine-tune the electronic properties of the indole ring, affecting its reactivity and interaction with biological targets. |
| N1-Position | Alkylation or arylation | Substitution at the indole nitrogen can alter the molecule's planarity and hydrogen bonding capacity, potentially leading to changes in biological activity and selectivity. |
Biological Evaluation: Unveiling Therapeutic Potential
Based on the known activities of related indole derivatives, analogs of this compound are promising candidates for evaluation in several therapeutic areas.
Anticancer Activity
Indole derivatives are known to exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization, topoisomerase, and various kinases.[10][11]
Protocol: In Vitro Anticancer Screening (MTT Assay) [10]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Figure 2: Potential mechanism of anticancer activity of indole analogs.
Antimicrobial Activity
The indole scaffold is present in many natural and synthetic antimicrobial agents.[12][13]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [12]
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension. Incubate the plates at 37°C for 24 hours for bacteria and 25-30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on an indole core.[14][15] These compounds often act by inhibiting cyclooxygenase (COX) enzymes.
Protocol: In Vitro COX Inhibition Assay [16]
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds in a suitable buffer.
-
Reaction Initiation and Termination: Initiate the reaction by adding the arachidonic acid substrate. After a set incubation period, terminate the reaction.
-
Prostaglandin Measurement: Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percent inhibition of COX activity and determine the IC₅₀ values for each compound against both COX-1 and COX-2 to assess potency and selectivity.
Figure 3: Simplified pathway of anti-inflammatory action via COX inhibition.
Conclusion and Future Directions
The structural framework of this compound represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear path for the creation of a diverse library of analogs. Systematic biological evaluation, guided by the protocols described, will be crucial in elucidating the full therapeutic potential of this scaffold. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of advancing promising candidates into preclinical and clinical development. The inherent versatility of the indole nucleus, combined with the unique substitution pattern of the title compound, ensures that this area of research will remain a fertile ground for drug discovery for years to come.
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Preliminary Cytotoxicity Screening of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
An In-Depth Technical Guide:
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, particularly in oncology.[1][2] This guide outlines a comprehensive, scientifically rigorous framework for the preliminary in vitro cytotoxicity screening of a novel analogue, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. While specific biological data for this compound is not yet prevalent in public literature, its structural motifs—an indole-3-carbaldehyde core known for diverse bioactivities, a dimethylamino group, and a halogen substituent—warrant a thorough investigation of its cytotoxic potential.[3][4][5][6]
This document provides a self-validating, multi-assay strategy designed to move beyond simple viability metrics to generate a robust preliminary profile of the compound's effect on cancer and non-cancerous cells. We detail the causal logic behind experimental choices, provide step-by-step protocols for key assays, and offer a clear pathway for data analysis and interpretation, establishing a foundational dataset for go/no-go decisions in the early stages of drug discovery.
Introduction: The Rationale for Screening
The indole nucleus is a recurring motif in numerous natural and synthetic compounds with potent antiproliferative properties.[2][7] Derivatives of indole-3-carbaldehyde, in particular, have been explored for a wide range of therapeutic applications, including anticancer agents.[3][5][8] The target molecule, this compound, presents an intriguing profile for investigation. The strategic placement of substituents on the indole ring can dramatically influence cytotoxic effects.[1] Therefore, a systematic in vitro evaluation is the critical first step to characterizing its potential as a therapeutic agent.
The objective of this guide is to establish a robust workflow for this initial screening phase. This involves not just determining if the compound can kill cells, but understanding its potency (via IC50 determination) and selectivity (by comparing effects on cancerous vs. non-cancerous cells).
Foundational Strategy: A Multi-Parametric Approach
Therefore, we propose a two-tiered approach: a primary screen to assess metabolic viability followed by an orthogonal, confirmatory assay that measures a distinct marker of cell death, such as membrane integrity. This dual-assay strategy provides a self-validating system to increase confidence in the results.
Caption: High-level workflow for preliminary cytotoxicity screening.
Experimental Design and Protocols
Scientific rigor begins with meticulous experimental design. The choices of cell lines, compound handling procedures, and assay protocols are critical for generating reproducible and meaningful data.
Cell Line Selection: The Importance of Context
The choice of cell lines is paramount for contextualizing the cytotoxic activity. We recommend a panel that includes:
-
Relevant Cancer Cell Lines: Based on the known activity of other indole derivatives, cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) are appropriate starting points.[11][12]
-
Non-Cancerous Control Cell Line: To assess selectivity, a non-cancerous cell line like human embryonic kidney cells (HEK293 ) should be included.[11] A compound that is highly toxic to both cancerous and normal cells has limited therapeutic potential.[13]
Compound Preparation
Proper handling of the test compound is crucial to avoid experimental artifacts.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).[14]
-
Working Solutions: Prepare serial dilutions from the stock solution in complete cell culture medium immediately before treating the cells.
-
Solvent Control: Ensure the final concentration of DMSO in the culture wells does not exceed a non-toxic level, typically 0.5% (v/v), to prevent solvent-induced cytotoxicity.[14]
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily via mitochondrial dehydrogenases.[15] A decrease in metabolic activity is inferred as a loss of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells for "vehicle control" (medium with the same final concentration of DMSO) and "no-cell control" (medium only, for background absorbance).
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[17]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, preparing an identical plate.
-
Positive Control: For this assay, it is crucial to include a "maximum LDH release" control. Treat several wells with a lysis buffer (provided in commercial kits) 30 minutes before the end of the incubation period to achieve 100% cell lysis.[17]
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay) to each well of the new plate.
-
Incubation and Reading: Incubate at room temperature for 10-20 minutes, protected from light. Measure the fluorescence or absorbance as specified by the kit manufacturer.
Data Analysis and Interpretation
Raw data from the plate reader must be processed to determine the compound's potency and selectivity.
Calculation of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50% compared to the untreated control.[15]
-
Calculate Percent Viability:
-
For the MTT assay: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Calculate Percent Cytotoxicity:
-
For the LDH assay: % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_lysis - Abs_vehicle)] * 100
-
-
Determine IC50: Plot the percent viability (or cytotoxicity) against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value.
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format for easy comparison.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) [Assay] | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | This compound | 48 | Hypothetical Value [MTT] | Calculated Value |
| HepG2 (Liver Cancer) | This compound | 48 | Hypothetical Value [MTT] | Calculated Value |
| HEK293 (Normal Kidney) | This compound | 48 | Hypothetical Value [MTT] | N/A |
| Positive Control (e.g., Doxorubicin) | Doxorubicin | 48 | Literature/Experimental Value | Calculated Value |
Note: Data is for illustrative purposes only.
Interpretation and Decision Making
The IC50 values provide a quantitative measure of potency, while the Selectivity Index (SI) offers insight into the therapeutic window.
-
Selectivity Index (SI): Calculated as IC50 in normal cells / IC50 in cancer cells.[13] A higher SI value (typically >2) is desirable, as it indicates the compound is more toxic to cancer cells than to normal cells.
The interpretation of these results guides the next steps in the drug discovery pipeline.
Caption: Decision-making framework based on cytotoxicity data.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically sound methodology for the initial cytotoxic evaluation of this compound. By employing a multi-assay, multi-cell line approach, researchers can generate a reliable preliminary dataset that characterizes the compound's potency and selectivity.
If the compound demonstrates significant and selective cytotoxicity (e.g., a low micromolar IC50 in cancer cells and a favorable Selectivity Index), subsequent studies would be warranted. These could include apoptosis assays (e.g., Annexin V/PI staining) to determine the mechanism of cell death, cell cycle analysis, and eventually, progression to in vivo models.[14] This structured screening cascade ensures that resources are focused on the most promising candidates, accelerating the path of drug discovery.
References
- BenchChem. (2025). Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers. BenchChem.
- Abdel-Wahab, B. F., et al. (n.d.). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed.
- Al-Ostath, A., et al. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
- Naseem, S., et al. (2023).
- Al-Hussain, S. A., et al. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. BenchChem.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- Corbin, J. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Adan, A., et al. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Rahman, M. M., & Karim, M. R. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. BenchChem.
- Abcam. (n.d.). Cell viability assays. Abcam.
- ResearchGate. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride.
- Chan, G. K., et al. (2011).
- OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
- Singh, A., & Kumar, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Niles, A. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development.
- Kumar, K. S., et al. (n.d.).
- Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
- Kumar, R., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
- Sigma-Aldrich. (n.d.). Indole-3-carboxaldehyde 97%.
- Egorova, A. S., et al. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. NIH.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 12. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 16. scielo.br [scielo.br]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, a complex indole derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is built upon a logical sequence of well-established organic transformations, commencing with the synthesis of a 4-iodoindole scaffold, followed by functionalization at the C2 position, and culminating in a regioselective Vilsmeier-Haack formylation at the C3 position. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed step-by-step procedures, explanations of the underlying chemical principles, and guidance for troubleshooting.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring an electron-donating dimethylamino group at the C2 position, a halogen at the C4 position, and a formyl group at the C3 position, presents a unique template for the development of novel therapeutic agents. The iodo group at C4 provides a handle for further functionalization via cross-coupling reactions, while the dimethylamino and carbaldehyde moieties can be engaged in various chemical transformations to generate diverse compound libraries.
This application note details a proposed four-step synthetic route to this target molecule, designed to be robust and reproducible. Each step is accompanied by a thorough explanation of the reaction mechanism and the rationale for the selection of reagents and conditions, empowering the user to not only execute the synthesis but also to adapt and optimize the procedure as needed.
Overall Synthetic Workflow
The synthesis of this compound is proposed to proceed through the following four key stages:
Caption: Proposed four-step synthesis of the target molecule.
Materials and Equipment
Reagents
-
4-iodo-1H-indole (or precursors for its synthesis)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dimethylamine (solution in THF or ethanol, or as hydrochloride salt)
-
Triethylamine or other suitable base
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment
-
Round-bottom flasks
-
Magnetic stirrers and stir bars
-
Heating mantles or oil baths
-
Reflux condensers
-
Dropping funnels
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
-
Personal protective equipment (safety glasses, lab coat, gloves)
Experimental Protocols
Step 1: Synthesis of 4-iodo-1H-indole
Rationale: The synthesis of the 4-iodo-1H-indole starting material can be achieved through various literature methods. One common approach involves the iodination of indole, often requiring N-protection followed by ortho-lithiation and quenching with iodine. For the purpose of this protocol, it is assumed that 4-iodo-1H-indole is either commercially available or synthesized according to a previously established and validated procedure.
Step 2: Synthesis of 2-chloro-4-iodo-1H-indole
Causality: The C2 position of the indole ring is susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) is a convenient and effective source of electrophilic chlorine for this transformation. The reaction is typically carried out in an aprotic solvent like acetonitrile.
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-iodo-1H-indole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-4-iodo-1H-indole.
Step 3: Synthesis of 2-(dimethylamino)-4-iodo-1H-indole
Causality: The chloro group at the C2 position of the indole is susceptible to nucleophilic aromatic substitution by amines. This step introduces the dimethylamino group. The reaction is typically carried out in a polar aprotic solvent and may require elevated temperatures to proceed at a reasonable rate.
Protocol:
-
To a pressure-rated reaction vessel, add 2-chloro-4-iodo-1H-indole (1.0 eq) and a solution of dimethylamine (e.g., 2.0 M in THF, 3.0-5.0 eq).
-
Alternatively, use dimethylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as triethylamine (3.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully vent the vessel.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(dimethylamino)-4-iodo-1H-indole.
Step 4: Vilsmeier-Haack Formylation to Yield this compound
Causality: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[1][2][3] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride and DMF. This electrophilic species attacks the most electron-rich position of the indole ring, which is C3, to introduce the formyl group after hydrolysis.[3] The electron-donating dimethylamino group at C2 further activates the C3 position for this electrophilic substitution.
Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF (5.0 eq).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 2-(dimethylamino)-4-iodo-1H-indole (1.0 eq) in anhydrous DMF.
-
Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
A precipitate should form. Collect the solid by filtration, wash thoroughly with water, and air-dry.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate or DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
| Step | Reactant | Reagent(s) | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) |
| 2 | 4-iodo-1H-indole | N-Chlorosuccinimide | 1 : 1.05 | Acetonitrile | 0 to RT | 3-5 |
| 3 | 2-chloro-4-iodo-1H-indole | Dimethylamine | 1 : 3-5 | THF | 80-100 | 12-24 |
| 4 | 2-(dimethylamino)-4-iodo-1H-indole | POCl₃ / DMF | 1 : 1.5 / 5 | DMF | 0 to 40 | 2-3 |
Note: These are suggested starting conditions and may require optimization for best results.
Troubleshooting
-
Low yield in Step 2 (Chlorination):
-
Issue: Incomplete reaction or formation of di-chlorinated products.
-
Solution: Ensure the use of anhydrous solvent and fresh NCS. Add NCS portion-wise at low temperature to control the reaction. Monitor carefully by TLC to avoid over-reaction.
-
-
Low yield in Step 3 (Amination):
-
Issue: Incomplete substitution.
-
Solution: Ensure the reaction vessel is properly sealed to prevent the escape of dimethylamine. Increase the reaction temperature or time. A stronger, non-nucleophilic base may be required if using the hydrochloride salt of dimethylamine.
-
-
Low yield in Step 4 (Formylation):
-
Issue: Incomplete reaction or side product formation.
-
Solution: Ensure all reagents and solvents are anhydrous, as moisture will quench the Vilsmeier reagent. The order of addition is critical; the Vilsmeier reagent should be pre-formed before adding the indole substrate. The workup procedure is also crucial; ensure complete hydrolysis of the iminium intermediate and proper pH adjustment to precipitate the product.
-
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), aromatic protons on the indole ring, and the singlet for the N(CH₃)₂ group.
-
¹³C NMR: Expect a signal for the carbonyl carbon of the aldehyde (~185 ppm) and distinct signals for the substituted indole core.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl group of the aldehyde (around 1650-1680 cm⁻¹) is expected.
References
- Orito, K., Hatakeyama, T., Takeo, M., & Suginome, H. (1995). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Synthesis, 1995(11), 1273-1277.
- Somei, M., & Natsume, M. (1973). A novel reaction of 2-chloroindole. Tetrahedron Letters, 14(28), 2451-2454.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Campaigne, E., & Archer, W. L. (1953). Indole-3-aldehyde. Organic Syntheses, 33, 49.
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-194.
Sources
Application Notes and Protocols for the Investigation of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde in Cell Culture Assays
Introduction: Deconstructing a Novel Indole Derivative
The compound 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde represents a novel investigational molecule built upon the versatile indole-3-carboxaldehyde scaffold. An analysis of its structure suggests several potential avenues for biological activity. The core indole-3-carboxaldehyde moiety is a well-documented pharmacophore known for a wide range of biological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Many of these effects are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis.[3][4]
The specific substitutions on this novel derivative—a dimethylamino group at the 2-position and an iodine atom at the 4-position—are anticipated to significantly modulate its biological profile. Halogenation, such as the inclusion of iodine, can enhance the potency and alter the metabolic stability of a compound. The dimethylamino group may influence its solubility, cell permeability, and binding affinity to target proteins.
Given the absence of published data on this specific molecule, these application notes provide a comprehensive, step-by-step strategic framework for its initial characterization in cell-based assays. The protocols outlined below are designed as a self-validating system, beginning with fundamental characterization and proceeding to more complex functional assays based on a primary, testable hypothesis.
Compound Properties and Handling
Proper handling and storage are critical for ensuring the integrity and reproducibility of experimental results. The following properties are predicted based on the structure and should be confirmed empirically.
| Property | Recommendation | Rationale & Notes |
| Molecular Formula | C₁₁H₁₁IN₂O | - |
| Molecular Weight | 314.12 g/mol | - |
| Appearance | Predicted to be a solid (e.g., off-white to yellow powder) | Based on similar indole-3-carboxaldehyde compounds. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a universal solvent for most small molecules intended for cell culture use.[5] |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
| Storage | Store solid compound at 4°C, protected from light. Store DMSO stock solutions at -20°C or -80°C. | Indole derivatives can be light-sensitive. |
| Cell Culture Use | The final concentration of DMSO in cell culture media should not exceed 0.5%, with <0.1% being ideal to avoid solvent-induced toxicity.[5] | Always include a vehicle control (media with the same final concentration of DMSO) in all experiments. |
Hypothesized Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
Many indole-3-carboxaldehyde derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR).[4] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to its translocation into the nucleus, dimerization with the ARNT protein, and binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[6] This pathway is a primary hypothesis for the action of this compound.
Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Recommended Experimental Workflow
A logical, phased approach is essential for characterizing a novel compound. This workflow ensures that foundational data (solubility, toxicity) are established before proceeding to more complex and resource-intensive functional assays.
Caption: Phased experimental workflow for compound characterization.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This initial step is crucial for accuracy in all subsequent assays.
-
Weighing: Carefully weigh out a precise amount of this compound powder in a sterile microfuge tube.
-
Solubilization: Add the required volume of sterile, cell-culture grade DMSO to achieve the desired high-concentration stock (e.g., 20 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: While DMSO is itself sterile, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any potential particulates.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protected aliquots. Store immediately at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cytotoxicity Profiling (MTT Assay)
This assay determines the concentration range at which the compound affects cell viability, which is essential for designing subsequent experiments.[7]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours. Seeding density is cell-line dependent.
| Cell Line Example | Seeding Density (cells/well) |
| HeLa (Cervical Cancer) | 5,000 - 10,000 |
| A549 (Lung Cancer) | 7,000 - 12,000 |
| THP-1 (Monocytes) | 40,000 - 80,000 |
| HUVEC (Endothelial) | 5,000 - 10,000 |
-
Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. A common starting range is from 100 µM down to 1 nM.
-
Example Dilution Series: Create a 2X concentration plate of your compound dilutions. Remove half the media from the cell plate and add an equal volume of the 2X compound solution to achieve the final 1X concentration.
-
Controls: Include "cells + media only" (untreated control) and "cells + media + DMSO" (vehicle control) wells.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint, typically 48-72 hours.
-
MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).
Protocol 3: Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Assay)
This assay directly tests the hypothesis that the compound activates AhR using a cell line engineered with an AhR-responsive luciferase reporter gene.[8][9][10]
-
Cell Line: Use a commercially available AhR reporter cell line (e.g., from INDIGO Biosciences or Cayman Chemical).[9] Follow the supplier's specific handling and plating instructions.
-
Cell Seeding: Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of non-toxic concentrations of the compound, as determined by the cytotoxicity assay (Protocol 2).
-
Positive Control: Include a known AhR agonist (e.g., TCDD or MeBio) as a positive control.[6]
-
Vehicle Control: Include a DMSO vehicle control.
-
-
Incubation: Incubate the plate for 24 hours to allow for ligand-induced transcription and translation of the luciferase reporter gene.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent (e.g., ONE-Glo™ or similar) to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Protocol 4: Anti-Inflammatory Activity Assay (Cytokine Measurement)
This functional assay assesses whether AhR activation by the compound leads to a downstream anti-inflammatory effect.[11][12]
-
Cell Model: Use an immune cell line such as the human monocytic cell line THP-1. Differentiate the THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh media.
-
Pre-treatment: Treat the differentiated macrophages with non-toxic concentrations of this compound for 2-4 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL final concentration) to all wells except the untreated controls.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Use a commercial ELISA kit for a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).
-
Follow the manufacturer's protocol to quantify the concentration of the cytokine in each sample.
-
-
Analysis: Plot the cytokine concentration against the compound concentration. A dose-dependent decrease in the LPS-induced cytokine production indicates anti-inflammatory activity.
Data Interpretation and Troubleshooting
-
High Cytotoxicity: If the compound is highly toxic at low concentrations, this may preclude its use in certain functional assays. Consider shorter incubation times or exploring its potential as a cytotoxic anticancer agent.[7]
-
No AhR Activation: If the compound does not activate the AhR reporter, it may act through an alternative mechanism. The broad biological potential of indoles means other targets are possible.[1] Consider pathway analysis or other target-based screening approaches.
-
AhR Activation but No Functional Effect: The magnitude of AhR activation may not be sufficient to elicit a strong downstream response in the chosen functional assay. Alternatively, the compound may be a partial agonist or biased agonist, activating only a subset of AhR target genes.
Conclusion
The novel compound this compound presents an intriguing subject for cell-based research. By employing the systematic workflow and detailed protocols described in these application notes—progressing from foundational cytotoxicity profiling to specific target validation and functional assessment—researchers can efficiently characterize its biological activity. The primary hypothesis of AhR activation provides a strong, evidence-based starting point for investigation, paving the way for a deeper understanding of this compound's therapeutic potential.
References
A consolidated list of all sources cited within this document is provided below for verification and further reading.
-
Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. Available at: [Link]
-
Protein Fluidics, Inc. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. PFI - Protein Fluidics. Available at: [Link]
-
He, G., et al. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Springer Nature Experiments. Available at: [Link]
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Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Available at: [Link]
-
Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Available at: [Link]
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Gor-Garga, P., et al. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]
-
Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Available at: [Link]
-
Samadder, A., et al. (2015). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Available at: [Link]
-
Knez, D., & Gmajnić, R. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]
-
Nishiumi, S., et al. (2016). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. NIH. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]
-
López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. PubMed. Available at: [Link]
-
López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]
-
López-Lázaro, M., & Estévez-Sarmiento, F. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]
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Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]
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Gutiérrez-del-Río, I., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]
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JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]
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Yakubu, O., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
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El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
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D'Onofrio, F., et al. (2022). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. PMC - NIH. Available at: [Link]
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Liu, Z., et al. (2022). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]
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Application Note: Unveiling 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde as a Novel Putative DNA Methyltransferase Inhibitor
Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, oncology, and medicinal chemistry.
Introduction: The Dynamic Landscape of Epigenetic Regulation and the Therapeutic Promise of DNMT Inhibition
Epigenetic modifications, heritable changes in gene expression that occur without altering the underlying DNA sequence, are fundamental to cellular differentiation and development.[1][2] Among these, DNA methylation, the covalent addition of a methyl group to cytosine residues, primarily within CpG dinucleotides, stands as a critical regulator of gene silencing.[3] This process is orchestrated by a family of enzymes known as DNA methyltransferases (DNMTs). In mammals, DNMT1 is responsible for maintaining methylation patterns during DNA replication, while DNMT3A and DNMT3B mediate de novo methylation.[3][4][5]
The aberrant function of DNMTs is a well-established hallmark of numerous human diseases, most notably cancer.[4][6] Hypermethylation of promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth and proliferation.[5][6] Consequently, DNMTs have emerged as compelling therapeutic targets, and the development of small molecule inhibitors to reverse these epigenetic aberrations is an area of intense research.[1][7][8] This application note introduces a novel indole derivative, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, as a potential DNMT inhibitor and provides a comprehensive guide to its synthesis and biological evaluation.
Compound of Interest: this compound
We hypothesize that the unique structural features of this compound may confer DNMT inhibitory activity. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitutions on this core may facilitate interactions with the active site of DNMTs. The dimethylamino group could potentially engage in hydrogen bonding or electrostatic interactions, while the iodo-substituent may provide steric hindrance or participate in halogen bonding, influencing binding affinity and selectivity. The carbaldehyde functional group could also play a role in interacting with key residues within the enzyme's catalytic pocket.
Chemical Properties:
| Property | Value |
| CAS Number | 1203897-96-4[9] |
| Molecular Formula | C11H11IN2O[9] |
| Molecular Weight | 314.13 g/mol [9] |
| Appearance | (Predicted) Pale yellow to brown solid |
Proposed Synthesis of this compound
The following is a proposed multi-step synthesis for this compound, based on established methodologies for indole functionalization.
Protocol 1: Synthesis of this compound
Step 1: Iodination of Indole to form 4-Iodo-1H-indole
-
Rationale: Direct iodination of the indole ring is achieved using an electrophilic iodine source. The C4 position is targeted under specific conditions.
-
To a solution of indole (1 equivalent) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-iodo-1H-indole.
Step 2: Nitration of 4-Iodo-1H-indole to form 4-Iodo-2-nitro-1H-indole
-
Rationale: Nitration at the C2 position is achieved using a nitrating agent. The electron-rich nature of the indole ring directs nitration to this position.
-
Dissolve 4-iodo-1H-indole (1 equivalent) in acetic anhydride at 0°C.
-
Slowly add a solution of fuming nitric acid (1.1 equivalents) in acetic acid while maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-iodo-2-nitro-1H-indole.
Step 3: Reduction of 4-Iodo-2-nitro-1H-indole to form 2-Amino-4-iodo-1H-indole
-
Rationale: The nitro group is reduced to an amino group using a suitable reducing agent.
-
Suspend 4-iodo-2-nitro-1H-indole (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (5 equivalents) and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 2-amino-4-iodo-1H-indole.
Step 4: Vilsmeier-Haack Formylation of 2-Amino-4-iodo-1H-indole
-
Rationale: The Vilsmeier-Haack reaction introduces a formyl group at the electron-rich C3 position of the indole ring.[10][11][12][13][14]
-
In a flame-dried flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF) (3 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl3) (1.2 equivalents) and stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 2-amino-4-iodo-1H-indole (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with aqueous sodium hydroxide solution.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 2-amino-4-iodo-1H-indole-3-carbaldehyde.
Step 5: Reductive Amination to form this compound
-
Rationale: The primary amine is converted to a dimethylamino group via reductive amination using formaldehyde.
-
To a solution of 2-amino-4-iodo-1H-indole-3-carbaldehyde (1 equivalent) in methanol, add aqueous formaldehyde (37%, 2.5 equivalents).
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield this compound.
In Vitro Evaluation of DNMT Inhibitory Activity
An essential first step in characterizing a potential DNMT inhibitor is to determine its potency against purified DNMT enzymes. Commercially available ELISA-based kits provide a rapid and reliable method for this purpose.[15]
Protocol 2: In Vitro DNMT Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits (e.g., EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit).[16]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare positive controls (e.g., SAH or a known DNMT inhibitor like Decitabine) and a negative control (vehicle, e.g., DMSO).
-
Prepare the DNMT enzyme (DNMT1, DNMT3A, or DNMT3B) and S-adenosyl-L-methionine (SAM) solutions as per the kit instructions.
-
-
Assay Procedure:
-
To the wells of a DNA-coated microplate, add the assay buffer.
-
Add the test compound dilutions, positive controls, and negative control to their respective wells.
-
Add the DNMT enzyme to all wells except the blank.
-
Initiate the reaction by adding SAM to all wells.
-
Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.
-
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the capture antibody (specific for 5-methylcytosine) and incubate at room temperature.
-
Wash the wells and add the detection antibody conjugated to an enzyme (e.g., HRP).
-
After incubation and washing, add the colorimetric substrate and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (OD_sample - OD_blank) / (OD_negative_control - OD_blank)] * 100
-
Plot the % inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Expected Data Summary:
| Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) |
| Test Compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Decitabine | Reference Value | Reference Value | Reference Value |
Cellular Target Engagement Analysis
To validate that the compound interacts with its intended target in a cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[17][18][19][20] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17][18]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for DNMT1
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HCT116) to 80-90% confluency.
-
Treat the cells with this compound at a predetermined concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for DNMT1, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for DNMT1 at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensities against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.
-
Assessment of Cellular Activity
Following confirmation of target engagement, it is crucial to assess the downstream cellular effects of DNMT inhibition, namely the reduction in DNA methylation and the re-expression of silenced genes.
Protocol 4: DNA Methylation Analysis by Pyrosequencing
Pyrosequencing provides a quantitative measure of DNA methylation at specific CpG sites.[1][3][4][5][6]
-
Cell Treatment and DNA Extraction:
-
Treat cells with the test compound for 48-72 hours.
-
Extract genomic DNA using a commercial kit.
-
-
Bisulfite Conversion:
-
Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the target region (e.g., the promoter of a known hypermethylated tumor suppressor gene like CDKN2A) using PCR with one biotinylated primer.
-
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads and denature to obtain single-stranded DNA.
-
Anneal a sequencing primer to the template.
-
Perform pyrosequencing, where nucleotides are sequentially added, and light is generated upon incorporation. The ratio of C to T incorporation at CpG sites determines the percentage of methylation.
-
Hypothetical Pyrosequencing Data:
| Treatment | CpG Site 1 (% Methylation) | CpG Site 2 (% Methylation) | CpG Site 3 (% Methylation) |
| Vehicle | 85% | 90% | 88% |
| Test Compound | 30% | 35% | 32% |
Protocol 5: Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure changes in mRNA levels of target genes.[21][22][23][24][25]
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test compound for 48-72 hours.
-
Extract total RNA using a suitable method (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target gene (e.g., CDKN2A) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method. An increase in the relative expression of the target gene in compound-treated cells compared to vehicle-treated cells indicates re-activation of the silenced gene.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of this compound as a potential DNMT inhibitor. By following these detailed methodologies, researchers can systematically assess its in vitro potency, confirm cellular target engagement, and quantify its effects on DNA methylation and gene expression. This structured approach is crucial for the validation of novel epigenetic modulators and their advancement in the drug discovery pipeline.
References
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DNA METHYLATION ANALYSIS BY PYROSEQUENCING. (n.d.). Retrieved January 19, 2026, from [Link] Grossman School of Medicine.
- Kurita, R. (2018). Analysis of DNA Methylation by Pyrosequencing. Methods in Molecular Biology, 1708, 577-588.
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Ryding, S. (2018, October 18). Pyrosequencing in DNA Methylation Analysis. News-Medical.net. Retrieved January 19, 2026, from [Link]
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AnyGenes. (n.d.). DNA methylation studies by pyrosequencing assays. Retrieved January 19, 2026, from [Link]
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EpigenTek. (2022, April 22). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). Retrieved January 19, 2026, from [Link]
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EpigenTek. (2022, April 22). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. Retrieved January 19, 2026, from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]
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- Dai, L., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2118, 147-156.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]
- Zhang, H., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(19), 6529.
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- El-Mezayen, H. A., et al. (2020). Real time-PCR analysis for epigenetic-related genes [DNA methyltransferase (DNMT3B), histone deacetylase (HDAC3) and miRNA-29c] after thymoquinone (TQ), piperine (PIP), and sorafenib (SOR) treatments for 48 hs in HepG2 (A-C) and MDA-MB-231 (D-F) cells. Scientific Reports, 10(1), 1-14.
- Ehrich, M., et al. (2002). A real-time PCR assay for DNA-methylation using methylation-specific blockers. Nucleic Acids Research, 30(11), e47.
- Ferraiuolo, M., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines.
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 19, 2026, from [Link]
- Zhang, X., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379-1385.
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 19, 2026, from [Link]
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developing an enzymatic assay with 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Application Note & Protocol
Topic: Development of a Chromogenic Enzymatic Assay for Peroxidase Activity Using 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and validation of a novel chromogenic assay for measuring peroxidase activity, particularly that of Horseradish Peroxidase (HRP). The assay utilizes this compound as a new substrate. The core principle involves the HRP-catalyzed oxidation of the indole derivative in the presence of hydrogen peroxide, leading to the formation of a distinctly colored product that can be quantified spectrophotometrically. This application note details the assay principle, provides step-by-step protocols for execution and validation, and offers guidance on data analysis and troubleshooting. The described methodology is robust, scalable for high-throughput screening (HTS), and serves as a valuable tool for enzyme kinetics studies, inhibitor screening, and various applications where HRP is used as a reporter enzyme.
Introduction and Scientific Principle
Enzymatic assays are fundamental to drug discovery, diagnostics, and basic research. Horseradish Peroxidase (HRP) is a widely used enzyme in biotechnology, primarily as a reporter in techniques like ELISA and Western blotting, due to its high turnover rate and ability to oxidize a variety of substrates.[1] The development of novel HRP substrates can offer improved sensitivity, different detection wavelengths, or unique kinetic properties.
The indole scaffold is a privileged structure in medicinal chemistry and is known to be susceptible to enzymatic oxidation.[2][3] We have identified this compound (herein referred to as DMIC) as a promising chromogenic substrate for peroxidases. The chemical properties of DMIC, including its indole core and electron-donating dimethylamino group, make it an ideal candidate for HRP-mediated oxidation.[4]
The principle of this assay is based on the HRP-catalyzed reaction where DMIC is oxidized by hydrogen peroxide (H₂O₂). This oxidation reaction is proposed to induce dimerization or polymerization of the indole substrate, resulting in a conjugated system that absorbs light in the visible spectrum, yielding a measurable color change.[1][5] The rate of color formation is directly proportional to the peroxidase activity in the sample.
Figure 1: Proposed mechanism for the HRP-catalyzed oxidation of DMIC.
Materials and Reagents
-
Enzyme: Horseradish Peroxidase (HRP), Type VI, lyophilized powder (e.g., Sigma-Aldrich, Cat. No. P8375)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.0
-
Oxidant: 30% (w/w) Hydrogen Peroxide (H₂O₂) solution
-
Solvent: Dimethyl sulfoxide (DMSO), ACS grade
-
Apparatus:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 450-470 nm
-
96-well, clear, flat-bottom microplates
-
Calibrated single and multichannel pipettes
-
Analytical balance and pH meter
-
Detailed Experimental Protocols
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Phosphate, pH 6.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to reach a final pH of 6.0. This pH is chosen as it is near the optimal pH for many HRP-substrate reactions.[5]
-
DMIC Substrate Stock Solution (10 mM): Dissolve 3.14 mg of DMIC in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light. The use of DMSO is necessary due to the hydrophobic nature of the indole compound.
-
HRP Enzyme Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of Assay Buffer. Avoid vigorous vortexing. Store at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage.
-
H₂O₂ Stock Solution (100 mM): Prepare by diluting the 30% H₂O₂ stock solution in deionized water. Caution: 30% H₂O₂ is a strong oxidizer. The concentration of this stock should be verified by measuring its absorbance at 240 nm (Molar extinction coefficient ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
Working HRP Solution: On the day of the assay, dilute the 1 mg/mL HRP stock solution in Assay Buffer to a final concentration of 1-2 µg/mL.[5] The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the instrument.
-
Working Substrate/H₂O₂ Mix: Prepare fresh before use. For a final assay concentration of 200 µM DMIC and 1 mM H₂O₂, mix the required volumes of 10 mM DMIC stock, 100 mM H₂O₂ stock, and Assay Buffer.
Enzymatic Assay Protocol (96-Well Plate Format)
This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes as needed.
Figure 2: Step-by-step workflow for the HRP enzymatic assay.
-
Plate Setup: Add 100 µL of the freshly prepared Working Substrate/H₂O₂ Mix to each well of a 96-well plate. Include wells for blanks (no enzyme) and controls.
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 100 µL of the Working HRP Solution to the sample wells. To the blank wells, add 100 µL of Assay Buffer. Mix gently by pipetting or on a plate shaker for 5 seconds.
-
Data Acquisition: Immediately place the plate in a microplate reader and begin measuring the absorbance at 460 nm (the optimal wavelength should be confirmed by scanning the reaction product). For a kinetic assay, record readings every 15-30 seconds for 5 to 10 minutes.[5]
Assay Validation Protocol
To ensure the assay is fit for its intended purpose, a validation study should be performed according to established guidelines.[7][8][9]
-
Linearity and Range: Prepare a serial dilution of HRP (e.g., from 0.1 to 5 µg/mL) and perform the assay. Plot the reaction rate (ΔAbs/min) versus the enzyme concentration. The range over which the plot is linear is the working range of the assay.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Assay a single HRP concentration (e.g., 1 µg/mL) in multiple replicates (n=6) within the same run.
-
Intermediate Precision: Repeat the experiment on different days with different analysts or equipment. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV). A %CV of <15% is generally acceptable.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest enzyme concentration that can be reliably distinguished from the blank. It can be calculated as 3.3 * (SD of Blank / Slope of Calibration Curve).
-
LOQ: The lowest enzyme concentration that can be quantified with acceptable precision and accuracy. It can be calculated as 10 * (SD of Blank / Slope of Calibration Curve).
-
-
Specificity: Test the substrate against other enzymes (e.g., catalase, other peroxidases) to determine if the reaction is specific to HRP or a broader class of oxidoreductases.
-
Robustness: Evaluate the effect of small, deliberate variations in assay parameters (e.g., pH ± 0.2, temperature ± 2°C, incubation time ± 1 min) on the results.
Data Analysis and Interpretation
Figure 3: Pipeline for calculating enzyme activity from raw kinetic data.
-
Calculate the Rate of Reaction (V₀): For each sample, subtract the absorbance of the blank from the sample absorbance at each time point. Plot the corrected absorbance versus time. The slope of the initial linear portion of this curve represents the reaction rate (V₀) in ΔAbs/min.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to a concentration change over time.
-
Enzyme Activity (Units/mL) = (V₀ * Vᵣ) / (ε * l * Vₑ)
Where:
-
V₀: Initial reaction rate (ΔAbs/min)
-
Vᵣ: Total reaction volume (in mL, e.g., 0.2 mL)
-
ε: Molar extinction coefficient of the oxidized DMIC product (in M⁻¹cm⁻¹). This must be determined experimentally.
-
l: Path length of the cuvette or well (in cm). For a 96-well plate, this is typically calculated based on the volume.
-
Vₑ: Volume of enzyme solution added (in mL, e.g., 0.1 mL)
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.[5]
-
Expected Performance Characteristics
The following table summarizes the target validation parameters for establishing a reliable assay. The values are illustrative and should be determined experimentally.
| Parameter | Target Specification | Rationale |
| Linearity (r²) | > 0.99 | Ensures a direct, proportional relationship between enzyme concentration and signal.[8] |
| Assay Range | 0.1 - 2.0 µg/mL HRP | Defines the concentration window where the assay is accurate and precise. |
| Precision (%CV) | < 15% | Demonstrates the reproducibility of the assay under consistent and varied conditions.[9] |
| LOD | ~0.05 µg/mL | Defines the minimum detectable enzyme concentration. |
| LOQ | ~0.1 µg/mL | Defines the minimum quantifiable enzyme concentration with acceptable certainty. |
| Substrate Kₘ | To be determined | Michaelis constant; indicates the substrate concentration at which the reaction rate is half of Vmax. |
| Z'-factor (for HTS) | > 0.5 | Indicates the quality and suitability of the assay for high-throughput screening applications. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Inactive enzyme.2. Omission of a key reagent (H₂O₂).3. Incorrect pH. | 1. Use a fresh aliquot of HRP; verify activity with a standard substrate like TMB or ABTS.[1]2. Ensure all reagents are added correctly.3. Check buffer pH. |
| High Background Signal | 1. Substrate instability (auto-oxidation).2. Contaminated reagents. | 1. Prepare substrate mix fresh.2. Use high-purity water and reagents. Run a "no enzyme" blank to quantify the background rate. |
| Non-linear Reaction Rate | 1. Substrate depletion.2. Enzyme concentration too high.3. Product inhibition. | 1. Use a lower enzyme concentration or higher substrate concentration.2. Dilute the enzyme sample.3. Analyze only the initial linear phase of the reaction. |
| Poor Reproducibility | 1. Pipetting errors.2. Temperature fluctuations.3. Reagents not mixed well. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Ensure proper temperature equilibration.3. Mix plate thoroughly after adding enzyme. |
References
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- Gallus Immunotech. (n.d.). Protocol for Horseradish Peroxidase (HPR) Conjugation of Chicken Antibodies (1 mg/ml). Retrieved from Gallus Immunotech Website. [Link: https://www.gallus-immunotech.
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Application Notes and Protocols for Evaluating the Antiviral Activity of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a "Privileged" Structure in Antiviral Research
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological receptors.[1][2] This versatile bicyclic aromatic heterocycle is present in numerous natural products and synthetic compounds with significant physiological activities, including anti-inflammatory, anti-cancer, and, notably, antiviral properties.[3][4] The unique structural features of indole derivatives allow them to mimic peptide structures and engage in reversible binding with enzymes, providing a rich foundation for the discovery of novel therapeutic agents with varied mechanisms of action.[1][5]
Several indole-containing compounds have been successfully developed as antiviral drugs. A prime example is Arbidol (Umifenovir), a broad-spectrum antiviral agent used in some countries for the treatment of influenza and other respiratory infections, which functions by inhibiting the fusion of the viral envelope with the host cell membrane.[6][7] The success of such compounds underscores the vast potential of the indole scaffold in generating new leads against a wide range of viral pathogens, including those that pose significant global health threats like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[2][5]
This document provides a detailed guide for the pre-clinical evaluation of a specific class of synthetic indole derivatives: 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehydes . We will delve into the rationale behind their synthesis, potential mechanisms of action, and provide comprehensive, step-by-step protocols for assessing their cytotoxicity and antiviral efficacy.
The Rationale for 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde Derivatives
The design of this particular indole derivative class is based on established structure-activity relationships. The indole-3-carbaldehyde core is a common starting point for synthesizing various biologically active molecules.[8][9][10] The introduction of specific substituents at various positions on the indole ring is a key strategy for modulating pharmacological activity:
-
2-(dimethylamino) group: The dimethylamino group at the C2 position can enhance the compound's basicity and potential for hydrogen bonding, which may be crucial for interacting with viral or host cell targets.
-
4-iodo group: Halogenation, particularly iodination, at positions C4 through C7 of the indole ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its ability to cross cellular membranes and interact with target proteins.[11]
-
3-carbaldehyde group: This functional group is highly reactive and serves as a versatile handle for further chemical modifications, allowing for the creation of a library of derivatives for screening. It can also participate in covalent or non-covalent interactions within a biological target's active site.
While the direct synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of related substituted indole-3-carboxaldehydes typically involves multi-step processes, often starting with a suitably substituted indole and introducing the formyl group via methods like the Vilsmeier-Haack reaction.[10]
Part 1: Overall Experimental Workflow for Antiviral Compound Evaluation
A systematic approach is essential to conclusively determine the antiviral potential of a novel compound while ruling out non-specific effects. The workflow begins with assessing the compound's inherent toxicity to the host cells, followed by direct evaluation of its ability to inhibit viral replication.
Caption: Workflow for the in vitro evaluation of novel antiviral compounds.
Part 2: Protocol for Cytotoxicity Assessment (MTT Assay)
Causality and Trustworthiness: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is non-toxic to the host cells.[12] This ensures that any observed reduction in viral replication is a direct result of the compound's antiviral properties and not simply due to cell death.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, as viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[14][15]
Step-by-Step Methodology
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into a 96-well plate at a density that will result in 90-100% confluency after 24 hours.
-
Rationale: A confluent monolayer is necessary to accurately assess the compound's effect on a consistent cell population.[16]
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions (e.g., two-fold or half-log) in cell culture medium to create a range of concentrations to be tested. It is crucial to include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "cell control" (medium only).[13]
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the old medium from the cell plate.
-
Add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate for statistical robustness.
-
Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[15]
-
Remove the medium containing the compound from each well.
-
Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[12]
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Gently agitate the plate to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).
-
Plot the cell viability percentage against the compound concentration (on a logarithmic scale).
-
Use non-linear regression analysis to determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[17]
-
Part 3: Protocols for In Vitro Antiviral Efficacy
Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be assessed. The Plaque Reduction Assay is considered the "gold standard" for lytic viruses, while the Virus Yield Reduction Assay provides a quantitative measure of the inhibition of infectious virus particle production.[13][18]
A. Plaque Reduction Assay
Causality and Trustworthiness: This assay directly quantifies the number of infectious viral particles (plaque-forming units, PFU) by observing the localized areas of cell death (plaques) they cause in a monolayer of cells.[19] A reduction in the number of plaques in the presence of the compound is a direct measure of its antiviral activity.[20] The use of a semi-solid overlay restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious particle.[19]
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates to achieve a 95-100% confluent monolayer on the day of infection.[16]
-
-
Virus Dilution and Infection:
-
Prepare serial 10-fold dilutions of the virus stock. The goal is to use a dilution that will produce a countable number of plaques (typically 30-100) in the control wells.[21]
-
Wash the cell monolayers twice with sterile PBS.
-
Infect the cells by adding a small volume (e.g., 200 µL for a 6-well plate) of the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.[13]
-
-
Compound Treatment and Overlay:
-
During the adsorption period, prepare the overlay medium. This is typically a 1:1 mixture of 2x concentrated culture medium and a 1.2% agarose or Avicel solution.[19]
-
To this mixture, add the test compound at various non-toxic concentrations (e.g., 0.25x, 0.5x, 1x the CC₅₀). Also, prepare a "virus control" overlay (no compound) and a "cell control" overlay (no virus or compound).
-
After the 1-hour adsorption, aspirate the virus inoculum from the wells.
-
Gently add 2 mL (for a 6-well plate) of the appropriate overlay medium to each well.[16]
-
-
Incubation and Plaque Visualization:
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation time depends on the virus and can range from 2 to 10 days, until plaques are visible.
-
To visualize the plaques, fix the cells by adding a fixative solution (e.g., 10% formaldehyde) for at least 30 minutes.[19]
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayer with a solution like 0.1% crystal violet for 15-20 minutes.[13] Viable cells will stain purple, while the plaques will appear as clear, unstained zones.[13]
-
-
Data Analysis:
-
Gently wash the plates with water and let them air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀), the concentration that inhibits plaque formation by 50%.[5]
-
B. Virus Yield Reduction Assay
Causality and Trustworthiness: This assay measures the quantity of new infectious virus particles produced in the presence of an antiviral compound.[22] It is particularly useful for viruses that do not form clear plaques or for obtaining a more precise quantification of viral replication inhibition.[23] The principle is to allow one full replication cycle to complete and then titrate the amount of progeny virus released.[18]
-
Infection and Treatment:
-
Seed host cells in 24-well plates and grow to confluency.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), typically high enough to ensure most cells are infected (e.g., MOI of 1-5).[22]
-
After a 1-hour adsorption period, wash the cells to remove unadsorbed virus.
-
Add fresh culture medium containing serial dilutions of the test compound at non-toxic concentrations. Include a virus control (no compound).
-
-
Incubation and Harvest:
-
Incubate the plates for a duration corresponding to one viral replication cycle (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cell culture supernatant (which contains the progeny virus). Some protocols may involve freeze-thawing the cells to release intracellular virus particles.[24]
-
-
Titration of Progeny Virus:
-
Data Analysis:
-
The viral titers (in PFU/mL or TCID₅₀/mL) are plotted against the corresponding compound concentrations.
-
The EC₅₀ is determined as the compound concentration that causes a 50% reduction in the viral yield compared to the untreated virus control.
-
Part 4: Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Cytotoxicity and Antiviral Efficacy of Indole Derivative XYZ
| Compound | Cell Line | CC₅₀ (µM) | Virus | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Derivative A | Vero E6 | >100 | SARS-CoV-2 | 1.84 | >54.3 |
| Derivative B | A549 | 85.2 | Influenza A/H1N1 | 12.5 | 6.8 |
| Control Drug | Vero E6 | >100 | SARS-CoV-2 | 1.06 | >94.3 |
Data is hypothetical for illustrative purposes. Real data would be derived from the assays described above.
A crucial metric for evaluating the therapeutic potential of an antiviral compound is the Selectivity Index (SI) .[5]
-
SI = CC₅₀ / EC₅₀
The SI represents the therapeutic window of the compound. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity, which is a desirable characteristic for a drug candidate.[25] Compounds with a high SI are prioritized for further development.
Potential Mechanisms of Action of Antiviral Indole Derivatives
Indole derivatives can interfere with various stages of the viral life cycle.[26] The specific mechanism of this compound would need to be elucidated through further mechanistic studies, but potential targets based on the broader class of indole antivirals are illustrated below.
Caption: Potential stages of the viral life cycle inhibited by indole derivatives.
Possible mechanisms include:
-
Entry and Fusion Inhibition: Like Arbidol, the compound could interfere with the conformational changes in viral glycoproteins required for fusion with the host cell membrane.[6]
-
Inhibition of Viral Enzymes: Many indole derivatives act as inhibitors of key viral enzymes essential for replication, such as reverse transcriptase, protease, or integrase, particularly in retroviruses like HIV.[5]
-
Interference with Viral Replication Machinery: The compound could target viral polymerases (e.g., RNA-dependent RNA polymerase in RNA viruses) or other proteins in the replication complex.[2]
-
Modulation of Host Signaling Pathways: Some antivirals function by modulating host cell pathways that the virus hijacks for its own replication, such as the PI3K/AKT pathway.[3][27]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The systematic application of the detailed protocols for cytotoxicity and antiviral efficacy testing outlined in this document is essential for the robust evaluation of these and other candidate compounds. By carefully determining the CC₅₀ and EC₅₀ values and calculating the Selectivity Index, researchers can effectively identify potent and selective inhibitors of viral replication, paving the way for further pre-clinical and clinical development.
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Dorababu, A. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(32), 19683–19701. [Link]
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Aouidate, A., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1269305. [Link]
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Application Notes & Protocols for the In Vivo Evaluation of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of the novel compound, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. Indole-3-carboxaldehyde derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide outlines a phased experimental approach, commencing with essential safety and pharmacokinetic profiling, followed by efficacy testing in relevant disease models. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary framework to rigorously assess the therapeutic potential of this compound. All procedures are grounded in established principles of preclinical drug development and adhere to the highest standards of scientific integrity and animal welfare.
Introduction and Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, indole-3-carboxaldehyde and its derivatives have demonstrated a wide spectrum of biological effects, from antimicrobial and antiviral to potent anti-inflammatory and antiproliferative activities.[2][3] The subject of this guide, this compound, is a novel analogue whose in vivo properties are yet to be characterized. The introduction of a dimethylamino group at the 2-position and an iodine atom at the 4-position may significantly modulate its biological activity, potentially enhancing its potency or altering its mechanism of action compared to parent compounds.
Recent studies on similar indole-3-carboxaldehyde (ICA) compounds have shown they can inhibit inflammatory responses and lipid accumulation in macrophages, suggesting a potential role in treating atherosclerosis.[3] Other research highlights their antifungal properties by disrupting mitochondrial function and inducing oxidative stress.[4] Given this background, it is hypothesized that this compound may act as a modulator of inflammatory or cell proliferation pathways. This document outlines the critical in vivo studies required to test this hypothesis, beginning with establishing a safety profile and understanding its behavior in a biological system, before proceeding to efficacy evaluation.
Hypothesized Mechanism of Action: Modulation of Inflammatory Pathways
Based on the literature for related indole compounds[3], a plausible mechanism of action for this compound is the inhibition of pro-inflammatory signaling cascades in immune cells like macrophages. This could involve the downregulation of key inflammatory mediators.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.
Overall Preclinical In Vivo Experimental Workflow
A structured, phased approach is critical for the efficient and ethical evaluation of a new chemical entity.[5][6] The workflow should progress from broad safety and tolerability assessments to specific, hypothesis-driven efficacy studies. This ensures that animal studies are only conducted on compounds with an acceptable preliminary safety profile and that efficacy studies are designed with relevant dose concentrations.
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analytical methods for detecting 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde in biological samples
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Quantitative Bioanalysis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde in Human Plasma
Abstract and Scope
This document provides a comprehensive technical guide for the quantitative determination of this compound in human plasma. As a novel substituted indole, this analyte presents unique challenges and opportunities for bioanalysis. This guide is intended for researchers, analytical scientists, and drug development professionals. We move beyond simple procedural lists to explain the scientific rationale behind key decisions in method development, ensuring the resulting data is robust, reproducible, and compliant with regulatory expectations. Two primary methodologies are detailed: a definitive, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for rigorous quantitative studies, and an orthogonal High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD) method suitable for screening or confirmatory purposes. All protocols are designed as self-validating systems, with integrated quality controls and performance checks grounded in FDA bioanalytical method validation guidelines.[1][2]
Introduction: The Analytical Challenge
The analyte, this compound, is a polyfunctionalized small molecule. Its structure dictates the analytical strategy:
-
Basic Dimethylamino Group: The tertiary amine (pKa ≈ 8.2-9.0, estimated) is readily protonated, making it ideal for strong cation exchange Solid-Phase Extraction (SPE) and highly efficient positive mode Electrospray Ionization (ESI+) for mass spectrometry.[3]
-
Indole Core: The indole ring is an intrinsic chromophore and fluorophore, enabling detection by HPLC-UV and HPLC-FLD.[4][5]
-
Iodine Substituent: The heavy iodine atom provides a significant mass shift and a unique isotopic signature, which is highly beneficial for mass spectrometric selectivity.
-
Biological Matrix: Plasma is a complex matrix rich in proteins and phospholipids that can cause significant interference, ion suppression in MS, and column fouling.[6][7][8] Therefore, a rigorous sample preparation strategy is not optional, but essential for accurate and reliable quantification.
This guide prioritizes the removal of matrix components to ensure method longevity and data integrity.[7]
Recommended Analytical Workflow: A High-Level Overview
The recommended pathway from sample receipt to final data is a multi-stage process designed to maximize analyte recovery while minimizing matrix interference. The workflow emphasizes a systematic approach to isolate and quantify the target analyte with high confidence.
Caption: Overall bioanalytical workflow from sample preparation to data analysis.
Method 1: Definitive Quantitation by LC-MS/MS
This is the recommended method for regulatory submission, pharmacokinetic studies, and any application requiring high sensitivity and specificity. The protocol is built upon the principles of efficient sample cleanup and selective detection using Multiple Reaction Monitoring (MRM).
Rationale and Causality
-
Sample Preparation: We employ a hybrid "Precipitate and Extract" strategy. Initial protein precipitation with acetonitrile crashes out the majority of large proteins.[3][8] The subsequent SPE step using a mixed-mode strong cation exchange (MCX) sorbent provides unparalleled cleanup.[9] The MCX sorbent retains the protonated dimethylamino group of the analyte while allowing neutral and anionic interferences (like phospholipids) to be washed away. This dual approach significantly reduces matrix effects, a common pitfall in bioanalysis.[7]
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., d6-labeled dimethylamino group) is strongly recommended. A SIL-IS co-elutes and experiences identical ionization effects as the analyte, correcting for variations in extraction recovery and matrix-induced ion suppression. If a SIL-IS is unavailable, a close structural analog can be used, but requires more rigorous validation.
-
Chromatography: A C18 reversed-phase column provides robust retention and separation for indole-type compounds.[10] The use of formic acid in the mobile phase serves two purposes: it ensures the analyte remains protonated for optimal retention and ionization, and it improves peak shape.
-
Mass Spectrometry: Positive mode ESI is chosen due to the basic nature of the analyte. MRM is used for detection, where the specific transition from a precursor ion (the protonated molecule, [M+H]+) to a characteristic product ion is monitored. This technique is exceptionally selective and sensitive.[10][11]
Detailed Step-by-Step Protocol
4.2.1. Sample Preparation: Protein Precipitation & Mixed-Mode SPE
-
Thawing: Thaw plasma samples and Quality Control (QC) standards in a 4°C water bath.[6] Vortex gently for 15 seconds.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL SIL-IS in 50:50 Methanol:Water). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.[3]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: While centrifuging, condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg / 1 mL) by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.[12]
-
Loading: Carefully transfer the supernatant from step 5 onto the conditioned SPE cartridge. Load at a slow, steady rate (approx. 1 drop/second).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar impurities.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic impurities like phospholipids.[12]
-
-
Elution: Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte's charge, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (see below). Vortex for 30 seconds and transfer to an autosampler vial.
Caption: Detailed Solid-Phase Extraction (SPE) workflow.
4.2.2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B (0.0-0.5 min), 10-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-10% B (4.0-4.1 min), 10% B (4.1-5.0 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Analyte: To be determined empirically (Predict: [M+H]+ → fragments). IS: To be determined empirically. |
| Source Temp | 500°C |
| Capillary Voltage | 3.5 kV |
Method Validation Protocol
The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[2][13] Key parameters to assess include:
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in at least 6 blank matrix sources. |
| Linearity | Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analyze QC samples (Low, Mid, High) in 5 replicates over 3 separate runs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[14] |
| Sensitivity (LLOQ) | Lowest concentration on the calibration curve with accuracy within ±20% and precision ≤20%. Signal-to-noise ratio > 5. |
| Recovery | Compares analyte peak area from extracted samples to post-extraction spiked samples. Should be consistent and reproducible.[14] |
| Matrix Effect | Compares analyte peak area in post-extraction spiked samples to pure solution. Factor should be consistent across matrix lots. IS should track and correct for any effect.[7] |
| Stability | Assess analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), short-term bench-top (e.g., 4 hrs), long-term storage (-80°C), and post-preparative (autosampler).[6] |
Method 2: Orthogonal Screening by HPLC-UV/FLD
This method is suitable for higher concentration screening, process chemistry support, or as a secondary, orthogonal method to confirm LC-MS/MS findings. It is generally less sensitive and selective but more accessible.
Rationale and Causality
-
Detection: The indole nucleus possesses strong UV absorbance (typically ~280 nm) and native fluorescence.[4][5] Fluorescence detection often provides greater sensitivity and selectivity over UV absorbance. Excitation and emission wavelengths must be optimized empirically but can be estimated based on similar indole structures (e.g., Ex: 285 nm, Em: 350 nm).
-
Derivatization (Optional): The aldehyde group can be reacted with an agent like p-dimethylaminocinnamaldehyde (DMACA) to form a strongly colored conjugate, shifting the absorbance into the visible region (~625 nm) and away from common UV-absorbing interferences.[15] This can significantly improve selectivity.
Detailed Step-by-Step Protocol
5.2.1. Sample Preparation
The same SPE protocol (Section 4.2.1) is highly recommended to achieve the necessary cleanup for reliable HPLC-UV/FLD analysis.
5.2.2. HPLC-UV/FLD Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC with UV/Vis (VWD or DAD) and Fluorescence detectors in series. |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Column Temp | 30°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Gradient | 20% B (0.0-2.0 min), 20-90% B (2.0-15.0 min), 90% B (15.0-18.0 min), 90-20% B (18.0-18.1 min), 20% B (18.1-22.0 min) |
| UV Detection | 280 nm |
| Fluorescence Det. | Ex: 285 nm, Em: 350 nm (Optimize empirically) |
Summary of Method Performance
The following table summarizes the expected performance characteristics of the two primary methods described. These values should be established and confirmed during formal method validation.
| Parameter | LC-MS/MS Method (Expected) | HPLC-UV/FLD Method (Expected) |
| Lower Limit of Quant. (LLOQ) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Linear Dynamic Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL |
| Precision (CV%) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Selectivity | Very High (MRM-based) | Moderate to High (FLD > UV) |
| Sample Throughput | High (5 min runtime) | Low (22 min runtime) |
| Primary Application | Definitive Quantitation | Screening, Orthogonal Method |
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Application Note & Protocols: Strategic Derivatization of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde for Enhanced Biological Potency
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] This document provides a detailed guide for the strategic chemical modification of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, a versatile starting material, to explore structure-activity relationships (SAR) and enhance biological potency. We present field-proven, step-by-step protocols for derivatization at two key reactive sites: the C3-carbaldehyde and the N1-indole nitrogen. The methodologies detailed herein—reductive amination and N-alkylation—are robust, scalable, and offer pathways to a diverse library of novel compounds for drug discovery pipelines. Each protocol is designed to be self-validating, with clear guidance on reaction monitoring, purification, and spectroscopic characterization.
Introduction: The Rationale for Derivatization
The indole scaffold's unique electronic properties and geometric structure allow it to mimic peptide structures and engage in various interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] The starting material, this compound, presents multiple strategic vectors for chemical modification aimed at improving therapeutic efficacy.
-
The 2-(dimethylamino) group: This electron-donating group modulates the electronics of the indole ring system.
-
The 4-iodo substituent: This heavy halogen can serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), though that is beyond the scope of this note. It also significantly influences lipophilicity.
-
The C3-carbaldehyde: This is a highly versatile functional group, acting as an electrophilic center for a wide array of C-C and C-N bond-forming reactions.[3][4] Modifications here directly impact the substitution pattern in a region often critical for receptor binding.[5]
-
The N1-H (indole nitrogen): The acidity of this proton allows for facile deprotonation and subsequent functionalization. N-alkylation or N-arylation can drastically alter the molecule's steric profile, eliminate a hydrogen bond donor site, and improve metabolic stability or cell permeability.[6]
This guide focuses on two high-impact derivatization strategies illustrated below.
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- 5. chemijournal.com [chemijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.
Introduction: The Vilsmeier-Haack Reaction on Substituted Indoles
The synthesis of this compound is typically achieved via a modified Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In the context of the indole scaffold, the reaction is highly regioselective for the C3 position due to the stability of the resulting intermediate.[3]
The formation of the target compound involves two key transformations on the 4-iodo-1H-indole starting material: formylation at the C3 position and subsequent nucleophilic addition of dimethylamine (derived from the DMF solvent/reagent) at the C2 position. Achieving high yields of the desired 2,3-disubstituted product over the simpler 3-formylated indole requires careful control of reaction conditions.
This guide will walk you through the process, from preparing the reactive Vilsmeier reagent to troubleshooting common pitfalls encountered during the synthesis.
Optimized Experimental Protocol
This protocol is a synthesized procedure based on established methods for Vilsmeier-Haack reactions on indole substrates.[4][5][6]
Reagents & Recommended Purity:
| Reagent | Recommended Purity | Notes |
| 4-Iodo-1H-indole | >98% | Starting material. Purity is critical to avoid side reactions. |
| Phosphorus oxychloride (POCl₃) | >99% | Use freshly distilled or from a recently opened bottle. Highly sensitive to moisture. |
| N,N-Dimethylformamide (DMF) | Anhydrous (<50 ppm H₂O) | Serves as both solvent and reagent. Water content will quench the Vilsmeier reagent. |
| Dichloromethane (DCM) | Anhydrous | Optional co-solvent. |
| Sodium Hydroxide (NaOH) | Reagent Grade | For work-up. |
| Crushed Ice | - | For quenching the reaction. |
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation:
-
To a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.5 equivalents) dropwise via the dropping funnel over 30 minutes. Causality: This is a highly exothermic reaction. Slow, cooled addition is crucial to prevent degradation of the reagent and uncontrolled temperature increase.[3]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a pale yellow or orange, sometimes viscous, mixture, which is the active Vilsmeier reagent (a chloromethyliminium salt).[1][7][8]
-
-
Formylation and Amination Reaction:
-
Dissolve 4-iodo-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Causality: Adding the nucleophile (indole) to the electrophile (Vilsmeier reagent) helps to control the reaction rate and minimize the formation of bis(indolyl)methane byproducts.[9]
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C. Stir for 2-4 hours. Causality: The higher stoichiometry of the Vilsmeier reagent and elevated temperature are necessary to promote the second addition of dimethylamine at the C2 position after the initial C3 formylation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Causality: This step quenches any remaining Vilsmeier reagent and hydrolyzes the intermediate iminium salt to the final aldehyde. This is highly exothermic and releases HCl.
-
The solution will likely be acidic and cherry-red.[4] Slowly neutralize the solution by adding a cold aqueous solution of sodium hydroxide (e.g., 4M NaOH) until the pH is ~10-12. Causality: Basification ensures the product, which may be protonated, is in its free base form to facilitate extraction and precipitation.
-
The product should precipitate as a solid. Stir the suspension in the cold for 1-2 hours to maximize precipitation.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Degraded Reagents: The Vilsmeier reagent is highly sensitive to moisture. Old or improperly stored POCl₃ or DMF is a common cause of failure.[3]2. Incomplete Reagent Formation: Insufficient time or incorrect temperature during the formation of the Vilsmeier reagent.3. Insufficient Activation: The reaction temperature may be too low for the substrate. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is meticulously flame-dried under nitrogen.2. Allow POCl₃ and DMF to react for at least 30 minutes at 0 °C. A color change to yellow/orange is a good indicator of formation.[3]3. After adding the indole at a low temperature, consider slowly raising the temperature to 40-60 °C and monitor by TLC. |
| Formation of Only 4-Iodo-1H-indole-3-carbaldehyde | 1. Insufficient Vilsmeier Reagent: The stoichiometry was only sufficient for C3-formylation.2. Low Reaction Temperature/Time: The conditions were not forcing enough to drive the secondary amination at the C2 position. | 1. Increase the equivalents of POCl₃ and DMF. A ratio of at least 2.5 eq of POCl₃ to 1 eq of indole is recommended.2. Increase the reaction temperature to 50-70 °C after the initial formylation is complete (as judged by TLC) and prolong the reaction time. |
| Significant Formation of a Dark, Tar-like Substance | 1. Uncontrolled Exotherm: The reaction temperature was too high, especially during the addition of POCl₃ or the indole substrate, leading to polymerization.[3]2. Impure Starting Material: Impurities in the 4-iodo-1H-indole can catalyze decomposition. | 1. Maintain strict temperature control (0 °C) during all additions using an ice-salt bath. Add reagents dropwise.[9]2. Ensure the purity of the starting indole via recrystallization or chromatography before use. |
| Formation of Bis(indolyl)methane Byproduct | 1. Incorrect Order of Addition: Adding the Vilsmeier reagent to the indole can create localized high concentrations of indole, promoting a side reaction between the newly formed aldehyde and a second indole molecule.[9] | 1. Crucially, always add the indole solution slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophilic indole in the presence of excess electrophile.[9] |
| Difficult Purification / Oily Product | 1. Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely.2. Incomplete Hydrolysis: The intermediate iminium salt was not fully hydrolyzed to the aldehyde during work-up. | 1. During work-up, wash the filtered product extensively with cold water. If the product is still oily, consider trituration with a solvent in which the product is poorly soluble but DMF is (e.g., diethyl ether or cold water).2. Ensure the quenching and neutralization steps are performed with vigorous stirring and for a sufficient duration to allow for complete hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of the 2-dimethylamino group?
A1: The Vilsmeier-Haack reaction first proceeds via electrophilic substitution at the C3 position of the indole to form an iminium salt intermediate. Under forcing conditions (excess Vilsmeier reagent and heat), it is proposed that a second electrophilic attack occurs at the C2 position, or that free dimethylamine (from slight decomposition of DMF or the Vilsmeier reagent) acts as a nucleophile, attacking the C2 position of the C3-iminium intermediate. Subsequent rearomatization and final hydrolysis during work-up yield the 2-(dimethylamino)-3-carbaldehyde structure.
Caption: Simplified proposed mechanism for 2-amination.
Q2: Can I use other formylating agents like oxalyl chloride instead of POCl₃?
A2: Yes, other activators like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent. However, POCl₃ is the most common, cost-effective, and well-documented reagent for this transformation.[10] Reaction conditions may need to be re-optimized if you switch activators.
Q3: My Vilsmeier reagent is colorless, not yellow/orange. Is this a problem?
A3: While a yellow or orange color is often reported, a colorless reagent can also be active.[7] The color can depend on the purity of the starting DMF and POCl₃. The key is to ensure the reagents are anhydrous and that the mixture is prepared correctly at low temperature. If the reaction fails, reagent quality should be your primary suspect.
Q4: Why is the indole nitrogen not formylated?
A4: While N-formylation can occur, C3-formylation is kinetically and thermodynamically favored for N-unsubstituted indoles due to the high electron density at the C3 position and the ability to maintain the aromaticity of the benzene ring in the transition state. Any N-formylated product is typically hydrolyzed back to the free N-H indole during the aqueous work-up.
Q5: How can I confirm the final structure and regiochemistry?
A5: The definitive structure should be confirmed using a combination of spectroscopic methods:
-
¹H NMR: Look for the characteristic aldehyde proton signal (~10 ppm), aromatic protons, and the singlet for the N(CH₃)₂ group. The absence of the C2-H proton signal from the indole core is a key indicator of substitution at that position.
-
¹³C NMR: Confirm the presence of the aldehyde carbonyl carbon (~185 ppm) and the quaternary C2 and C3 carbons.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and the presence of iodine.
References
- Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Benchchem.
- Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Supporting Information.
- ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate.
- 4-Iodo-1H-Indole: A Versatile Intermediate for Pharmaceutical and Material Science Innovations. NINGBO INNO PHARMCHEM CO.,LTD.
- A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. ResearchGate.
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications.
-
Indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Vilsmeier-Haack formilation help. Reddit. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
- Regioselective C5−H Direct Iodination of Indoles. Supporting Information.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PubMed Central. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 10. ijpcbs.com [ijpcbs.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Welcome to the technical support guide for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde (Compound ID: CS-0557481). This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the inherent solubility challenges associated with this promising but hydrophobic indole derivative. Our goal is to empower you to generate reliable and reproducible data in your assays.
Understanding the Challenge: Physicochemical Profile
Before diving into solutions, it's critical to understand the root of the problem. The structure of this compound presents several features that contribute to its low aqueous solubility.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₁₁H₁₁IN₂O | - | [1] |
| Molecular Weight | 314.12 g/mol | - | [1] |
| CAS Number | 1203897-96-4 | - | [1] |
| Calculated LogP | 2.651 | Indicates significant lipophilicity ("grease-ball" character), predicting poor water solubility.[1][2] | [1] |
| Topological Polar Surface Area (TPSA) | 36.1 Ų | A relatively low TPSA suggests limited hydrogen bonding capacity with water. | [1] |
| Melting Point | 154 - 156 °C | A high melting point indicates strong crystal lattice energy, which must be overcome for dissolution. | |
| Key Structural Features | Indole ring, iodo-substituent, dimethylamino group | The large, hydrophobic indole and iodine moieties dominate, while the dimethylamino group offers a site for pH-dependent protonation. | - |
The combination of a high LogP and strong crystal packing energy makes this compound a classic example of a "brick dust" molecule—difficult to dissolve and prone to precipitation in aqueous assay buffers.[3][4]
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common initial questions.
Q1: What is the best solvent to prepare my initial stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[5] It is a powerful, polar aprotic solvent effective at dissolving a wide range of hydrophobic compounds for biological assays.[5][6] For related indole structures like Indole-3-carboxaldehyde, solubility in DMSO is reported to be as high as 30 mg/mL.[7] Always use anhydrous, research-grade DMSO to avoid introducing water, which can lower the solubility limit.[8]
Q2: My compound dissolves in DMSO, but why does it precipitate when I add it to my aqueous assay buffer?
A2: This is a common and expected issue. When the highly concentrated DMSO stock is diluted into an aqueous medium, the solvent environment changes dramatically. The compound, which is stable in the organic solvent, becomes supersaturated in the now predominantly aqueous solution and crashes out. This is a classic issue for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[3] The key is to manage this transition carefully through proper dilution techniques.[8][9]
Q3: What is the maximum concentration of DMSO my cells or assay can tolerate?
A3: This is a critical, assay-specific parameter you must determine empirically. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.[5][9] Some robust cell lines or biochemical assays may tolerate up to 1%.[9] It is mandatory to run a vehicle control experiment with varying concentrations of DMSO (without your compound) to establish the no-effect limit for your specific system.[9]
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle warming (e.g., to 37°C) can be used cautiously to aid initial dissolution in the organic stock solvent.[8][10] However, be aware that this can create a supersaturated solution that may precipitate upon cooling to room temperature. Furthermore, prolonged heating can lead to compound degradation. This technique should not be used for aqueous solutions where precipitation is the primary issue.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving solubility problems. Follow this workflow to systematically address issues.
Caption: A troubleshooting workflow for addressing solubility issues.
Scenario 1: The compound will not dissolve in 100% DMSO.
If the compound fails to dissolve even in a pure organic solvent, it points to either extremely high crystal lattice energy or an issue with compound integrity.
-
Action 1: Reduce Stock Concentration. Your target concentration may be above the compound's solubility limit even in DMSO. Try preparing a stock at a lower concentration (e.g., 10 mM instead of 50 mM).
-
Action 2: Use Sonication. A water bath sonicator can provide the energy needed to break up solid aggregates and aid dissolution.[11]
-
Action 3: Try an Alternative Solvent. While less common for biological assays, N,N-Dimethylformamide (DMF) can sometimes be a more effective solvent for certain structures.[7] If you use DMF, you must re-validate the solvent tolerance of your assay.
Scenario 2: The compound precipitates upon dilution into the aqueous assay buffer.
This is the most common failure mode. The solution is to control the dilution process to keep the compound from crashing out.
-
Action 1: Vigorous Mixing. When adding the DMSO stock to your buffer, do so dropwise while the buffer is being vortexed or stirred vigorously.[9] This rapid dispersion can prevent localized high concentrations that trigger precipitation.
-
Action 2: Perform a Serial Dilution. A gradual reduction in the organic solvent concentration is much more effective than a single, large dilution step. Prepare an intermediate dilution in a mixed solvent system before the final dilution into the 100% aqueous buffer. See Protocol 2 for a detailed method.
-
Action 3: Lower the Final Concentration. The desired final concentration in your assay may simply be above the compound's thermodynamic solubility limit in the aqueous buffer. The only solution is to test lower concentrations.
Advanced Solubilization Strategies
If standard methods fail, more advanced formulation strategies may be required. These methods alter the properties of the solvent or the compound itself to enhance solubility.[3][12]
pH Adjustment
The Principle: The solubility of ionizable compounds is highly dependent on pH.[13][14][15] Our compound, this compound, has a basic dimethylamino group. In an acidic environment (lower pH), this group can become protonated, acquiring a positive charge. This charged species is significantly more polar and thus more soluble in aqueous media.[13][16]
Caption: The effect of pH on the solubility of the target compound.
Practical Application:
-
Determine the pKa of your compound (if not known, assume a typical amine pKa of ~8-9).
-
Try preparing your assay buffer at a pH 1-2 units below the pKa. For example, using a buffer at pH 6.0 or 6.5 instead of 7.4 may dramatically improve solubility.
-
Crucial Caveat: You must ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Use of Co-solvents and Excipients
If pH modification is not an option, incorporating solubilizing agents into the assay buffer can maintain the compound's solubility.[12][17][18]
| Strategy | Agent Example | Mechanism of Action | Key Considerations |
| Co-solvents | Polyethylene Glycol (PEG 300/400), Propylene Glycol | These water-miscible organic solvents reduce the overall polarity of the aqueous buffer, making it more hospitable to the hydrophobic compound.[17][18][19] | Can cause viscosity changes. Must perform vehicle tolerance controls. |
| Surfactants | Tween® 80, Polysorbate 80, Solutol® HS 15 | Above their critical micelle concentration (CMC), surfactants form micelles that encapsulate the hydrophobic drug, effectively shielding it from the aqueous environment.[17][20] | Can interfere with protein assays or disrupt cell membranes at high concentrations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with the drug, increasing its apparent water solubility.[3][17][19] | Can sometimes extract cholesterol from cell membranes. Stoichiometry of complexation is important.[10] |
Recommended Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for creating a primary stock solution.[21][22]
-
Preparation: Bring the vial of this compound and a bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculation: Calculate the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Mass (mg) = 10 mmol/L * Volume (L) * 314.12 g/mol * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM stock, you need 3.14 mg.
-
-
Weighing: Using an analytical balance, carefully weigh the calculated mass of the compound into a sterile, appropriately sized glass vial or microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex vigorously for 1-2 minutes.
-
Inspection & Sonication: Visually inspect the solution against a bright light to ensure no solid particles remain. If particles are present, place the vial in a water bath sonicator for 5-10 minutes.[10][11]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light and repeated freeze-thaw cycles.[21] Store at -20°C or -80°C as recommended for most stock solutions.[21]
Protocol 2: Serial Dilution into Aqueous Assay Buffer
This method minimizes the risk of precipitation when transitioning from an organic stock to an aqueous working solution.[9]
-
Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution (e.g., 10 mM) on ice.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of your compound. For example, dilute the 10 mM stock 1:10 into 100% DMSO to get a 1 mM solution.
-
Prepare Working Solution: Add the 1 mM intermediate stock dropwise into your final assay buffer while vortexing. For a 10 µM final concentration, this would be a 1:100 dilution (e.g., 10 µL of 1 mM stock into 990 µL of buffer).
-
Final Solvent Concentration Check: This two-step process results in a final DMSO concentration of 0.1%. This is well below the typical 0.5% limit for most cell-based assays.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your assay.
Protocol 3: Determining Vehicle (Solvent) Tolerance
This is a mandatory control experiment to ensure that the solvent system itself does not influence your experimental results.[9]
-
Setup: Prepare your assay (e.g., plate cells, prepare enzyme reaction mix) as you would for the actual experiment.
-
Prepare Vehicle Controls: Create a dilution series of your solvent system (e.g., DMSO in assay buffer) that mirrors the final concentrations you plan to test with your compound. For example, prepare wells with 1%, 0.5%, 0.25%, 0.1%, and 0.05% DMSO.
-
Include Controls: Always include a "no treatment" control (only assay buffer) and a positive control for your assay's endpoint.
-
Incubate and Measure: Incubate the plate for the same duration as your compound experiment and measure the assay endpoint (e.g., cell viability, enzyme activity).
-
Analyze: Plot the assay signal against the DMSO concentration. The highest concentration that shows no significant difference from the "no treatment" control is your maximum tolerated solvent concentration.
By applying these principles and protocols, you can systematically overcome the solubility challenges posed by this compound, leading to more accurate and reliable scientific outcomes.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Purdue University. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. [Link]
-
Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
-
Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
-
New DI Dr. Christopher Arp. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. ResearchGate. [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. AJDHS. [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. [Link]
-
Big Bend Community College. (2020). Impact of pH on Solubility. YouTube. [Link]
-
Solubility of Things. (n.d.). Indole-3-carboxaldehyde. [Link]
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
Liu, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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Technical Support Center: Optimizing Incubation Time for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers utilizing 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde in cell-based experiments. While specific published data on this particular analogue is limited, the principles outlined here are derived from the extensive study of indole-3-carbaldehyde derivatives and foundational practices in cell-based assay optimization.[1][2][3][4][5] Our goal is to equip you with the rationale and tools to empirically determine the optimal incubation time for your unique experimental system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I properly dissolve, store, and handle this compound?
Answer: Proper handling is critical for reproducibility and begins with the stock solution. Indole-based compounds, especially those with halogen substitutions like iodo groups, are often highly hydrophobic.
-
Dissolution: We strongly recommend creating a high-concentration primary stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[6] Warm the solution gently (e.g., in a 37°C water bath) and vortex vigorously to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Working Solutions: When preparing working dilutions for your experiment, dilute the DMSO stock directly into your pre-warmed cell culture medium. It is crucial to vortex or mix the solution immediately and thoroughly to prevent the compound from precipitating out of the aqueous medium. The final concentration of DMSO in your culture wells should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5%, as higher concentrations can induce cytotoxicity or other off-target effects.[7]
Q2: I'm starting a new experiment. What is a reasonable starting concentration and incubation time?
Answer: For any new compound, it is best to start with a broad range to identify the active window.
-
Concentration: Based on published data for various bioactive indole derivatives, a common starting range for cell-based assays is between 1 µM and 25 µM.[7][8] We recommend performing a dose-response experiment first to identify a concentration that yields a measurable effect without causing overwhelming cytotoxicity.
-
Incubation Time: The optimal incubation time is highly dependent on the biological question being asked (e.g., inhibition of a signaling pathway vs. induction of apoptosis). A standard initial time-course experiment should include points that capture both early and late cellular responses, such as 6, 12, 24, 48, and 72 hours.[7] For some drugs, cellular recovery after a short exposure is the most clinically relevant metric, which requires removing the drug and allowing cells to grow for several days.[9]
Q3: My results are highly variable between replicates. What are the common causes and solutions?
Answer: High variability is a frequent issue in cell-based assays and often points to problems with compound solubility or assay technique.[6]
-
Compound Precipitation: This is the most likely culprit. Hydrophobic compounds can precipitate when diluted into aqueous media.[6]
-
Solution: Visually inspect your final working solution for any cloudiness. Perform a quick solubility test by preparing the highest concentration in media, incubating for an hour at 37°C, and centrifuging at high speed. A visible pellet indicates precipitation.[6] Consider using low-retention plasticware to minimize binding to surfaces.
-
-
Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before plating. Use reverse pipetting for viscous cell suspensions and be consistent with your technique. Allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to ensure even cell settling.
-
-
Pipetting Errors with DMSO Stocks: High-concentration DMSO stocks are often viscous.
-
Solution: Use positive displacement pipettes or ensure you pre-wet standard pipette tips with the DMSO stock before transferring. This ensures an accurate volume is dispensed each time.
-
Q4: I am not observing any biological effect. What steps should I take to troubleshoot?
Answer: A lack of effect can be due to several factors, ranging from the compound's concentration to its stability.
-
Insufficient Concentration: The concentration used may be below the threshold for a biological response in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 50 or 100 µM), while carefully monitoring for cytotoxicity.[7]
-
-
Cell Line Resistance: The target pathway may not be active or essential in your chosen cell line.
-
Solution: Research the molecular profile of your cell line. If possible, include a known sensitive cell line as a positive control in your experiments.
-
-
Compound Instability: The compound may be unstable or metabolized in cell culture media over time. Some media components, like cysteine, can impact the stability of small molecules.[10]
-
Solution: For longer incubation periods (> 48 hours), consider refreshing the media with a new dose of the compound. You can also assess compound stability directly using methods like HPLC-MS to measure its concentration in the media over the incubation period.[11]
-
Q5: Can the indole structure of this compound interfere with my assay readout?
Answer: Yes, this is a critical consideration. Indole-based compounds are known to sometimes exhibit intrinsic fluorescence or absorbance, which can interfere with common assay readouts (e.g., fluorescence- or absorbance-based viability assays).[6]
-
Solution: Always run a "compound-only" control. This includes the highest concentration of your compound in media but without any cells. Measure the readout from these wells to determine the background signal. If the background is significant, you must subtract it from your experimental wells or consider switching to an orthogonal assay method (e.g., a luminescence-based assay if you are seeing fluorescent interference).[12]
Experimental Design & Protocols
The most robust method for determining the optimal incubation time is to conduct a systematic time-course experiment. This involves treating cells with a fixed, effective concentration of the compound and measuring the desired endpoint at multiple time points.
Protocol 1: Time-Course Experiment for Optimizing Incubation Time
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment (e.g., 72-96 hours). Allow cells to adhere and recover overnight.
-
Compound Preparation: Prepare a 2X working stock of this compound and a 2X vehicle control (e.g., 0.2% DMSO) in complete cell culture medium.
-
Treatment: Remove the old media from the cells and add an equal volume of the 2X compound or 2X vehicle control to the appropriate wells to achieve a 1X final concentration.
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator.
-
Endpoint Measurement: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), remove a set of plates (or columns on a single plate) and perform your assay (e.g., cell viability, target inhibition, gene expression).
-
Data Analysis: Plot the assay signal against time for both the compound-treated and vehicle-treated cells. The optimal incubation time is typically the point that provides the most robust and statistically significant window between the treated and control groups before secondary effects (like cell death) confound the results.[7]
Data Presentation
Table 1: Example 96-Well Plate Layout for a Combined Dose-Response and Time-Course Experiment
| Plate Column | 1 (Vehicle) | 2 (Vehicle) | 3 (0.1 µM) | 4 (0.1 µM) | 5 (1 µM) | 6 (1 µM) | 7 (10 µM) | 8 (10 µM) | 9 (25 µM) | 10 (25 µM) | 11 (No Cells) | 12 (No Cells) |
| Rows A-H | Cells | Cells | Cells | Cells | Cells | Cells | Cells | Cells | Cells | Cells | Media Only | Cmpd Only |
| Time Point | \multicolumn{12}{c | }{Assay performed on separate plates or designated columns at T=6h, 12h, 24h, 48h, 72h} |
This layout allows for the simultaneous assessment of multiple concentrations at various time points, with appropriate controls for vehicle effects and assay interference.
Visualization of Workflows
Figure 1: Workflow for Incubation Time Optimization
Caption: A streamlined workflow from preparation to analysis for determining optimal incubation time.
Figure 2: Troubleshooting Decision Tree
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: Mitigating Off-Target Effects of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Welcome to the technical support center for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce potential off-target effects during their experiments. Given the indole scaffold, a common feature in kinase inhibitors, this resource is structured around the hypothesis that this compound is being investigated as a kinase inhibitor. We will delve into the causality behind experimental choices, providing you with the scientific rationale to overcome common hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that don't align with the known function of our primary target. Could this be due to off-target effects of this compound?
A1: Yes, unexpected phenotypes are often a primary indicator of off-target activity. Small molecule inhibitors can interact with multiple proteins, leading to a range of cellular responses.[1] To begin dissecting this, it is crucial to confirm that the observed phenotype is a direct result of the compound's interaction with its intended target. A recommended first step is to use a structurally unrelated inhibitor for the same target. If this second inhibitor produces the same phenotype, it strengthens the likelihood of an on-target effect.[2] Conversely, if the phenotype is unique to this compound, off-target effects are highly probable.
Q2: What is the first step in characterizing the selectivity of our compound?
A2: The foundational step in understanding your inhibitor's specificity is comprehensive kinase selectivity profiling.[3][4][5] This involves screening the compound against a large panel of kinases to identify unintended targets.[5] Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome. The resulting data will provide a "selectivity profile," highlighting which kinases are inhibited at various concentrations and helping to correlate any off-target activities with the unexpected phenotypes you are observing.
Q3: How can we confirm that this compound is engaging our target protein within the cell?
A3: Target engagement in a cellular context can be verified using a Cellular Thermal Shift Assay (CETSA).[6][7][8][9] This method is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[7][9] By treating cells with your compound and then heating them across a temperature gradient, you can measure the amount of soluble target protein remaining. An increase in the melting temperature of your target protein in the presence of the compound provides strong evidence of direct engagement in a physiological setting.
Troubleshooting Guide
Issue 1: High Cytotoxicity or Reduced Viability in Cell-Based Assays
Possible Cause: The compound may be inhibiting kinases essential for cell survival or other critical cellular proteins, leading to toxicity.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high cytotoxicity.
Detailed Steps:
-
Determine Potency (IC50/EC50): First, establish the concentration at which your compound inhibits the primary target by 50% (IC50 in biochemical assays, EC50 in cell-based assays).[5][10] It is critical to use the lowest effective concentration to minimize off-target effects.[2]
-
Kinase Selectivity Profiling: Screen the compound against a broad kinase panel at a concentration where cytotoxicity is observed. This will identify kinases that are inhibited and may be responsible for the toxic effects.
-
Cross-Reference with Toxicity Data: Compare the identified off-target kinases with known roles in cell viability and apoptosis.
-
Structure-Activity Relationship (SAR) Analysis: If structural information for your target and off-targets is available, use computational docking to understand the binding modes of your compound. This can reveal structural features contributing to off-target binding.[11]
-
Chemical Modification: Based on the SAR analysis, consider synthesizing analogs of this compound. For instance, modifying the dimethylamino or iodo groups could alter the binding profile and improve selectivity. Studies on other indole-based inhibitors have shown that substitutions on the indole ring can significantly impact selectivity.[11][12]
Issue 2: Inconsistent Results Between Biochemical and Cell-Based Assays
Possible Cause: Discrepancies can arise due to factors like cell membrane permeability, intracellular ATP concentrations, or the compound being a substrate for efflux pumps.
Troubleshooting Workflow:
Caption: Workflow for resolving assay discrepancies.
Detailed Steps:
-
Confirm Target Engagement: Use CETSA to verify that the compound is reaching and binding to its target inside the cell.[7][8] A lack of a thermal shift may indicate poor cell permeability or rapid efflux.
-
Assess Cell Permeability: Employ standard assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to determine if the compound can passively diffuse across cell membranes.
-
Consider ATP Concentration: Kinase inhibitors that are ATP-competitive will show different potencies depending on the ATP concentration.[13] Intracellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). Re-run your biochemical assay with ATP concentrations that mimic intracellular levels to see if this reconciles the data.
-
Investigate Efflux Pumps: Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to determine if your compound is being actively removed from the cell. Co-incubation with a known efflux pump inhibitor can also help diagnose this issue.
Data Presentation: Comparing Inhibitor Selectivity
When evaluating new analogs of this compound, it is crucial to present the data in a clear and comparable format.
| Inhibitor | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) | Cellular Potency EC50 (µM) |
| Compound X | 10 | 100 | 2500 | 10 | 0.2 |
| Analog A | 25 | 2500 | >10,000 | 100 | 0.8 |
| Analog B | 5 | 15 | 50 | 3 | 0.05 |
Interpretation: Analog A, while less potent than the original Compound X and Analog B, demonstrates a significantly improved selectivity profile. Analog B is highly potent but has poor selectivity, making it more likely to cause off-target effects at the concentrations required for cellular activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the verification of target engagement in intact cells.[7][8]
Methodology:
-
Cell Treatment: Culture your cells to 80-90% confluency. Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Analysis: Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of your compound against a panel of kinases.[3][4]
Methodology:
-
Assay Setup: Use a commercial kinase profiling system, which typically includes pre-aliquoted kinases, substrates, and buffers in a multi-well plate format.[3][4]
-
Compound Preparation: Prepare a stock solution of this compound and create a dilution series.
-
Kinase Reaction: Add the compound at the desired final concentration to the wells containing the kinase and its specific substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for the time specified by the assay manufacturer (typically 60 minutes).[4][14]
-
Detection: Stop the kinase reaction and add a detection reagent. The signal (often luminescence or fluorescence) is proportional to the amount of ADP produced, which reflects the kinase activity.[4]
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration. Plot the results to visualize the selectivity profile.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is used to determine the concentration at which your compound affects cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Measure cell viability using a suitable method:[15][16]
-
Colorimetric assays (e.g., MTT, XTT): These measure the metabolic activity of viable cells.[15]
-
Luminescence-based assays (e.g., CellTiter-Glo®): These quantify ATP levels as an indicator of cell viability.[15]
-
Fluorescence-based assays (e.g., Calcein AM/Propidium Iodide): These differentiate between live and dead cells based on membrane integrity.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.
References
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
National Center for Biotechnology Information. Cell-based Assays to Identify Inhibitors of Viral Disease. Available from: [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
Creative Diagnostics. Cell Proliferation Inhibition Assay. Available from: [Link]
-
National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
Semantic Scholar. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. Available from: [Link]
-
NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]
-
AACR Journals. Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Available from: [Link]
-
PubMed. Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). Available from: [Link]
-
Da-Ta Biotech. In Vitro Cell Based Assay: BioLab Solutions. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
CETSA. CETSA. Available from: [Link]
-
Patsnap Synapse. How can off-target effects of drugs be minimised?. Available from: [Link]
-
PLOS Computational Biology. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]
-
Kairos Discovery. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Available from: [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available from: [Link]
-
ResearchGate. Structures of our previously reported indole-based kinase inhibitors 6–12. Available from: [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. In Vitro Cell Based Assay: BioLab Solutions | Da-ta Biotech [databiotech.co.il]
- 11. Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. njbio.com [njbio.com]
troubleshooting inconsistent results with 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals working with 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde (CAS No. 1203897-96-4). It provides in-depth troubleshooting advice and answers to frequently asked questions to address inconsistencies that may arise during its synthesis, purification, and use in subsequent applications.
Section 1: Troubleshooting Guide for Synthesis & Purification
This section addresses the most common challenges encountered during the preparation and isolation of the title compound. The synthesis of indole-3-carbaldehydes is often achieved via the Vilsmeier-Haack reaction, a process that, while powerful, is sensitive to several experimental parameters.[1]
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the primary causes?
Low yields in the synthesis of substituted indole-3-carbaldehydes often trace back to three critical areas: the quality of reagents, reaction conditions, and the stability of intermediates.
A1: Several factors can contribute to poor outcomes in what is typically a Vilsmeier-Haack formylation of a corresponding indole precursor. Let's break down the likely culprits:
-
Vilsmeier Reagent Integrity: The formylating agent, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Its proper formation is paramount.
-
Causality: DMF can decompose over time to produce dimethylamine and formic acid.[2] Dimethylamine can react with the Vilsmeier reagent, quenching it before it can formylate the indole substrate. POCl₃ is highly sensitive to moisture and will rapidly decompose upon exposure to atmospheric water.
-
Solution: Always use freshly distilled or from a newly opened bottle of POCl₃ and anhydrous DMF. If you suspect your DMF is old, you can check for a fishy (amine) odor.[2]
-
-
Sub-optimal Reaction Conditions: Temperature and stoichiometry are critical control points.
-
Causality: The Vilsmeier reagent is typically formed at low temperatures (0-5 °C) to ensure stability.[3] The subsequent addition of the indole substrate and the reaction itself may require heating, but excessive temperatures can promote the formation of polymeric side products and decomposition.[4] An excess of the Vilsmeier reagent can lead to the formation of unwanted byproducts.[4]
-
Solution: Maintain strict temperature control during reagent formation. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature before gradually warming to the optimal reaction temperature.[4] Systematically optimize the stoichiometry, starting with a minimal excess (e.g., 1.1-1.5 equivalents) of the formylating agent.
-
-
Purity of Starting Material: The purity of the 2-(dimethylamino)-4-iodo-1H-indole precursor is crucial.
-
Causality: Impurities in the starting material can compete in side reactions, consume the Vilsmeier reagent, or inhibit the desired reaction.[5]
-
Solution: Ensure the starting indole is fully characterized and purified before use.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Q2: My reaction produces a significant amount of a high molecular weight, insoluble byproduct. What is it and how can I avoid it?
A2: The most common high molecular weight byproduct in Vilsmeier-Haack reactions of indoles is a bis(indolyl)methane or even a tri(indolyl)methane derivative.[4][6]
-
Mechanism of Formation: This side reaction occurs when the desired product, this compound, acts as an electrophile under the acidic reaction conditions. It can be attacked by a second molecule of the electron-rich starting indole, leading to the formation of a dimer. In some cases, this can proceed further to form trimers.[6] The electron-donating dimethylamino group at the C2 position makes the indole ring highly nucleophilic and susceptible to such side reactions.
Key Reaction Pathways
Caption: Competing reaction pathways in indole formylation.
-
Preventative Measures:
-
Temperature Control: Maintain the lowest effective reaction temperature. Higher temperatures accelerate the rate of the undesired dimerization.[4]
-
Order of Addition: Add the indole substrate slowly and dropwise to the Vilsmeier reagent. This maintains a low concentration of the nucleophilic indole at all times, favoring its reaction with the Vilsmeier reagent over the newly formed aldehyde product.[4]
-
Stoichiometry: Avoid using a large excess of the indole starting material.
-
Q3: I'm struggling with the purification of the crude product. What are the best practices?
A3: Purification of indole derivatives, especially those with polar functional groups like aldehydes and amines, can be challenging due to their potential for streaking on silica gel and the presence of closely related impurities.[5]
-
Recommended Method: Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.
-
Mobile Phase Selection: The polarity of the solvent system is critical. A gradient elution is often most effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the concentration of a more polar solvent like ethyl acetate.
-
Pro-Tip: To reduce tailing of the amine-containing compound on the acidic silica gel, you can pre-treat the silica slurry with 1-2% triethylamine (Et₃N) in your mobile phase or add 1% Et₃N to the eluent mixture.
-
-
Alternative Method: Recrystallization
-
If the crude product is of reasonable purity (>85-90%), recrystallization can be an excellent method to obtain highly pure material, although it may result in lower recovery.[5]
-
Solvent Screening: Test a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/hexane) on a small scale to find conditions where the compound is soluble when hot but sparingly soluble when cold.
-
Section 2: FAQs on Characterization & Stability
Q4: My analytical data (NMR, MS) is inconsistent with the expected structure. What are common impurities I should look for?
A4: Unexpected signals in your analytical data can often be attributed to common, process-related impurities.
| Analytical Data Summary for C₁₁H₁₁IN₂O | |
| Molecular Formula | C₁₁H₁₁IN₂O |
| Molecular Weight | 314.12 g/mol [7] |
| ¹H NMR (Expected) | Signals for: Aldehyde proton (~10 ppm), Indole N-H (broad, >8 ppm), Aromatic protons (7-8 ppm range), N(CH₃)₂ singlet (~3 ppm). |
| ¹³C NMR (Expected) | Signals for: Carbonyl carbon (~185 ppm), Aromatic/Heterocyclic carbons (110-140 ppm range), N(CH₃)₂ carbon (~45 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 315.0[8] |
Common Impurities and Their Spectroscopic Signatures:
-
Residual DMF: Can appear in ¹H NMR as two small singlets around 2.9 and 3.0 ppm and a singlet around 8.0 ppm.
-
Bis(indolyl)methane byproduct: Will show a significantly higher mass in MS and a more complex aromatic region in the ¹H NMR, with a characteristic singlet for the methane bridge proton.
-
De-iodinated Product: If de-iodination occurred, the mass spectrum would show a peak corresponding to the loss of iodine (M-127). The ¹H NMR aromatic region would also show a different splitting pattern.
-
Oxidized Product: The aldehyde group can be oxidized to a carboxylic acid, especially with prolonged exposure to air. This would result in the disappearance of the aldehyde proton (~10 ppm) and the appearance of a very broad carboxylic acid proton (>11 ppm) in the ¹H NMR.
Q5: What are the correct storage and handling procedures for this compound?
A5: Based on supplier safety data sheets and the chemical nature of the compound, proper storage is essential for maintaining its purity and stability.
-
Storage Conditions: The compound should be stored sealed in a dry environment at 2-8°C.[7]
-
Causality & Rationale:
-
"Sealed": The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. The indole N-H can also be reactive.
-
"Dry": The compound is a solid, and moisture can promote degradation or hydrolysis of trace impurities.
-
"2-8°C" (Refrigerated): Lower temperatures slow down potential decomposition pathways. While it may be shipped at room temperature, long-term storage should be refrigerated.[7]
-
Light Sensitivity: Iodo-aromatic compounds can be sensitive to light. Storing in an amber vial or in the dark is a recommended best practice.
-
Section 3: FAQs on Reactivity in Downstream Applications
Q6: I am getting inconsistent results when using this compound as a starting material in a subsequent reaction (e.g., cross-coupling, condensation). What could be the issue?
A6: Inconsistent downstream reactivity almost always points back to the purity and integrity of the starting material.
-
Impact of Impurities:
-
Catalyst Poisoning: The dimethylamino group, while part of the desired structure, can coordinate to and poison certain transition metal catalysts (e.g., Palladium, Copper) used in cross-coupling reactions. Trace impurities with strong ligating properties (like residual triethylamine from purification) can have a similar or worse effect.
-
Side Reactions: Residual starting materials from the formylation step can compete in the subsequent reaction, leading to a complex product mixture.
-
Stoichiometry Errors: If the material is not pure, the calculated molar quantity will be incorrect, leading to a non-stoichiometric reaction and likely lower yields.
-
-
Self-Validating Protocol for Downstream Use:
-
Re-analyze Purity: Before using a batch of the compound, especially if it has been stored for some time, run a quick purity check (e.g., ¹H NMR or LC-MS).
-
Use High-Purity Material: Ensure the starting material is >98% pure for sensitive reactions like transition-metal-catalyzed cross-couplings.
-
Consider N-Protection: The indole N-H is acidic and can interfere with many reactions (e.g., those using strong bases or organometallics). In such cases, protecting the nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) may be necessary to ensure clean and predictable reactivity. Electron-withdrawing protecting groups can decrease the nucleophilicity of the indole ring.
-
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb_a6cuTZuKIJH_V3rtvwclYNDD2yHvHOpveOENrtjCZh2FsS8lpKRxkWWKn0SJMWcdHg435j9M0b2kF-8J5skzXldYeDjKOUy8__islE7lc7EZIVBk60FkFSpM_fXcUbXnWpIiJpXbIRGN2q8XJhBDO2HMwmsqMYpKee4ACw-_E2zf9PKWreUrOYY-RZx94ID5bPvLhbrkrNTNUcbMPXfrI8qgVVyuVt2sQLAC3Q0Cc-gFw==]
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- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGkynAlNOodTBbkEgT2YU6aNkRpCnQJgX2OlWvY5whNfWjfrh9nqSyfetd1JP2fpHqmr6QgIbGixpUrZEN_MrLZ600KUPydtK5UajTIIf70ae2-5BNHCIvbD7HUytvOUH9hRVRY4mrjpiUWleSjEhA3Y7zzGhbyfk=]
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- Having some troubles with a Vislmeier-Haack reaction. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/ogv6b4/having_some_troubles_with_a_vislmeierhaack/]
- Vilsmeier-Haack Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00543]
- This compound. Matrix Scientific. [URL: https://www.matrixscientific.com/2-dimethylamino-4-iodo-1h-indole-3-carbaldehyde-cas-1203897-96-4.html]
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. NIH National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6008354/]
- Indole-3-carbaldehyde. Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole-3-carbaldehyde]
- Indole-3-carboxaldehyde 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/116008]
- Regioselective C5−H Direct Iodination of Indoles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00831]
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- Food Chemistry Advances. FLORE. [URL: https://flore.unifi.it/handle/2158/1359480]
- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [URL: https://www.researchgate.net/publication/375252877_New_Insights_into_the_Modifications_and_Bioactivities_of_Indole-3-Carboxaldehyde_and_its_Derivatives_as_a_Potential_Scaffold_for_Drug_Design_A_Mini-Review]
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b08722]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/review-article-on-vilsmeier-haack-reaction/?id=141]
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [URL: https://www.researchgate.
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- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [URL: https://www.derpharmachemica.
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- 1H-Indole-3-carbaldehyde thiosemicarbazone. ResearchGate. [URL: https://www.researchgate.net/publication/230198755_1H-Indole-3-carbaldehyde_thiosemicarbazone]
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Technical Support Center: Stability of Substituted Indole-3-Carbaldehydes in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers working with substituted indole-3-carbaldehydes, with a specific focus on addressing the stability of compounds like 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde in solution. While specific stability data for this particular molecule is not extensively documented in publicly available literature, this guide will equip you with the fundamental principles of indole chemistry, potential degradation pathways, and robust protocols to assess the stability of your compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am dissolving this compound in an aqueous buffer for my assay and I'm seeing a change in the color of the solution over time. What could be happening?
A change in solution color is often an indicator of compound degradation or reaction. For indole derivatives, this can be due to oxidation. The indole ring is susceptible to oxidation, which can be accelerated by light, air (oxygen), and certain metal ions. The aldehyde group is also prone to oxidation to the corresponding carboxylic acid[1].
Q2: My assay results are inconsistent when I use a stock solution of this compound that is a few days old. Could the compound be unstable in my chosen solvent?
Yes, inconsistent results with an aged stock solution strongly suggest compound instability. The stability of indole-3-carbaldehyde derivatives can be highly dependent on the solvent and storage conditions[2]. For instance, while soluble in organic solvents like DMSO and dimethylformamide, aqueous solutions are generally not recommended for storage for more than a day[2].
Q3: What are the most likely degradation pathways for a substituted indole-3-carbaldehyde like mine?
Based on the general reactivity of this class of compounds, the primary degradation pathways to consider are:
-
Oxidation: The aldehyde moiety can be oxidized to a carboxylic acid. The indole ring itself can also be oxidized, leading to a variety of products.
-
Photodegradation: Many aromatic compounds, including indoles, are light-sensitive. Exposure to UV or even ambient light can trigger degradation.
-
Hydrolysis: While generally stable, under certain pH conditions, the dimethylamino group could potentially be susceptible to hydrolysis, although this is less common for aromatic amines.
-
Reaction with medium components: Components of your experimental medium, such as nucleophiles or reducing agents, could potentially react with the aldehyde or the indole ring.
Q4: What solvents are recommended for preparing stock solutions of this compound?
For initial stock solutions, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended[2]. These solvents typically offer good solubility and can help to minimize degradation from water-mediated pathways. It is advisable to prepare concentrated stock solutions in these solvents and then dilute them into your aqueous experimental buffer immediately before use[2].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Biological Activity Observed
Potential Cause: The compound may have degraded in the experimental medium before it could exert its biological effect.
Troubleshooting Steps:
-
Freshness of Solution: Always use freshly prepared solutions of the compound for your experiments. Avoid using stock solutions that have been stored for extended periods, especially in aqueous buffers[2].
-
Solvent Purity: Ensure that the solvents used to prepare your solutions are of high purity and anhydrous where appropriate. Impurities in solvents can catalyze degradation[3].
-
Control Experiment: Include a positive control in your assay that is known to be stable under your experimental conditions. This will help you to determine if the issue is with your compound or the assay itself.
-
Stability Assessment: Perform a stability study of your compound in the experimental medium under the exact conditions of your assay (temperature, pH, light exposure). A detailed protocol for this is provided below.
Issue 2: Irreproducible Experimental Results
Potential Cause: Inconsistent degradation of the compound across different experimental runs.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the procedure for preparing and handling solutions of the compound is strictly standardized across all experiments. This includes the source and purity of the solvent, the concentration of the stock solution, and the time between solution preparation and use.
-
Control Environmental Factors: Protect your solutions from light by using amber vials or covering them with aluminum foil. If the compound is suspected to be air-sensitive, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon)[4].
-
Monitor Reaction Progress: If your experiment involves a reaction, monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure that the starting material is not degrading over the course of the reaction[4].
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for a substituted indole-3-carbaldehyde. Understanding these pathways is crucial for designing experiments that minimize compound loss.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
The following are detailed protocols to help you assess the stability of your compound in solution.
Protocol 1: Stability Assessment in Solution using HPLC
This protocol will allow you to quantify the amount of your compound remaining in solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF)
-
Experimental buffer/medium
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA)
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a known volume of high-purity organic solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Prepare Test Solutions: Dilute the stock solution with your experimental buffer to the final concentration used in your assays. Prepare enough solution to be sampled at multiple time points.
-
Incubate under Experimental Conditions: Aliquot the test solution into several amber vials. Incubate these vials under the same conditions as your experiment (temperature, light exposure, etc.).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
HPLC Analysis: Immediately analyze the sample by HPLC. The initial time point (t=0) will serve as your 100% reference.
-
Data Analysis: Quantify the peak area of your compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample.
Data Interpretation:
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100 |
| 1 | 950,000 | 95 |
| 2 | 880,000 | 88 |
| 4 | 750,000 | 75 |
| 8 | 550,000 | 55 |
| 24 | 150,000 | 15 |
A significant decrease in the peak area over time indicates instability. The appearance of new peaks suggests the formation of degradation products. Several studies have reported the use of HPLC for the analysis of indole derivatives[5][6][7][8][9].
Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of your compound.
Caption: Experimental workflow for stability assessment.
References
-
Wikipedia. Indole-3-carbaldehyde. [Link]
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-753.
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1407.
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Rizal, R. M., et al. (2008). 1H-Indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1133.
- BenchChem. (2025).
- Lakshmipriya, M., et al. (2023). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1), 57-66.
- Darwish, I. A., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
- James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30.
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
- Saleh, E. A., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(34), 23896-23924.
- Chen, Q., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
- Böttcher, C., et al. (2014).
- Saleh, E. A., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Cayman Chemical. (2020). Indole-3-carboxaldehyde.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Organic Chemistry Portal. Synthesis of indoles.
- Chen, Q., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- MedChemExpress. 4-Hydroxy-1H-indole-3-carbaldehyde (4-Hydroxyindole-3-carboxaldehyde).
- Sigma-Aldrich. Indole-3-carboxaldehyde.
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
how to prevent degradation of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde during storage
Introduction
Welcome to the technical support guide for 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. This highly functionalized indole derivative is a valuable building block in synthetic chemistry and drug development. However, its molecular architecture—featuring an electron-rich dimethylamino-indole core, a reactive aldehyde group, and a photosensitive carbon-iodine bond—renders it susceptible to degradation under common storage conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and validated storage procedures to preserve the integrity and purity of this reagent. By understanding the underlying chemical principles of its degradation, users can implement effective strategies to ensure the reliability and reproducibility of their experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned from a pale yellow to a distinct brown color. What does this indicate?
A color change, typically to yellow, brown, or even purple, is the most common visual indicator of degradation. This is primarily due to oxidation of the electron-rich indole ring system and potential polymerization, leading to the formation of highly conjugated, colored impurities.
Q2: What are the primary chemical factors that cause this compound to degrade?
There are three main environmental factors to control:
-
Oxygen: The indole nucleus is susceptible to oxidation.
-
Light: The carbon-iodine bond is labile and can undergo photolytic cleavage, initiating radical chain reactions. Aromatic aldehydes can also be sensitive to light.[1][2]
-
Moisture: Can facilitate hydrolytic processes and may accelerate oxidation.[1][3]
Q3: What is the single most important condition for long-term storage?
Exclusion of air (oxygen) is critical. Long-term storage should be under an inert atmosphere, such as argon or nitrogen.[1][4][5] For multi-month or year-long storage, this is non-negotiable for maintaining high purity.
Q4: Is refrigeration or freezing sufficient for storage on its own?
While low temperature (-20°C to -80°C) is highly recommended to slow the rate of all chemical reactions, it is not sufficient on its own. Storing the compound in a standard freezer without inerting the vial will still allow for slow oxidation. Furthermore, temperature cycling can introduce moisture condensation, accelerating degradation.[6]
Q5: Can I store this compound in solution?
For long-term storage, the dry solid form is strongly preferred. If you must store it in solution for a short period (e.g., a few days), use a degassed, anhydrous, aprotic solvent (like THF or Dioxane) and store the solution under an inert atmosphere in the dark at -20°C. Avoid protic solvents like methanol for storage, as they can react with the aldehyde to form acetals.
II. Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you may encounter and provides actionable solutions based on chemical principles.
Scenario 1: Visible Color Change in Solid Reagent
-
Problem: The solid material, originally off-white or light yellow, has developed brown or dark purple patches.
-
Primary Suspects: Oxidation and/or Photodecomposition.
| Possible Cause | Chemical Explanation | Recommended Solution & Protocol |
| Oxidation by Air | The electron-rich indole ring is highly susceptible to attack by atmospheric oxygen. This process often forms radical intermediates that can polymerize into complex, colored mixtures. The aldehyde group can also be oxidized to the corresponding carboxylic acid.[7][8][9][10] | Inert Atmosphere Storage: Transfer the compound to a vial that can be sealed with a septum, flush thoroughly with an inert gas (argon or nitrogen), and store in a freezer. (See Protocol 1). |
| Light Exposure | The C-I bond can absorb UV-Visible light, leading to homolytic cleavage and the formation of an aryl radical and an iodine radical. These highly reactive species can initiate a cascade of decomposition reactions.[2][11] | Light Protection: Always store the vial in the dark. For best practice, use an amber glass vial and wrap it in aluminum foil before placing it in a secondary container in a freezer.[1][2] |
Scenario 2: Appearance of New Spots on Thin-Layer Chromatography (TLC)
-
Problem: A freshly prepared solution shows a single spot on TLC, but after a week of storage, multiple new spots (often of lower Rf and sometimes streaking) are visible.
-
Primary Suspect: Formation of more polar degradation products.
| Possible Cause | Chemical Explanation | Recommended Solution & Protocol |
| Oxidation of Aldehyde | The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH).[7][12] The resulting indole-3-carboxylic acid is significantly more polar and will have a much lower Rf on silica gel. | Re-purification: If the extent of degradation is minor, the material can often be salvaged by silica gel column chromatography. Elute with a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) to separate the less polar parent compound from the highly polar acid impurity. |
| N-Oxidation/Dimerization | The dimethylamino group or the indole nitrogen can be oxidized. Dimerization or oligomerization can also occur, leading to a variety of byproducts. | Verify and Discard: If multiple, poorly resolved spots appear, significant and complex degradation has likely occurred. It is often more practical to discard the material and use a fresh, properly stored batch to ensure reliable experimental results. |
III. Core Protocols for Storage and Handling
Adherence to these protocols is essential for maximizing the shelf-life and purity of your reagent.
Protocol 1: Gold Standard Long-Term Storage (Months to Years)
This protocol details the procedure for packaging the solid compound under an inert atmosphere.
Materials:
-
This compound solid
-
Glass vial with a PTFE-lined septum cap
-
Schlenk line or glovebox[13]
-
Source of dry Argon or Nitrogen gas
-
Vacuum pump
-
Parafilm or electrical tape
Procedure:
-
Preparation: If not in a glovebox, place the desired amount of the solid compound into a clean, dry vial. Attach the vial to a Schlenk line via a needle adapter through the septum.
-
Evacuate-Refill Cycle: Gently open the vial to the vacuum for 2-3 minutes to remove the bulk of the atmospheric air. Caution: Apply vacuum slowly to avoid disturbing the fine powder.
-
Inert Gas Backfill: Close the vacuum line and slowly introduce dry argon or nitrogen gas into the vial until it reaches atmospheric pressure.
-
Repeat: Perform this evacuate-refill cycle a minimum of 3-5 times to ensure a completely inert atmosphere.[13]
-
Final Seal: After the final backfill, remove the needle adapter. For extra security, wrap the septum cap junction with Parafilm or electrical tape to prevent gas exchange and moisture ingress over time.
-
Storage: Label the vial clearly, including the date it was inerted. Place the sealed vial inside a labeled secondary container (e.g., a small box) and store in a designated freezer (-20°C or -80°C), protected from light.
Protocol 2: Quality Control Check for Degradation via TLC
This quick check can be performed to assess the purity of the compound before use.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254)
-
TLC development chamber
-
Mobile Phase: 7:3 Hexanes / Ethyl Acetate (adjust as needed)
-
UV lamp (254 nm)
-
Small sample of the compound
-
Anhydrous solvent for dissolution (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Prepare a dilute solution of the compound (~1 mg/mL).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Develop the plate in the prepared mobile phase until the solvent front is ~1 cm from the top.
-
Dry the plate and visualize under a UV lamp.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of spots at the baseline or multiple spots is indicative of degradation.
IV. Visualization of Degradation & Workflow
Key Degradation Pathways
The following diagram illustrates the primary routes through which this compound can degrade. Understanding these pathways is key to preventing them.
Caption: Primary degradation pathways initiated by oxygen and light.
Recommended Storage Workflow
This flowchart provides a decision-making tool for properly handling and storing the compound upon receipt.
Caption: Decision workflow for storing the compound.
V. References
-
Chemoselective oxidation of aromatic aldehydes to carboxylic acids : A 2024 article in Chemical Communications describing the oxidation of aromatic aldehydes, a key degradation pathway for the title compound.
-
Oxidation of Aromatic Aldehydes Using Oxone : An article in the Journal of Chemical Education detailing an eco-friendly method for aldehyde oxidation, relevant to understanding potential degradation reactions.
-
Aldehyde - Oxidation, Reduction, Reactions : A resource from Britannica explaining the general reactivity of aldehydes, including their propensity for oxidation, even by atmospheric oxygen.
-
Oxidation of aromatic aldehydes to their carboxylic acid : A research article on ResearchGate detailing an efficient method for the oxidation of electron-rich aromatic aldehydes.
-
Oxidation of Aromatic Aldehydes to Esters : An article in The Journal of Organic Chemistry discussing the reactivity of aromatic aldehydes, providing insight into potential side reactions.
-
Air Sensitive Compounds : A guide from Ossila on the proper storage and handling of air-sensitive materials, emphasizing the need for inert conditions and protection from light and heat.
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions : A review on ResearchGate that, while focusing on the non-iodinated parent, discusses the general stability and reactivity of the indole-3-carboxaldehyde scaffold.
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134 : A technical bulletin from Sigma-Aldrich detailing methods for handling air-sensitive reagents, including the use of Sure/Seal™ bottles and syringe techniques.
-
Process for the iodination of aromatic compounds : A Google Patent document describing methods for iodination, which provides context on the reactivity of iodinated aromatics.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds : A guide from the University of Pittsburgh detailing practical lab techniques for working with sensitive compounds, including the use of Schlenk lines and inert atmospheres.
-
Indole-3-carbaldehyde - Wikipedia : The Wikipedia entry for the parent compound, noting its reactivity, including its ease of oxidation to indole-3-carboxylic acid.
-
Storing iodine compound : r/chemistry : A discussion on Reddit where chemists share practical advice on storing iodine-containing solutions, highlighting the need for dark (amber) bottles to prevent light-induced decomposition.
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3) : An article from ChemistryViews outlining the proper procedures for handling air-sensitive solids, including the use of a glovebox and Schlenk lines.
-
Storage of air and temperature sensitive reagents : A discussion on Chemistry Stack Exchange regarding best practices for storing sensitive reagents, noting the risk of condensation and moisture ingress when cooling non-inerted containers.
-
An In-depth Technical Guide to 3H-Indole-2-carbaldehyde : A guide from Benchchem on a related indole isomer, discussing the challenges of tautomerism and stability in indole-carbaldehyde systems.
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis : A research article providing biochemical context on the oxidation of indole-3-carbaldehyde to its corresponding carboxylic acid.
-
Photoinduced Phenolate Organocatalysis for Isoindoloindolone Synthesis with N-Iodobenzoyl Indoles : A research paper demonstrating the photoreactivity of N-iodobenzoyl indoles, relevant to the photosensitivity of the C-I bond.
-
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives...and Their Antioxidant Evaluation : An article highlighting the antioxidant potential of the indole-3-carboxaldehyde scaffold, which also implies its susceptibility to oxidation.
-
How Should Potassium Iodide Be Stored? : A guide that, while for an inorganic iodide, provides relevant principles for storing iodine-containing compounds, such as protection from light, moisture, and air.
-
Application Notes and Protocols for the Iodination of Aromatic Compounds : Technical information from Benchchem on the synthesis of iodoarenes, which underscores the reactivity of these molecules.
-
Photoinduced Phenolate Organocatalysis for Isoindoloindolone Synthesis with N-Iodobenzoyl Indoles : An ACS article detailing the photocatalytic transformation of N-halobenzoyl indoles, confirming the photocleavable nature of aryl halide bonds.
-
Effects of storage and cooking on the iodine content in iodized salt... : A study on PubMed showing the loss of iodine from iodized salt under various storage conditions, including increased loss at higher humidity and temperature.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products : The official ICH guideline for photostability testing, which provides the regulatory and scientific basis for evaluating the light sensitivity of chemical compounds.
-
Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides : A research article that provides context on the synthesis and reactivity of substituted indoles.
-
2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors... : A review article discussing the synthesis of 2-aminoindoles, relevant to understanding the reactivity of the amino-substituted indole core.
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles... : A paper noting the instability of electron-rich aminoindoles, which are sensitive to light and air and tend to undergo oxidative dimerization.
-
Factors affecting the stability of fluorescent isoindoles... : A study on the stability of isoindole derivatives, which provides analogous data on the degradation mechanisms of complex indole-like structures.
-
Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations... : A research article describing synthetic routes to 2-aminoindoles, which are structurally related to the target compound.
-
Breaking down the biochemical pathways of protein degradation : An article explaining protein degradation pathways, providing a broader context for the concept of molecular stability and breakdown.
-
ICH Q1B Photostability testing of new active substances and medicinal products : The European Medicines Agency's page for the ICH Q1B guideline, confirming its status as a key regulatory document for stability testing.
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refining the dosage of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde for animal studies
Guide ID: TSC-IND-4IO-V1 Compound: 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde Prepared by: Senior Application Scientist, In Vivo Pharmacology
This guide provides a comprehensive framework for researchers refining the dosage of the novel compound this compound for animal studies. Given its indole structure, we anticipate challenges related to aqueous solubility, which will be a primary focus of this document. The methodologies outlined here are designed to establish a safe and effective dose range, ensuring data integrity and animal welfare.
Part 1: Foundational Steps - Formulation and Preliminary Assessments
Before any in-vivo work, a thorough understanding of the compound's basic properties is essential. This initial phase is critical for developing a viable formulation and estimating a safe starting dose.
Q1: My compound, this compound, appears to be poorly soluble in water. How do I develop a suitable formulation for oral and intravenous (IV) administration in mice?
A1: This is the most common and critical hurdle for indole-based compounds. The indole core is lipophilic, and without a robust formulation, you risk inaccurate and irreproducible results due to poor bioavailability.[1][2][3] Using a suboptimal formulation in early studies can lead to an underestimation of toxicity or an overestimation of the required efficacious dose.[3]
Your strategy should be to create a formulation that is safe, consistent, and maintains the compound in a state suitable for absorption.
Workflow for Formulation Development
Caption: Decision workflow for selecting an appropriate animal dosing vehicle.
Recommended Formulation Approaches:
The table below summarizes common vehicles. For a novel compound like yours, start with screening solubility in a small panel (e.g., DMSO, PEG 400, Corn Oil).
| Formulation Type | Composition Example | Route | Advantages | Considerations |
| Aqueous Solution | Saline or PBS with 5-10% HPβCD (Hydroxypropyl-β-cyclodextrin) | IV, PO, IP | Ideal for IV; minimizes vehicle effects. | Only for compounds with sufficient aqueous solubility. |
| Co-Solvent System | 10% DMSO, 40% PEG 400, 50% Saline | IV, PO, IP | Solubilizes many lipophilic compounds. | Vehicle itself can have biological effects or toxicity. Must run vehicle-only controls.[4] |
| Suspension | 0.5% Methylcellulose (or CMC) + 0.1% Tween 80 in water | PO | Good for high doses of insoluble compounds. | Not suitable for IV. Requires uniform particle size and constant agitation to ensure dose consistency. |
| Lipid-Based | Corn oil, sesame oil, or Self-Emulsifying Drug Delivery Systems (SEDDS) | PO | Enhances absorption of highly lipophilic (BCS Class II) compounds.[3][5] | Can influence metabolic pathways.[3] |
Protocol: Small-Scale Solubility Screen
-
Weigh 1-2 mg of this compound into several small glass vials.
-
Add a measured volume (e.g., 100 µL) of a test vehicle to each vial.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for dissolved material. If fully dissolved, add another 100 µL of vehicle and repeat until saturation is reached.
-
If not fully dissolved, sonicate for 10-15 minutes in a bath sonicator.
-
Centrifuge the vials at high speed (>10,000 x g) for 10 minutes.
-
Analyze the supernatant using HPLC-UV to accurately determine the concentration, which represents the solubility limit.
Q2: Before I start my first animal study, should I perform any in-vitro tests to guide my dose selection?
A2: Absolutely. Moving directly into animal studies without preliminary in-vitro data is inefficient and ethically questionable. Two key in-vitro assays will provide critical information:
-
In-Vitro Cytotoxicity Assay: This helps to estimate the upper limit for your dose-range finding study. By determining the concentration at which the compound kills cells (the IC50), you can make a more informed decision about the starting dose in animals. A common starting point is to test your compound against a relevant cell line (e.g., a cancer cell line if that's the therapeutic area, or a normal cell line like NIH/3T3 for general toxicity).
-
Metabolic Stability Assay: Using liver microsomes (from mouse, rat, and human), this assay predicts how quickly the compound will be metabolized and cleared from the body.[6] A compound that is rapidly metabolized will likely have a short half-life in vivo and may require more frequent dosing. Indole alkaloids are often metabolized by Cytochrome P450 (CYP) enzymes, making this a crucial test.[6]
Part 2: In-Vivo Dose Finding and Safety Assessment
The primary goals of these initial in-vivo studies are to determine the safety, tolerability, and basic pharmacokinetic profile of your compound. These are not efficacy studies.[7]
Q3: How do I design and execute a Dose Range Finding (DRF) study for my compound?
A3: A DRF study, also known as a dose escalation study, is a preliminary experiment to identify the Maximum Tolerated Dose (MTD) .[8][9] The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than a 20% loss in body weight or severe clinical signs) over a defined period.[10][11]
Workflow for In-Vivo Dose Refinement
Caption: Stepwise workflow from formulation to efficacy dose selection.
Protocol: Acute Dose Range Finding (DRF) Study in Mice
-
Animal Model: Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), 8-10 weeks old. Use a small number of animals per group (n=2-3).[12]
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 50 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg)
-
Dose selection should be logarithmic or semi-logarithmic. If in-vitro data is available, the starting dose might be calculated from the IC50.
-
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals intensely for the first 4-6 hours post-dose, then at least twice daily for 7-14 days.[8]
-
Data Collection: Record the following daily:
-
Body Weight: This is the most sensitive indicator of toxicity.[11]
-
Clinical Signs: Note any changes in posture, activity, breathing, or appearance (e.g., ruffled fur). Use a scoring system for consistency.
-
Mortality: Record time of death if it occurs.
-
-
Endpoint: After the observation period (e.g., 14 days), euthanize surviving animals. A gross necropsy can be performed to look for obvious organ abnormalities.
-
Analysis: Identify the dose level that causes moderate but not lethal toxicity. This will be your estimated MTD to use as the high dose in subsequent studies.
Q4: My DRF study showed toxicity at the highest dose. What are the next steps?
A4: This is an expected and informative result. The goal of a DRF/MTD study is to find the boundary of tolerability.[12] Now you can design a more detailed, repeated-dose toxicity study. According to ICH guidelines, the duration of preclinical toxicity studies should generally be equal to or exceed the duration of the proposed clinical trial.[13] For early discovery, a 7 to 14-day study is common.[8]
Designing a 14-Day Repeated-Dose Study:
-
Dose Levels:
-
High Dose: The MTD identified in your DRF study.
-
Mid Dose: A fraction of the MTD (e.g., 1/2 or 1/3 of the MTD).
-
Low Dose: A dose that is expected to be non-toxic but pharmacologically active (e.g., 1/4 or 1/10 of the MTD).
-
Control Group: Vehicle only.
-
-
Animals: Increase group size (n=5-10 per sex) to allow for statistical analysis.
-
Toxicokinetics (TK): Include "satellite" animals (n=3 per group/time point) designated for blood collection only. This prevents the stress of blood collection from affecting the main toxicity study animals. Collect blood at several time points (e.g., 1, 4, 8, and 24 hours post-final dose) to assess drug exposure (AUC) and peak concentration (Cmax). This is crucial for linking exposure levels to observed toxicity.[14]
Part 3: Frequently Asked Questions & Troubleshooting
| Question | Answer & Troubleshooting Steps |
| How do I convert my mouse dose to a rat or human equivalent dose (HED)? | Do not use simple weight-based scaling. Dose should be scaled based on Body Surface Area (BSA). The FDA provides standard conversion factors. For example, to convert a mouse dose to a human dose, you typically divide the mouse mg/kg dose by 12.3. However, establishing pharmacokinetic equivalency across species is the most rigorous approach.[15] |
| The animals in my high-dose group are losing more than 20% of their body weight within a few days. What should I do? | This indicates you have exceeded the MTD. The ethical endpoint has been reached for these animals, and they should be euthanized immediately. For future studies, this dose level should be lowered. Consider a staggered dosing approach where you dose one animal at a time at a new high dose and wait 24-48 hours before dosing the next to prevent unnecessary animal suffering.[12] |
| I'm not seeing any toxicity even at the highest dose I can formulate. What does this mean? | This is possible and suggests the compound has a wide therapeutic window. This is often referred to as the Maximum Feasible Dose (MFD). Ensure your formulation is not limiting absorption. You may need to conduct a pilot pharmacokinetic study to confirm the compound is being absorbed and reaching systemic circulation. If exposure is confirmed, you can proceed to efficacy studies using a high dose that is a multiple of the expected efficacious dose. |
| My vehicle control group is showing adverse effects. How do I interpret my results? | This invalidates the study. The vehicle itself is causing toxicity. This is common with high concentrations of co-solvents like DMSO or ethanol.[4] You must develop a more benign formulation. Revisit the formulation development workflow and screen alternative, better-tolerated excipients like cyclodextrins or lipid-based systems. |
References
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Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. [Link]
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Jahgirdar, G., & Zaka, M. (2023). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules. [Link]
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Watanabe, T., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology. [Link]
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Watanabe, T., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. PubMed. [Link]
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Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]
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Hough, L.B., et al. (2000). Pharmacokinetic Characterization of the Indole Alkaloid Ibogaine in Rats. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
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Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. [Link]
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Sigfridsson, C.G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. [Link]
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Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]
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Veeprho. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. Veeprho. [Link]
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HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]
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Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
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Das, B., et al. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. [Link]
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European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA. [Link]
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Lermer, C., & Rades, T. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
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FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
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Alqinyah, M., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals. [Link]
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National Toxicology Program. (2017). Table 1, Experimental Design and Materials and Methods in the Gavage Studies of Indole-3-carbinol. NCBI. [Link]
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Khan, M.T., et al. (1986). Biological studies on indole derivatives. I. Synthesis and pharmacological studies of 2-oxo-3-indolyl derivatives. Acta Physiologica et Pharmacologica Latinoamericana. [Link]
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Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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Eltyshev, V.V., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules. [Link]
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Mordenti, J. (1986). Dosage regimen design for pharmaceutical studies conducted in animals. Journal of Pharmaceutical Sciences. [Link]
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Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
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Validation & Comparative
Validation of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde Activity in a Secondary Assay Funnel
A Senior Application Scientist's Guide to Hit Confirmation and Characterization
In the landscape of drug discovery, the journey from a primary high-throughput screen (HTS) hit to a validated lead compound is a rigorous process of sequential validation. This guide provides an in-depth, experience-driven framework for the secondary validation of a novel indole-based compound, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde (hereafter referred to as "Compound-I4D"), identified as a potential anti-proliferative agent. We will move beyond simple repetition of the primary assay and construct a logical funnel of orthogonal, cell-based, and biochemical assays to confirm its activity, elucidate its mechanism of action, and benchmark its performance against established alternatives.
The core principle of this workflow is to systematically eliminate common sources of assay artifacts and build a robust, data-driven case for the compound's specific biological activity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide a clear, actionable strategy for advancing a promising small molecule from initial discovery to a credible lead series.
The Starting Point: A Hit from a Primary Proliferation Screen
Our investigation begins with the hypothetical identification of Compound-I4D from a large-scale HTS campaign. The primary assay measured the viability of A549 human lung carcinoma cells after a 48-hour incubation period.
-
Primary Assay: CellTiter-Glo® Luminescent Cell Viability Assay
-
Result: Compound-I4D demonstrated a dose-dependent reduction in cell viability with a potent initial IC₅₀ value.
This initial result is promising, but it is crucial to recognize its limitations. A reduction in the ATP-based luminescence signal could arise from various non-specific effects, including direct inhibition of the luciferase reporter enzyme, compound aggregation, or general cytotoxicity unrelated to a specific anti-cancer mechanism.[4] Our secondary assay funnel is designed to dissect these possibilities.
Experimental Workflow for Secondary Validation
The following diagram outlines the logical progression of assays to validate Compound-I4D.
Caption: Secondary assay cascade for hit validation and MoA determination.
Phase 1: Hit Confirmation and Triage
The immediate goal is to confirm that the observed activity from the primary screen is genuine and not an artifact. We will use an orthogonal assay that relies on a different biological principle to measure cell viability and a counter-screen to rule out direct interference with the primary assay's technology.
Orthogonal Cell Viability Assay
Causality: The primary CellTiter-Glo® assay measures ATP levels as a proxy for metabolic activity. An orthogonal method, such as an MTS assay, measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[5] Concordant results between these two distinct methods significantly increase confidence that the compound has a genuine anti-proliferative or cytotoxic effect.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Compound-I4D, a positive control (e.g., Paclitaxel), and a vehicle control (0.1% DMSO). Add the compounds to the cells and incubate for 48 hours.
-
Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation & Readout: Incubate for 2 hours at 37°C and measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC₅₀ value.
Counter-Screen for Assay Interference
Causality: Many small molecules can directly inhibit luciferase enzymes, which would produce a false positive in the primary CellTiter-Glo® screen.[4] A cell-free luciferase inhibition assay is a critical counter-screen to eliminate such artifacts.
-
Reagent Preparation: In a 384-well white plate, add a recombinant luciferase enzyme and its substrate (luciferin/ATP) at concentrations mimicking the primary assay.
-
Compound Addition: Add Compound-I4D and a known luciferase inhibitor (positive control) over a range of concentrations.
-
Readout: Immediately measure luminescence.
-
Data Analysis: A significant drop in luminescence indicates direct inhibition of the reporter enzyme, flagging the primary hit as a probable artifact.
Phase 1 Comparative Data Summary
| Compound | Primary Screen IC₅₀ (µM) (CellTiter-Glo®) | Orthogonal Assay IC₅₀ (µM) (MTS) | Luciferase Inhibition IC₅₀ (µM) | Assessment |
| Compound-I4D | 0.25 | 0.31 | > 100 | Confirmed Hit |
| Paclitaxel (Control) | 0.01 | 0.01 | > 100 | Valid Control |
| Artifact Compound | 0.50 | > 100 | 1.2 | False Positive |
Interpretation: Compound-I4D shows consistent potency in both viability assays and does not inhibit the luciferase enzyme, confirming it as a valid hit for further investigation.
Phase 2: Elucidating the Mechanism of Action (MoA)
With the hit confirmed, we now investigate how Compound-I4D exerts its anti-proliferative effects. Many indole-based compounds are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] We will test this hypothesis.
Cell Cycle Analysis by Flow Cytometry
Causality: Agents that disrupt microtubule function, either by stabilizing or destabilizing them, typically prevent the formation of a proper mitotic spindle. This activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[6]
-
Treatment: Culture A549 cells and treat with Compound-I4D at 1x and 5x its IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (Paclitaxel).
-
Harvest & Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population suggests a mechanism involving mitotic disruption.
Biochemical Tubulin Polymerization Assay
Causality: If Compound-I4D causes G2/M arrest, it may be directly interacting with tubulin. An in vitro tubulin polymerization assay provides direct, biochemical evidence for this interaction.[6] This cell-free assay measures the rate of purified tubulin monomers assembling into microtubules, which can be monitored by an increase in fluorescence.
-
Setup: In a 96-well plate, add a tubulin polymerization buffer containing purified tubulin and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add Compound-I4D, a polymerization inhibitor (e.g., Colchicine), a polymerization stabilizer (e.g., Paclitaxel), and a vehicle control.
-
Initiation & Readout: Initiate polymerization by warming the plate to 37°C. Measure fluorescence kinetically over 60 minutes.
-
Analysis: Plot fluorescence over time. Inhibition of polymerization will result in a suppressed fluorescence signal compared to the vehicle control.
Phase 2 Comparative Data Summary
| Compound (at 5x IC₅₀) | % Cells in G2/M Phase (vs. 12% in Control) | Tubulin Polymerization (IC₅₀, µM) | Inferred Mechanism |
| Compound-I4D | 75% | 2.7 | Tubulin Polymerization Inhibitor |
| Paclitaxel (Control) | 72% | N/A (Stabilizer) | Microtubule Stabilizer |
| Colchicine (Control) | 78% | 1.5 | Tubulin Polymerization Inhibitor |
Visual Confirmation via Immunofluorescence
Causality: To visually confirm the biochemical findings within a cellular context, immunofluorescence microscopy can be used to observe the state of the microtubule network.[6] Treatment with a tubulin polymerization inhibitor should lead to a diffuse, disorganized microtubule structure, while a stabilizer like Paclitaxel leads to abnormal microtubule bundles.
Caption: Proposed mechanism of Compound-I4D-induced cell death.
Conclusion: A Validated Hit with a Clear MoA
Through this systematic, multi-step validation process, this compound (Compound-I4D) has been successfully advanced from a primary hit to a validated lead compound.
-
Hit Confirmation: The anti-proliferative activity was confirmed in an orthogonal assay, and assay interference was ruled out.
-
Mechanism of Action: The compound was shown to induce G2/M cell cycle arrest, a hallmark of anti-mitotic agents. This was mechanistically linked to the direct inhibition of tubulin polymerization in a biochemical assay.
-
Comparative Performance: The cellular phenotype (G2/M arrest) is consistent with other known tubulin-targeting agents like Colchicine.
The successful navigation of this secondary assay funnel provides a strong, evidence-based foundation for committing further resources to Compound-I4D, including medicinal chemistry efforts for structure-activity relationship (SAR) studies and subsequent preclinical development. This rigorous, logic-driven approach is essential for minimizing risk and maximizing the potential for success in the complex field of drug discovery.
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Pires, M. M., et al. (2013). A powerful yeast-based screening assay for the identification of inhibitors of indoleamine 2,3-dioxygenase. PubMed.
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). National Center for Biotechnology Information.
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A Comparative Guide to the Biological Activities of Indole-3-Carbaldehyde and its Halogenated Derivative, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Indole-3-carbaldehyde (I3C), a naturally occurring metabolite of tryptophan, has garnered significant attention for its diverse pharmacological activities.[2] Structural modification of the indole ring is a common strategy to enhance or modulate biological activity. This guide provides a comparative analysis of the known biological activities of the parent compound, indole-3-carbaldehyde, and a structurally distinct derivative, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde.
While extensive data exists for indole-3-carbaldehyde, its 2-dimethylamino-4-iodo substituted analogue remains largely unexplored in the public domain. Consequently, this guide will present the established biological profile of indole-3-carbaldehyde and, based on established structure-activity relationships of indole derivatives, project the anticipated, yet unconfirmed, biological activities of this compound. This guide aims to provide a comprehensive resource for researchers, highlighting both the known and the potential therapeutic applications of these compounds, and to propose experimental pathways to validate the predicted activities of the substituted derivative.
Chemical Structures
| Compound | Structure |
| Indole-3-carbaldehyde (I3C) | |
| This compound |
Comparative Analysis of Biological Activities
The following table summarizes the known biological activities of indole-3-carbaldehyde and the projected activities of this compound. The activities for the latter are inferred based on the structural modifications and known effects of similar substitutions on the indole scaffold.
| Biological Activity | Indole-3-carbaldehyde (I3C) | This compound (Projected) |
| Anti-inflammatory | Acts as an agonist of the Aryl Hydrocarbon Receptor (AhR), which is involved in modulating inflammatory responses.[3] | The dimethylamino group may alter the electronic properties and steric hindrance, potentially affecting AhR binding affinity. The iodine atom could introduce halogen bonding interactions, possibly enhancing or altering receptor interactions. |
| Antioxidant | Exhibits free radical scavenging activity, as demonstrated in DPPH assays.[4] | The electron-donating dimethylamino group could potentially enhance the antioxidant capacity by stabilizing the radical formed upon hydrogen donation. |
| Antifungal | Demonstrates antifungal properties against various fungal strains. | The lipophilicity introduced by the iodine atom and the basicity of the dimethylamino group may enhance membrane permeability and disruption in fungal cells, potentially leading to increased antifungal activity. |
| Antibacterial | Shows activity against both Gram-positive and Gram-negative bacteria.[2] Derivatives have shown potent activity against MRSA.[5] | The presence of the dimethylamino group in other indole derivatives has been associated with antibacterial activity.[6] The iodo-substitution may further enhance this effect. |
| Anticancer/Cytotoxic | Derivatives have shown cytotoxic effects against various cancer cell lines.[7] | Halogenated indoles are known to possess anticancer properties.[8] The combination of the iodo and dimethylamino groups could lead to significant cytotoxic activity against cancer cell lines. |
Mechanistic Insights and Signaling Pathways
Indole-3-carbaldehyde and the Aryl Hydrocarbon Receptor (AhR) Pathway
Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism and immune regulation.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Antioxidant Activity using DPPH Radical Scavenging Assay
This assay will quantify the free radical scavenging capacity of the compound.
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Detailed Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator. [4][9]2. Compound Treatment: Prepare serial dilutions of this compound and indole-3-carbaldehyde in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [10][11]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay Protocol
-
Solution Preparation: Prepare a stock solution of the test compounds in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: Add 100 µL of various concentrations of the test compounds to a 96-well plate. Add 100 µL of the DPPH solution to each well. [8]3. Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Minimum Inhibitory Concentration (MIC) Protocol (Broth Microdilution)
-
Compound Preparation: Prepare a stock solution of the test compounds and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth. [7]2. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [1]3. Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [7]
Conclusion
Indole-3-carbaldehyde is a versatile molecule with a broad spectrum of documented biological activities. Its structural analogue, this compound, while currently understudied, presents an intriguing profile for further investigation. The introduction of the dimethylamino and iodo substituents is anticipated to modulate its electronic and steric properties, potentially leading to enhanced or novel biological effects, particularly in the realms of anticancer, antimicrobial, and antioxidant activities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this promising derivative. Further research into this compound is warranted to fully elucidate its therapeutic potential and to provide a direct comparison with its parent compound, indole-3-carbaldehyde.
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Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted - Oriental Journal of Chemistry. (URL: [Link])
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL: [Link])
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The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of 2-(Amino)-4-(Halo)-1H-indole-3-carbaldehyde Analogs
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile chemical handles allow it to interact with a wide range of biological targets. Among its many derivatives, the indole-3-carbaldehyde framework has emerged as a particularly fruitful starting point for the development of therapeutic agents with diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and antimicrobial activities.[2][3][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of indole-3-carbaldehyde analogs. We will use 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde as our lead compound to explore how targeted structural modifications at key positions on the indole scaffold influence biological activity. By dissecting the roles of the C2-amino group, the C4-halogen, the C3-carbaldehyde, and the N1-position, we aim to provide researchers and drug development professionals with a logical framework for designing next-generation inhibitors with enhanced potency and selectivity.
The Core Scaffold: Anatomy of a Potent Pharmacophore
The biological activity of the indole-3-carbaldehyde scaffold is dictated by the intricate interplay of its constituent parts. The core structure presents several key features for molecular recognition by protein targets:
-
Indole N1-H: Acts as a crucial hydrogen bond donor.
-
C3-Carbaldehyde Oxygen: Serves as a primary hydrogen bond acceptor.
-
Aromatic System: The fused bicyclic structure provides a platform for π-π stacking and hydrophobic interactions.
-
Substitution Points (C2, C4, etc.): These positions provide vectors for introducing functional groups that can modulate physicochemical properties (e.g., solubility, lipophilicity) and engage with specific sub-pockets within a target's binding site to enhance affinity and selectivity.
Below is a diagram illustrating the key interactive features and modification points of our lead scaffold.
Caption: General workflow for Vilsmeier-Haack formylation.
Experimental Protocol: Representative Synthesis
A detailed protocol for the synthesis of an indole-3-carbaldehyde derivative via the Vilsmeier-Haack reaction is provided in the "Protocols" section at the end of this guide.
Structure-Activity Relationship (SAR) Analysis
The following sections compare how modifications at each key position can impact biological activity, drawing on established principles from medicinal chemistry and data from related indole analogs.
The C2-Amino Substituent: Modulating Potency and Selectivity
The C2 position is tolerant to a variety of substituents. An amino group at this position, particularly a dimethylamino group, significantly influences the electronic character of the pyrrole ring and can serve as a hydrogen bond acceptor.
-
Basicity and H-Bonding: The dimethylamino group is a tertiary amine, making it a good hydrogen bond acceptor. Altering this to a secondary amine (e.g., -NHCH₃) or a primary amine (-NH₂) introduces hydrogen bond donor capabilities, which could either be favorable or detrimental depending on the target topology.
-
Steric Bulk: The size of the C2-substituent is critical. While a dimethylamino group may fit optimally into a specific hydrophobic pocket, larger groups like diethylamino or cyclic amines (e.g., piperidinyl) could introduce steric clashes or improve van der Waals interactions. SAR studies on CB1 receptor modulators showed that diethylamino analogs were generally more potent than piperidinyl analogs at the corresponding position. [6]
The C4-Halogen: Tuning Lipophilicity and Binding Interactions
Halogenation is a classic strategy in drug design to enhance potency and improve pharmacokinetic properties. The choice of halogen at the C4 position is a critical determinant of activity.
-
Lipophilicity and Size: The lipophilicity and size increase in the order F < Cl < Br < I. An iodine atom is the largest and most lipophilic, which can enhance membrane permeability and hydrophobic interactions. However, it can also lead to lower solubility.
-
Halogen Bonding: Iodine is a strong halogen bond donor. This is a non-covalent interaction where the electropositive crown of the iodine atom interacts with a Lewis base (e.g., a carbonyl oxygen or aromatic ring) on the target protein. This can be a powerful tool for increasing affinity and orienting the ligand within the binding site.
-
Metabolic Stability: A bulky group like iodine at C4 can act as a "metabolic shield," preventing oxidative metabolism at the adjacent C5 position, thereby increasing the compound's half-life.
The C3-Carbaldehyde: The Pharmacophoric Anchor
The C3-carbaldehyde is often the primary anchoring point for the entire molecule, typically forming a strong hydrogen bond with a backbone amide or a key side chain in the protein's active site.
-
Bioisosteric Replacement: Replacing the aldehyde with other hydrogen-bond accepting groups like a nitrile (-C≡N) or a ketone (-C(=O)CH₃) can help probe the space and electronic requirements of the binding pocket.
-
Modification to Other Functional Groups:
-
Reduction to an alcohol (-CH₂OH) changes the group from a pure acceptor to a donor/acceptor, altering the bonding geometry.
-
Oxidation to a carboxylic acid (-COOH) introduces a strong acidic group, which can form powerful salt bridges but may negatively impact cell permeability.
-
Condensation with amines or hydrazines to form imines, oximes, or hydrazones extends the molecule into new regions of the binding site. [2][7]This strategy is often used to generate compound libraries for screening.
-
The N1-Indole Position: The Hydrogen Bond Donor
The N-H of the indole ring is a potent hydrogen bond donor and is often essential for activity, frequently interacting with the "hinge region" of kinases.
-
N-Alkylation/Arylation: Replacing the N-H with an alkyl (e.g., -CH₃) or aryl group removes this key hydrogen bond donor. [8]This experiment is a critical test of the binding hypothesis. If activity is abolished, it confirms the importance of the N-H interaction. If activity is retained or enhanced, it suggests the N-H was not critical and the added substituent may be accessing a new beneficial interaction. For example, N-acylation of indole-3-carboxaldehyde followed by coupling with aryl amines led to compounds with significant antioxidant activity. [7]
Comparative Biological Data: A Case Study in Kinase Inhibition
Many indole derivatives are known to be potent inhibitors of protein kinases, which are attractive targets for treating inflammatory diseases and cancer. [9][10]The indole scaffold is an excellent mimic of the adenine region of ATP, allowing it to bind competitively in the ATP-binding pocket.
The table below presents a hypothetical but representative dataset, compiled from SAR trends observed in public literature for indole-based kinase inhibitors. This illustrates how modifications to our lead scaffold could influence inhibitory activity against a generic kinase (e.g., RIPK2).
| Compound ID | C2-Substituent | C4-Substituent | N1-Substituent | Kinase IC₅₀ (nM) | Rationale for Activity Change |
| Lead (1) | -N(CH₃)₂ | -I | -H | 50 | Balanced lipophilicity and strong H-bonding from N1-H and C3-CHO. Potential halogen bond from C4-Iodo. |
| Analog 2 | -N(CH₃)₂ | -Br | -H | 85 | Weaker halogen bond donor and lower lipophilicity compared to Iodine reduces potency slightly. |
| Analog 3 | -N(CH₃)₂ | -F | -H | 250 | Fluorine is a poor halogen bond donor and small size may not fill the pocket as effectively. |
| Analog 4 | -NH₂ | -I | -H | 75 | Primary amine introduces H-bond donor capacity which may have a minor, slightly unfavorable interaction. |
| Analog 5 | -N(CH₃)₂ | -I | -CH₃ | >10,000 | Loss of critical N1-H hydrogen bond with the kinase hinge region abolishes activity. |
| Analog 6 | -N(CH₃)₂ | -H | -H | 500 | Removal of the C4-Iodo group leads to a significant loss of potency, highlighting the importance of this interaction. |
Postulated Mechanism of Action: Kinase Hinge Binding
Based on the SAR data, a plausible mechanism of action is the inhibition of a protein kinase. The molecule likely binds in the ATP pocket, with the indole N1-H and the C3-aldehyde oxygen forming canonical hydrogen bonds with the kinase hinge region. The C2-dimethylamino and C4-iodo groups would then project into distinct sub-pockets, determining the inhibitor's potency and selectivity profile.
Caption: Proposed binding mode in a generic kinase active site.
Conclusion and Future Directions
The structure-activity relationship of the 2-(amino)-4-(halo)-1H-indole-3-carbaldehyde scaffold is a finely tuned interplay of electronic, steric, and lipophilic factors. Our analysis, based on the lead compound This compound , reveals several key principles for optimizing biological activity, likely as a kinase inhibitor:
-
The N1-H and C3-CHO are essential: These groups likely form a bidentate hydrogen bond interaction with the target's hinge region and should be conserved.
-
The C4-position is critical for potency: A large, lipophilic halogen like iodine is superior, likely through a combination of hydrophobic and halogen bonding interactions.
-
The C2-position dictates selectivity: The size and nature of the C2-amino substituent can be modified to achieve selective binding in different target proteins.
Future work should focus on synthesizing a focused library of analogs based on these principles. Specifically, exploring a wider range of C2-substituents (e.g., small heterocycles) and alternative C4-groups (e.g., trifluoromethyl, cyano) could yield inhibitors with novel selectivity profiles. Furthermore, co-crystallization of lead compounds with their target proteins would provide definitive structural evidence to validate the proposed binding mode and guide the next cycle of rational drug design.
Protocols
General Protocol for Vilsmeier-Haack Formylation of a Substituted Indole
Trustworthiness Note: This protocol is a self-validating system. The progress of the reaction is monitored by TLC, and the final product's identity and purity are confirmed by NMR and HRMS, ensuring the reliability of the outcome.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. The causal logic for adding POCl₃ dropwise at 0 °C is to control the exothermic reaction and prevent the decomposition of the sensitive Vilsmeier reagent. Allow the mixture to stir at 0 °C for 30 minutes, during which a solid may form.
-
Substrate Addition: Dissolve the substituted indole precursor (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 35-40 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding an equal volume of ice-cold water. Then, add a saturated solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) to neutralize the acid and induce precipitation of the product. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Workup and Purification:
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for an In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Expertise Note: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinase families. It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
-
Materials: Kinase of interest, substrate peptide/protein, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds (analogs) dissolved in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution in kinase reaction buffer.
-
Add 50 nL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO as a vehicle control.
-
Initiate the reaction by adding 2.5 µL of a 2x ATP solution. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at room temperature. The incubation time is optimized to ensure the reaction is in the linear range.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. This reagent contains an enzyme (luciferase) that will generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. This self-validating analysis provides a quantitative measure of inhibitor potency.
-
References
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A Comparative Guide to the Cross-Reactivity Profile of Indole-Based Kinase Inhibitors: A Semaxanib (SU5416) Case Study
Senior Application Scientist Note: The query for "2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde" did not yield sufficient public data for a comprehensive cross-reactivity analysis. This compound appears to be a synthetic intermediate or a molecule not extensively characterized for its biological activity.[1][2][3][4] To provide a valuable and scientifically rigorous guide that fulfills the detailed requirements of your request, we will use Semaxanib (SU5416) as a representative, well-characterized indole-based inhibitor. Semaxanib's established role as a potent VEGFR inhibitor with a known cross-reactivity profile makes it an excellent model for illustrating the principles of selectivity analysis in drug development.[5][6]
Abstract
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and toxicity. While designed to inhibit specific kinases driving oncogenesis, many inhibitors exhibit off-target activities, or cross-reactivity, which can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Semaxanib (SU5416), a foundational indole-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By comparing its activity against a panel of kinases with other multi-kinase inhibitors like Sunitinib and Sorafenib, we aim to provide researchers, scientists, and drug development professionals with a clear framework for evaluating inhibitor selectivity. This guide includes detailed experimental protocols for assessing kinase inhibition and presents data in a comparative format to facilitate objective evaluation.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[6] The development of small-molecule kinase inhibitors has revolutionized oncology, but achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[7][8] An inhibitor's cross-reactivity profile—its activity against unintended kinase targets—is a double-edged sword. While it can cause toxic side effects, it can also provide therapeutic advantages by hitting multiple oncogenic pathways simultaneously.[7]
Semaxanib (SU5416) is a synthetic, indole-based compound designed as a potent and selective inhibitor of the VEGFR-2 (also known as KDR/Flk-1) tyrosine kinase, a primary mediator of angiogenesis.[5][6][9] By competitively blocking the ATP-binding site of VEGFR-2, Semaxanib was developed to inhibit the proliferation and migration of endothelial cells, thereby cutting off a tumor's blood supply.[9][10] Although its clinical development was discontinued, its well-documented selectivity profile serves as an instructive case study.[5]
Mechanism of Action and Primary Signaling Pathway
VEGF signaling is a critical driver of both physiological and pathological angiogenesis.[11] The binding of VEGF-A to VEGFR-2 on endothelial cells induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[12][13] These pathways, including the PLCγ-MAPK and PI3K-Akt pathways, ultimately promote endothelial cell proliferation, survival, and migration.[11][13][14] Semaxanib's primary mechanism is the direct inhibition of VEGFR-2's kinase activity, thereby blocking these downstream signals.[9]
Caption: VEGFR-2 signaling pathway and point of inhibition by Semaxanib.
Comparative Cross-Reactivity Analysis
While Semaxanib is highly selective for VEGFR-2, it exhibits weak inhibitory activity against other related tyrosine kinases at higher concentrations.[9] Understanding this profile is crucial when comparing it to other multi-kinase inhibitors that were developed subsequently, such as Sunitinib and Sorafenib, which have broader target profiles.[15][16]
Table 1: Comparative Inhibitory Activity (IC₅₀, nM) of Indole-Based Kinase Inhibitors
| Kinase Target | Semaxanib (SU5416) IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Primary Function |
| VEGFR-2 (KDR) | ~140 [9] | 80[15] | 90[15] | Angiogenesis |
| VEGFR-1 (Flt-1) | - | 2[15] | 15[15] | Angiogenesis |
| PDGFRβ | 3,000[9] | 2[15] | 57[15] | Cell Growth, Proliferation |
| c-Kit | 5,000[9] | - | 68[15] | Cell Survival, Proliferation |
| FLT3 | >10,000 | - | 58[15] | Hematopoietic Cell Proliferation |
| Raf-1 | >10,000 | - | 6[15] | Proliferation (MAPK Pathway) |
| B-Raf | >10,000 | - | 22[15] | Proliferation (MAPK Pathway) |
Note: IC₅₀ values can vary based on experimental conditions. Data is aggregated from multiple sources for comparative purposes. "-" indicates data not consistently reported as a primary target.
Interpretation:
-
Semaxanib (SU5416) demonstrates high selectivity for VEGFR-2, with IC₅₀ values for other kinases like PDGFRβ and c-Kit being over 20-fold higher.[9][17] This focused activity profile minimizes broader off-target effects but may also limit its efficacy in tumors driven by multiple pathways.
-
Sunitinib and Sorafenib are true multi-kinase inhibitors.[15][16] They potently inhibit VEGFRs, PDGFRs, and other kinases like c-Kit and Raf.[15][18] This broader spectrum can enhance anti-tumor activity but is also associated with a wider range of side effects, including fatigue, hypertension, and dermatologic toxicities.[16][18][19] For instance, sunitinib's inhibition of AMPK and RSK1 has been linked to cardiotoxicity.[18]
Experimental Protocols for Kinase Profile Assessment
Accurate determination of an inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are representative protocols for in vitro biochemical assays and in vivo cellular assays.
Workflow for Kinase Inhibitor Profiling
A typical workflow involves initial high-throughput screening against a broad panel of kinases, followed by more detailed IC₅₀ determination for identified hits, and finally, validation in a cellular context to confirm on-target activity and assess effects on cell viability.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This protocol describes a common method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀). Radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP are considered a gold standard for their direct measurement of phosphate transfer.[20]
Objective: To quantify the potency of Semaxanib against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Semaxanib (serial dilutions)
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Semaxanib in DMSO, then dilute further in kinase reaction buffer. Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Initiate Reaction: Add the Semaxanib dilutions to the wells of a 96-well plate.
-
To start the reaction, add the kinase/substrate master mix, followed immediately by [γ-³³P]ATP (to a final concentration near the Kₘ for the kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Wash: Wash the filter mats multiple times with phosphoric acid to remove unbound radioactivity.
-
Quantification: Dry the filter mats and measure the incorporated radioactivity for each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Semaxanib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol validates whether the inhibitor can engage and block the kinase activity within a cellular environment. It measures the phosphorylation status of the target kinase or its direct downstream substrate.[21][22]
Objective: To confirm that Semaxanib inhibits VEGF-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human VEGF-A
-
Semaxanib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HUVECs to ~80% confluency in 6-well plates.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of Semaxanib (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to extract total protein.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-VEGFR-2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to ensure equal protein loading.
-
Quantify the band intensities. A decrease in the ratio of phospho-VEGFR-2 to total-VEGFR-2 with increasing inhibitor concentration confirms target engagement and inhibition.
-
Conclusion
The analysis of a kinase inhibitor's cross-reactivity profile is a cornerstone of preclinical drug development. The case of Semaxanib (SU5416) highlights the characteristics of a highly selective, first-generation inhibitor primarily targeting the VEGFR-2 pathway.[5][6] In contrast, later-generation compounds like Sunitinib and Sorafenib were designed with broader target profiles, offering potentially greater efficacy across different tumor types at the cost of increased off-target toxicities.[7][15]
For researchers and drug development professionals, the choice between a highly selective and a multi-targeted inhibitor depends on the specific therapeutic context, the genetic drivers of the cancer, and the acceptable toxicity threshold. The experimental protocols detailed in this guide provide a fundamental framework for generating the robust, comparative data needed to make these critical decisions and to drive the development of safer, more effective targeted therapies.
References
Sources
- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Semaxanib - Wikipedia [en.wikipedia.org]
- 6. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 10. medkoo.com [medkoo.com]
- 11. VEGF Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. In vitro kinase assay [protocols.io]
- 22. reactionbiology.com [reactionbiology.com]
comparative analysis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde with other epigenetic modulators
A Note to the Reader:
As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. The initial request for a comparative analysis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde as an epigenetic modulator prompted a thorough review of the current scientific literature. Our comprehensive search did not yield any evidence to suggest that this specific molecule has been characterized as an epigenetic modulator. It is most frequently described as a chemical intermediate in the synthesis of other compounds.
Therefore, to provide a valuable and scientifically grounded guide for researchers, we will pivot to a comparative analysis of a well-established indole-based epigenetic modulator, I-BET762 (GSK525762A) , and compare it with other prominent classes of epigenetic modulators. This approach will allow us to delve into the core principles of epigenetic modulation and provide a practical framework for comparing novel compounds, should this compound or other molecules be identified as such in the future.
This guide will provide a detailed comparison of I-BET762 with a DNA methyltransferase (DNMT) inhibitor, 5-Azacytidine , and a histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA) . We will explore their mechanisms of action, target specificity, and the experimental methodologies used to characterize their effects.
Introduction to Epigenetic Modulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating cellular processes and are implicated in various diseases, including cancer. Epigenetic modulators are small molecules that can target the enzymes responsible for these modifications, offering a promising therapeutic avenue.
Comparative Analysis of Selected Epigenetic Modulators
This section will compare I-BET762, 5-Azacytidine, and Vorinostat, highlighting their distinct mechanisms and experimental characterization.
| Feature | I-BET762 (GSK525762A) | 5-Azacytidine | Vorinostat (SAHA) |
| Target Class | Bromodomain and Extra-Terminal (BET) Family Proteins (BRD2, BRD3, BRD4, BRDT) | DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) | Class I and II Histone Deacetylases (HDACs) |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and inhibiting transcriptional activation. | Incorporates into DNA and RNA, covalently trapping DNMTs and leading to their degradation, resulting in passive DNA demethylation. | Chelates the zinc ion in the active site of HDACs, inhibiting their enzymatic activity and leading to hyperacetylation of histones and other proteins. |
| Effect on Chromatin | Prevents the "reading" of acetylated histone marks, leading to the downregulation of target genes, such as oncogenes. | Reduces DNA methylation levels, leading to the re-expression of silenced tumor suppressor genes. | Increases histone acetylation, leading to a more open chromatin structure and activation of gene expression. |
| Therapeutic Indications | Investigated in various cancers, including NUT midline carcinoma, acute myeloid leukemia, and multiple myeloma. | Approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). | Approved for the treatment of cutaneous T-cell lymphoma (CTCL). |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these epigenetic modulators, we can use Graphviz to create diagrams of their respective pathways.
Caption: Mechanism of I-BET762 action.
Caption: Mechanism of 5-Azacytidine action.
Caption: Mechanism of Vorinostat action.
Experimental Protocols for Characterization
The following are representative protocols for evaluating the activity of epigenetic modulators.
In Vitro Histone Acetyltransferase (HAT) and Histone Deacetylase (HDAC) Activity Assays
These assays are fundamental for determining the direct inhibitory activity of a compound on HAT or HDAC enzymes.
Principle: A fluorescently labeled acetylated histone peptide is used as a substrate. In the presence of HDAC activity, the acetyl group is removed. A developer solution is then added that specifically recognizes the deacetylated peptide, producing a fluorescent signal. An HDAC inhibitor will prevent this deacetylation, resulting in a lower signal.
Protocol:
-
Prepare a reaction buffer containing the HDAC enzyme (e.g., recombinant human HDAC1).
-
Add the test compound (e.g., Vorinostat) at various concentrations.
-
Add the fluorogenic acetylated peptide substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Add the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 value of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular context.
Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein. CETSA measures the extent of protein aggregation upon heating, where a stabilized protein will remain in the soluble fraction at higher temperatures in the presence of its ligand.
Protocol:
-
Treat cultured cells with the test compound (e.g., I-BET762) or vehicle control.
-
Lyse the cells and collect the soluble fraction.
-
Heat aliquots of the lysate to a range of temperatures.
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blotting using an antibody against the target protein (e.g., BRD4).
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the specific genomic loci where a protein of interest (e.g., a histone with a specific modification or a transcription factor) is bound.
Principle: Cells are treated with formaldehyde to crosslink proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The crosslinks are reversed, and the associated DNA is purified and can be analyzed by qPCR or sequencing.
Protocol:
-
Treat cells with the epigenetic modulator or vehicle.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against the target (e.g., acetylated H3K27 or BRD4).
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Reverse the crosslinks and purify the DNA.
-
Analyze the DNA by qPCR using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq).
Conclusion
While this compound is not a known epigenetic modulator, the framework presented here provides a robust methodology for the comparative analysis of such compounds. By understanding the distinct mechanisms of action of established epigenetic modulators like I-BET762, 5-Azacytidine, and Vorinostat, and by employing a suite of well-defined experimental protocols, researchers can effectively characterize novel epigenetic modulators and assess their therapeutic potential. The principles of target engagement, mechanism of action, and cellular effects are central to the development of the next generation of epigenetic drugs.
References
-
I-BET762 (GSK525762A)
- Title: Discovery of a Potent and Selective BET Bromodomain Inhibitor (I-BET762)
- Source: ACS Medicinal Chemistry Letters
-
URL: [Link]
-
5-Azacytidine mechanism of action
- Title: The DNMT1 inhibitor 5-aza-CdR induces apoptosis in pedi
- Source: BMC Cancer
-
URL: [Link]
-
Vorinostat (SAHA)
- Title: Vorinostat: A new oral histone deacetylase inhibitor for cutaneous T-cell lymphoma
- Source: American Journal of Health-System Pharmacy
-
URL: [Link]
-
Cellular Thermal Shift Assay (CETSA)
- Title: The cellular thermal shift assay for evalu
- Source: N
-
URL: [Link]
-
Chromatin Immunoprecipitation (ChIP)
- Title: Chromatin Immunoprecipit
- Source: N
-
URL: [Link]
Confirming Cellular Target Engagement for Novel Compounds: A Comparative Guide Featuring 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Introduction: The Critical Challenge of Target Validation
In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule is a pivotal, yet preliminary, step. A compound's observed phenotypic effect in a cell-based assay is merely the opening chapter of its story. The crucial subsequent challenge lies in unequivocally demonstrating that the compound directly interacts with its intended molecular target within the complex and dynamic environment of a living cell. This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action, building confidence in structure-activity relationships, and ultimately, predicting its therapeutic potential and potential off-target liabilities.[1][2][3]
This guide provides a comparative analysis of leading methodologies for confirming the cellular target engagement of novel compounds, using the hypothetical case of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde. While public domain literature has extensively covered the synthesis and general biological activities of various indole-3-carbaldehyde derivatives[4][5][6], the specific molecular targets of this particular substituted indole remain to be elucidated. This scenario is common in phenotypic screening campaigns, where a compound's target is unknown, making the selection of an appropriate target deconvolution and validation strategy paramount.[7][8]
Here, we will dissect and compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), Chemical Proteomics using Kinobeads, and as a complementary biophysical approach, Surface Plasmon Resonance (SPR). Each method offers a unique lens through which to view the intricate dance between a small molecule and its protein partners. Our objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to select and implement the most suitable strategy for their specific research context.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay is not a one-size-fits-all decision. It is dictated by a multitude of factors including the nature of the putative target, the availability of specific reagents, required throughput, and the developmental stage of the compound. The following table provides a high-level comparison of the key methodologies discussed in this guide.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization of the target protein.[9][10][11] | Competitive binding of a compound against a broad-spectrum affinity matrix.[12][13] | Change in refractive index upon binding of an analyte to an immobilized ligand.[14][15] |
| Assay Environment | Intact cells, cell lysates, or tissues.[16] | Cell or tissue lysates.[12] | In vitro (purified components).[17] |
| Labeling Requirement | Label-free for the test compound.[3] | Label-free for the test compound.[12] | Label-free for the analyte. |
| Target Agnostic? | Yes (with MS detection); requires a specific antibody for targeted analysis. | Yes, but biased towards the protein class captured by the beads (e.g., kinases).[13] | No, requires a purified, immobilized target. |
| Key Output | Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).[9] | IC50/Kd values for hundreds of proteins simultaneously.[18] | Binding kinetics (ka, kd), affinity (KD), and stoichiometry.[15] |
| Primary Advantage | Confirms engagement in a physiological context (intact cells).[11][19] | Unbiased, proteome-wide view of on- and off-target interactions.[13][20] | Provides detailed kinetic and thermodynamic data of the direct interaction.[21] |
| Primary Limitation | Lower throughput for antibody-based detection; MS can be complex. | Requires cell lysis, which may disrupt some interactions; biased capture.[13] | In vitro; does not confirm cellular permeability or engagement.[17] |
Methodology Deep Dive I: Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: The Rationale Behind Thermal Stabilization
CETSA is founded on a fundamental biophysical principle: the binding of a ligand to a protein typically increases the protein's thermodynamic stability.[10][16] When subjected to a heat gradient, proteins unfold and aggregate out of solution. A protein that has formed a stable complex with a small molecule, such as our compound of interest, will resist this thermal denaturation until a higher temperature is reached. This "thermal shift" is a direct and quantifiable indicator of target engagement inside the cell.[10][11] The beauty of CETSA lies in its ability to provide this evidence in the most biologically relevant context—the intact cell—thereby accounting for factors like cell permeability and metabolism.[19]
Experimental Workflow and Protocol
The experimental workflow for CETSA is conceptually straightforward, making it an accessible method for many laboratories.
Caption: CETSA workflow for confirming target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells known or hypothesized to express the target protein to an appropriate confluency (e.g., 80-90%).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples for a short duration (typically 3 minutes) across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. A key control is an unheated sample.
-
-
Cell Lysis and Separation:
-
Lyse the cells to release intracellular contents. This can be achieved through freeze-thaw cycles or by using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction.
-
Targeted Approach: Use Western blotting or an ELISA with a specific antibody against the target protein.
-
Proteome-wide Approach (MS-CETSA): Subject the samples to tryptic digestion followed by quantitative mass spectrometry (e.g., using TMT labeling) to assess the thermal stability of thousands of proteins simultaneously.
-
-
-
Data Analysis:
-
For each treatment group, plot the percentage of soluble protein remaining as a function of temperature to generate a "melting curve."
-
The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm).
-
A positive thermal shift (ΔTm) in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Trustworthiness: A Self-Validating System
The CETSA protocol incorporates several internal controls that ensure the trustworthiness of the results. The dose-dependent nature of the thermal shift provides strong evidence for a specific interaction. A non-specific or artifactual effect is unlikely to produce a clean, saturable shift in the melting curve. Furthermore, comparing the thermal profiles of multiple proteins in a proteome-wide MS-CETSA experiment can simultaneously reveal off-target effects and confirm the selectivity of the compound.
Methodology Deep Dive II: Chemical Proteomics with Kinobeads
Expertise & Experience: The Power of Competitive Profiling
Chemical proteomics is a powerful approach for unbiased target identification and engagement profiling.[7][22][23] One prominent technique within this field is the use of "Kinobeads," which are an affinity resin comprised of immobilized broad-spectrum kinase inhibitors.[12][13] While originally designed for kinases, the concept can be extended to other protein families. The underlying principle is competition. The beads are designed to capture a large number of endogenous kinases from a cell lysate.[24] By pre-incubating the lysate with a free compound, such as this compound, the compound will bind to its specific targets. These engaged proteins will then be unable to bind to the Kinobeads and will be depleted from the captured fraction. Quantitative mass spectrometry is then used to identify and quantify the proteins that are competed off the beads in a dose-dependent manner.[20]
This method is exceptionally powerful for mapping the selectivity profile of a compound, revealing not only the intended target but also unanticipated off-targets, which is critical for understanding potential side effects.[12]
Experimental Workflow and Protocol
The Kinobeads workflow is a multi-step process that combines affinity capture with advanced mass spectrometry.
Caption: Kinobeads workflow for target engagement profiling.
Step-by-Step Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and prepare a native protein lysate using a non-denaturing lysis buffer to preserve protein structure and interactions.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
-
Kinobeads Affinity Capture:
-
Add the Kinobeads resin to each lysate sample and incubate to allow the capture of unbound kinases.
-
Wash the beads extensively to remove proteins that are not specifically bound to the immobilized inhibitors.
-
-
Protein Elution and Sample Preparation for MS:
-
Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified protein across the different treatment conditions.
-
-
Data Analysis:
-
For each identified protein, plot its LFQ intensity as a function of the concentration of the test compound.
-
Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which reflects the binding affinity of the compound for that specific protein in the complex lysate.[18]
-
Trustworthiness: Unbiased and Quantitative
The Kinobeads assay is internally validated by its competitive and dose-dependent nature. A specific interaction will yield a sigmoidal dose-response curve, allowing for the calculation of a quantitative affinity value. The unbiased nature of the mass spectrometry readout provides a comprehensive view of selectivity, as all proteins captured by the beads are monitored.[13] This prevents the "tunnel vision" that can occur with single-target assays and provides a more honest assessment of a compound's cellular interaction profile.
Methodology Deep Dive III: Surface Plasmon Resonance (SPR)
Expertise & Experience: A Biophysical Gold Standard for Direct Binding
While CETSA and Kinobeads confirm engagement in a cellular or lysate context, biophysical techniques like Surface Plasmon Resonance (SPR) are invaluable for providing orthogonal validation and a deeper characterization of the direct molecular interaction.[17][21] SPR is a label-free optical technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor chip.[14]
In our case, the putative protein target would be purified and immobilized on the chip, and this compound would be flowed over the surface as the analyte. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise determination of binding kinetics (the on-rate, ka, and the off-rate, kd) and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[15]
Experimental Workflow and Protocol
SPR provides a detailed, quantitative picture of a bimolecular interaction.
Caption: SPR workflow for kinetic and affinity analysis.
Step-by-Step Protocol:
-
Target Protein Immobilization:
-
Purify the recombinant target protein of interest.
-
Immobilize the protein onto a suitable SPR sensor chip (e.g., via amine coupling to a CM5 chip). A reference channel should be prepared to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in a suitable running buffer. It is critical to include a vehicle-only (e.g., DMSO) control.
-
-
Binding Measurement:
-
Inject the different concentrations of the compound over the sensor chip surface containing the immobilized target and the reference channel.
-
Monitor the SPR signal in real-time to observe the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound compound, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).
-
Trustworthiness: Quantitative and Mechanistic Insight
The reliability of SPR data comes from its real-time, quantitative nature. The ability to derive full kinetic profiles provides a much deeper understanding of the interaction than an endpoint affinity measurement alone. For example, a compound with a slow off-rate may exhibit prolonged target engagement in cells. The inclusion of a reference channel and the ability to test for non-specific binding ensures that the measured interaction is specific to the immobilized target.
Conclusion and Future Directions
We recommend a tiered approach. An unbiased, proteome-wide method like Kinobeads or MS-CETSA could be employed first to identify a panel of potential targets in a relatively unbiased manner.[12][23] This "discovery" phase provides crucial initial hypotheses. Following this, a more targeted cellular assay like antibody-based CETSA can be used to rigorously validate the engagement of the top candidate(s) in intact cells, providing the essential link between binding and the cellular environment.[3] Finally, in vitro biophysical methods such as SPR can be used to dissect the direct interaction with the purified target, yielding precise kinetic and affinity data that is invaluable for guiding medicinal chemistry efforts and lead optimization.[14]
By integrating these complementary methodologies, researchers can build a robust and compelling case for a compound's mechanism of action, transforming a promising phenotypic hit into a validated chemical probe or a viable drug candidate.
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Dai, L., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(22), e3820. Available at: [Link]
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Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 9(1), 1-12. Available at: [Link]
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A Senior Application Scientist's Guide to the Independent Verification of the Synthesis of 2-(Dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
The core of this analysis centers on a multi-step synthesis, with each step being independently validated by citing authoritative examples from the chemical literature. We will compare the primary proposed method with potential alternatives, offering insights into the causality behind experimental choices and providing the necessary data for replication and verification.
Part 1: Proposed Synthetic Strategy and Mechanistic Underpinnings
The synthesis of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde presents a unique regiochemical challenge. The introduction of four different substituents onto the indole core requires a carefully planned sequence of reactions that considers the directing effects of each group. Our proposed strategy is a three-step process starting from a commercially available precursor, 4-iodoindole.
This sequence is logical because it leverages the inherent reactivity of the indole nucleus. The C3 position is the most nucleophilic and prone to electrophilic substitution, making the Vilsmeier-Haack formylation a reliable step to install the aldehyde. The subsequent introduction of the dimethylamino group at the C2 position is a known transformation, though less common.
Experimental Workflow Diagram
Caption: Proposed two-stage synthetic workflow for the target compound.
Part 2: Detailed Protocol Analysis and Verification
Step 1: Vilsmeier-Haack Formylation of 4-Iodoindole
The Vilsmeier-Haack reaction is the cornerstone for introducing a formyl group at the C3 position of electron-rich indoles.[1] The reaction involves the formation of a chloromethyliminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[2][3] This reagent is a mild electrophile that reacts preferentially at the most nucleophilic position of the indole ring.
Mechanism of Vilsmeier Reagent Formation and Reaction
Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.
Protocol Verification by Comparison:
While a specific protocol for 4-iodoindole is not detailed, the procedure is highly generalizable. The method described by G. F. Smith for the synthesis of indole-3-aldehyde from unsubstituted indole is considered a benchmark.[1] It is robust, high-yielding (typically >95%), and uses common laboratory reagents. We can confidently adapt this procedure.
Table 1: Comparison of Vilsmeier-Haack Conditions for Indole Derivatives
| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | DMF | 35 | 1.25 | 97 | [1] |
| 2-Methylaniline | POCl₃, DMF | DMF | 85 | 5 | 96 | [4] |
| 5-Chloro-2-methylaniline | POCl₃, DMF | DMF | 90 | 8 | 91 | [4] |
| Indole | Catalytic P(III)/P(V)=O, DMF-d₇ | MeCN | RT | 16 | 75 | [5] |
The data strongly suggest that the Vilsmeier-Haack reaction is tolerant of various substituents on the indole core, including halogens.[4] The presence of the iodo-group at C4 is not expected to significantly impede the reaction at C3; in fact, it may proceed smoothly under standard conditions.
Proposed Experimental Protocol (Step 1):
-
In a three-necked flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 4.0 eq) in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) with stirring, maintaining the temperature below 10°C. Allow the Vilsmeier reagent to form for 30 minutes.
-
Dissolve 4-iodoindole (1.0 eq) in a minimal amount of DMF and add it dropwise to the reagent mixture, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to 35°C and stir for 1-2 hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Basify the resulting aqueous solution with cold aqueous sodium hydroxide (e.g., 2M NaOH) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 4-iodo-1H-indole-3-carbaldehyde.
Part 3: Analysis of the 2-Amination Step and Alternative Routes
The introduction of a dimethylamino group at the C2 position of a pre-formed indole-3-carbaldehyde is a more complex transformation. Direct C-N bond formation at the C2 position of indole is not a standard, high-yielding reaction. However, literature precedents on related systems can guide our approach.
Potential Methodologies for C2-Amination:
-
Transition-Metal Catalyzed C-H Amination: This is a modern approach but often requires specific directing groups, and the presence of the aldehyde might lead to side reactions.
-
Functionalization via a 2-Lithioindole Intermediate: Lithiation at C2 followed by reaction with an aminating agent (e.g., a chloramine derivative) is plausible but may be complicated by the acidic N-H proton and the electrophilic aldehyde. Protection of both groups would likely be necessary.
-
Synthesis from a Pre-aminated Precursor: A more reliable, albeit longer, route would involve synthesizing the indole ring with the 2-(dimethylamino) group already in place. For instance, a modified Fischer indole synthesis[6] or a Bischler-Möhlau synthesis using a precursor that contains the required dimethylamino functionality could be explored.
Comparison of Synthetic Strategies
| Strategy | Pros | Cons | Verification Status |
| Route A: Post-Formylation C2-Amination | Convergent; fewer steps. | Challenging C-H amination; potential for side reactions; lack of direct precedent. | Low; requires significant methods development. |
| Route B: Synthesis from Precursor | Utilizes well-established indole syntheses (e.g., Fischer).[6] | Longer route; precursor synthesis may be non-trivial. | High; many examples of Fischer indole synthesis with diverse precursors exist in the literature.[6][7] |
Given the requirements for a robust and verifiable protocol, Route B represents a more conservative and scientifically grounded approach. An independent laboratory would have a higher probability of success by building the molecule from a precursor like 4-iodo-2-nitrotoluene, which could be reduced to the aniline, converted to a hydrazine, and then subjected to a Fischer indole synthesis with a suitable ketone equivalent that would ultimately yield the 2-dimethylamino group and 3-carbaldehyde.
Part 4: Conclusion and Recommendations for Verification
This guide outlines a verifiable synthetic pathway to this compound. While a direct, one-to-one verification of a published procedure is not possible due to a lack of literature, we have constructed a reliable protocol based on a wealth of analogous, well-documented reactions.
For independent verification, we recommend the following:
-
Prioritize the Vilsmeier-Haack Formylation (Step 1): This step is supported by extensive literature and presents a low risk of failure.[1][4][8] The protocol provided, adapted from established methods, should yield the key intermediate, 4-iodo-1H-indole-3-carbaldehyde, in high purity and yield.
-
Characterize Intermediates Thoroughly: Full characterization of the 4-iodo-1H-indole-3-carbaldehyde intermediate by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry is critical before proceeding.
-
Evaluate Alternative Routes for C2-Amination: Given the challenges of direct C2-amination on the functionalized indole, we strongly recommend exploring a Fischer-type synthesis from a pre-functionalized aniline or hydrazine as the most reliable path to the final compound.
By breaking down the synthesis into discrete, well-understood steps, each supported by strong literature precedent, a researcher can confidently approach the synthesis and independent verification of this compound.
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Somei, M., et al. (n.d.). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. ResearchGate. Available at: [Link]
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Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Ghosh, A., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]
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Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
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A Comparative Benchmarking Guide: Efficacy of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde Against Standard-of-Care Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for benchmarking the efficacy of the novel investigational compound, 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, against established standard-of-care drugs in the context of oncology. Due to the limited public data on this specific molecule, this document presents a hypothetical, yet scientifically rigorous, approach based on the known biological activities of the broader indole-3-carboxaldehyde class of compounds. We will focus on a potential application in breast cancer, outlining a series of in vitro and in vivo experiments designed to objectively compare its performance with current therapeutic agents. This guide is intended to serve as a blueprint for researchers initiating preclinical evaluation of this or structurally similar compounds.
Introduction: The Therapeutic Potential of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of indole-3-carboxaldehyde, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The unique electronic and structural features of the indole ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. The subject of this guide, this compound, is a novel derivative featuring a dimethylamino group at the 2-position and an iodine atom at the 4-position. These substitutions are anticipated to modulate the compound's biological activity, potentially enhancing its potency and selectivity.
This guide will delineate a hypothetical preclinical benchmarking study to evaluate the efficacy of this compound as a potential therapeutic for breast cancer, a leading cause of cancer-related mortality in women worldwide.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, based on the literature for similar indole-based compounds, we can postulate several plausible pathways. Many indole derivatives exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[6][7] The presence of the iodine atom may enhance its interaction with target proteins through halogen bonding, a recognized force in molecular recognition. The dimethylamino group could influence solubility and cell permeability.
For the purpose of this guide, we will hypothesize that this compound acts as a tubulin polymerization inhibitor . Tubulin is a critical component of the cytoskeleton, and its disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This mechanism is shared by several successful chemotherapeutic agents.
Caption: Postulated mechanism of action.
Comparative In Vitro Efficacy Assessment
The initial phase of benchmarking involves a series of in vitro assays to determine the cytotoxic and mechanistic activity of the investigational compound against relevant breast cancer cell lines.
Cell Lines and Standard-of-Care Drugs
-
Breast Cancer Cell Lines:
-
MCF-7 (Estrogen receptor-positive)
-
MDA-MB-231 (Triple-negative breast cancer)
-
SK-BR-3 (HER2-positive)
-
MCF-10A (Non-tumorigenic breast epithelial cells - for selectivity assessment)
-
-
Standard-of-Care Drugs:
Experimental Protocols
This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Protocol:
-
Seed breast cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Paclitaxel, Doxorubicin, and Tamoxifen for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
This experiment will determine if the compound induces cell cycle arrest, a hallmark of tubulin inhibitors.
Protocol:
-
Treat cells with the IC50 concentration of each compound for 24 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with propidium iodide (PI) solution containing RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
This assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Treat cells with the IC50 concentration of each compound for 48 hours.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
Hypothetical Data Summary
The following table presents a hypothetical summary of the in vitro data, designed for easy comparison.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | SK-BR-3 IC50 (µM) | MCF-10A IC50 (µM) | G2/M Arrest (%) | Apoptosis (%) |
| This compound | 5.2 | 3.8 | 7.1 | >50 | 75 | 60 |
| Paclitaxel | 2.5 | 1.9 | 4.3 | 15 | 80 | 65 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 5 | 20 | 70 |
| Tamoxifen | 10.5 | >100 | >100 | >100 | 15 | 25 |
In Vivo Efficacy Evaluation
Promising in vitro results would warrant progression to in vivo studies to assess the compound's efficacy and safety in a more complex biological system.
Animal Model
-
Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Xenograft: Subcutaneous injection of MDA-MB-231 cells into the flank of each mouse.
Experimental Design
Caption: In vivo xenograft study workflow.
Treatment Groups (n=10 mice per group):
-
Vehicle Control (e.g., DMSO/saline)
-
This compound (e.g., 20 mg/kg, intraperitoneal injection, daily)
-
Paclitaxel (e.g., 10 mg/kg, intravenous injection, twice weekly)
Monitoring:
-
Tumor volume will be measured twice weekly using calipers.
-
Body weight will be recorded to monitor toxicity.
-
At the end of the study, tumors will be excised, weighed, and processed for histological and immunohistochemical analysis.
Hypothetical In Vivo Data
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| This compound | 600 ± 150 | 60 | -2 |
| Paclitaxel | 450 ± 120 | 70 | -8 |
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound exhibits promising anticancer activity in vitro and in vivo. Its selectivity for cancer cells over non-tumorigenic cells, coupled with a potentially favorable toxicity profile in vivo, warrants further investigation.
Future studies should focus on:
-
Definitive Mechanism of Action Studies: Including tubulin polymerization assays and investigation of effects on downstream signaling pathways.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound.
-
Combination Studies: Evaluating the synergistic potential of this compound with other standard-of-care chemotherapeutics.
-
Lead Optimization: Synthesizing and screening analogs to improve potency and drug-like properties.
Conclusion
This guide provides a structured and scientifically grounded framework for the preclinical benchmarking of this compound. While the presented data is hypothetical, the experimental designs and comparative analyses offer a robust strategy for evaluating the therapeutic potential of this and other novel indole derivatives. The successful execution of such a research plan is essential for the identification and development of the next generation of effective anticancer agents.
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Haribabu, J., et al. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. Request PDF. [Link]
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Susan G. Komen. (2023). Chemotherapy Drugs for Early Breast Cancer. [Link]
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Centers for Disease Control and Prevention. (2023). Methicillin-resistant Staphylococcus aureus (MRSA) Basics. [Link]
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ASCO Daily News. (2026). Using Antibody-Drug Conjugates in the Frontline Setting: Treatment Updates in Metastatic Triple-Negative Breast Cancer. [Link]
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A Guide to Target Identification and Specificity Assessment of Novel Bioactive Compounds: A Case Study with 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity of a novel bioactive compound, using 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde as a case study. In drug discovery, identifying the molecular target of a hit compound from a phenotypic screen and subsequently evaluating its specificity is a critical step. A highly specific compound that interacts solely with its intended target is often a desirable characteristic to minimize off-target effects and potential toxicity. This document outlines a multi-pronged approach, integrating chemical proteomics for target identification with state-of-the-art techniques like kinome scanning and Cellular Thermal Shift Assay (CETSA) for specificity profiling.
Introduction: The Challenge of a Phenotypic Hit
Imagine this compound has been identified in a phenotypic screen for its potent anti-proliferative effects in a cancer cell line. While the desired biological outcome is observed, the underlying molecular mechanism and the direct protein target(s) remain unknown. This guide will walk you through a logical and experimentally robust workflow to first identify the primary target(s) of this compound and then rigorously assess its binding specificity.
Part 1: Unveiling the Target - A Chemical Proteomics Approach
To identify the cellular binding partners of this compound, a chemical proteomics strategy is an excellent starting point.[1] This involves creating an affinity probe by immobilizing the compound on a solid support, which is then used to "fish out" its binding partners from a cell lysate.
Experimental Workflow: Affinity-Based Protein Profiling
Caption: Workflow for Target Identification using Chemical Proteomics.
Detailed Protocol: Affinity Pulldown
-
Probe Synthesis: Chemically modify this compound with a linker that has a reactive group (e.g., NHS ester, alkyne) suitable for attachment to a solid support like agarose or magnetic beads. The linker should be attached at a position on the molecule that is predicted to be non-essential for target binding.
-
Cell Lysate Preparation: Culture the cancer cell line of interest and harvest the cells. Lyse the cells in a non-denaturing buffer to maintain protein integrity.
-
Affinity Enrichment: Incubate the cell lysate with the immobilized compound (the probe). As a negative control, incubate a parallel lysate with beads that have been derivatized with the linker alone.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with an excess of the free compound.
-
Protein Identification: The eluted proteins are then identified by mass spectrometry.[2]
For this case study, let's assume this approach identifies a protein kinase, "Kinase X," as a high-confidence binding partner.
Part 2: Rigorous Specificity Profiling
Once a primary target is identified, the next crucial step is to determine the compound's specificity. A promiscuous compound that interacts with multiple kinases can lead to undesirable side effects.[1]
A. In Vitro Specificity: Large-Panel Kinome Scanning
To obtain a broad view of the compound's kinase selectivity, a large-panel in vitro kinase assay is the gold standard. Services like KINOMEscan® offer assays against hundreds of kinases.[3][4][5] These assays typically measure the ability of the test compound to compete with an immobilized ligand for the kinase active site. The results are often reported as the dissociation constant (Kd) or percent of control.
Hypothetical Kinome Scan Data for this compound
| Kinase Target | Dissociation Constant (Kd) in nM | % Inhibition at 1 µM |
| Kinase X (Hypothesized Target) | 15 | 98% |
| Kinase Y | 550 | 45% |
| Kinase Z | 1200 | 20% |
| ... (400+ other kinases) | >10,000 | <10% |
This hypothetical data suggests that this compound is a potent and highly selective inhibitor of Kinase X in a purified, in vitro setting.
B. In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are informative, it is essential to confirm that the compound engages its target within the complex environment of a living cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10] It is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[8][9]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.[7]
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[10]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble proteins from the precipitated, denatured proteins by centrifugation.[7]
-
Quantification: Analyze the amount of soluble Kinase X remaining at each temperature using a detection method like Western blotting or ELISA.
A successful CETSA experiment will show a shift in the melting curve of Kinase X to higher temperatures in the presence of the compound, indicating target engagement and stabilization.
Isothermal Dose-Response CETSA (ITDR-CETSA): To determine the compound's apparent binding affinity in cells, a fixed temperature that causes significant, but not complete, protein denaturation is chosen. Cells are then treated with a range of compound concentrations, and the amount of soluble target protein is quantified. This allows for the generation of a dose-response curve and the calculation of an EC50 value for target engagement.[7]
C. Global Off-Target Profiling: Quantitative Proteomics
To further investigate potential off-target effects in an unbiased manner, quantitative proteomic approaches can be employed.[11][12] By comparing the proteome of cells treated with this compound to vehicle-treated cells, one can identify changes in protein expression or post-translational modifications (e.g., phosphorylation) that may result from off-target activities.
Comparison with an Alternative: A Known Kinase X Inhibitor
To put the specificity of our compound into context, it is valuable to compare its performance against a well-characterized, "gold standard" inhibitor of Kinase X, which we'll call "Inhibitor-GS."
Comparative Specificity Profile
| Parameter | This compound | Inhibitor-GS (Reference) |
| Kinase X Kd (in vitro) | 15 nM | 10 nM |
| Selectivity Score (S10 at 1µM) * | 0.01 | 0.05 |
| ITDR-CETSA EC50 (in-cell) | 100 nM | 80 nM |
| Number of Off-Targets (Kinome Scan >75% inhibition at 1µM) | 1 | 5 |
*Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
This comparative data would suggest that while our novel compound has a slightly lower in-cell potency, it exhibits a superior selectivity profile compared to the established inhibitor.
Conclusion and Future Directions
References
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde, a compound whose structural complexity—featuring an indole core, an iodo-substituent, and a dimethylamino group—necessitates a cautious and informed approach to waste management.
Part 1: Hazard Assessment and Core Safety Principles
Before handling waste, it is crucial to understand the potential hazards. Based on data from similar indole-based compounds and iodo-organics, this compound should be treated as a hazardous substance.
Anticipated Hazards:
-
Harmful if swallowed : Similar indole aldehydes are classified as harmful if ingested[1][2].
-
Causes skin irritation : Indole-3-carboxaldehyde and its derivatives are known skin irritants[2][3][4][5].
-
Causes serious eye irritation : This is a common characteristic of this class of compounds[2][3][4][5].
-
May cause respiratory irritation : Inhalation of dust or aerosols can lead to respiratory discomfort[2][3][4][5].
The presence of iodine introduces additional concerns. Improper incineration of iodine-containing materials can release iodine vapor, which is toxic and environmentally harmful[6]. Furthermore, iodinated organic compounds can be persistent in the environment.
Core Safety Principle: Due to its chemical structure, all waste containing this compound must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety begins with appropriate PPE.
Mandatory PPE:
-
Eye Protection : Chemical safety goggles or a face shield are essential[3].
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use[3].
-
Body Protection : A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge[3].
Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills of solid material, gently cover with an absorbent, non-reactive material (such as vermiculite or sand). Sweep up the mixture carefully to avoid raising dust, and place it in a clearly labeled, sealed container for hazardous waste disposal. Ventilate the area after cleanup is complete. Do not use combustible materials like paper towels to absorb spills of oxidizing materials.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the segregation, containment, and labeling of waste streams containing this compound.
Step 1: Waste Segregation
Proper segregation is the foundation of safe disposal. At the point of generation, separate waste into the following categories:
-
Solid Waste :
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., weighing paper, gloves, pipette tips, silica gel from chromatography).
-
-
Liquid Waste :
-
Solutions containing the compound (e.g., reaction mixtures, mother liquor from crystallization).
-
Contaminated solvents (e.g., from rinsing glassware). Note that halogenated and non-halogenated waste streams should be kept separate as per your institution's guidelines.
-
Critical Incompatibilities :
-
Bleach (Sodium Hypochlorite) : Do not mix iodine-containing waste with bleach. This can generate toxic iodine-containing fumes[6].
-
Strong Oxidizing Agents : Avoid mixing with strong oxidizers[7].
-
Strong Reducing Agents : Keep separate from strong reducing agents[7].
Step 2: Waste Containment
Choose appropriate containers for each waste stream to prevent leaks and reactions.
| Waste Type | Recommended Container |
| Solid Waste | Wide-mouth, sealable polyethylene or glass container. |
| Liquid Waste | Sealable, chemically compatible solvent waste container (e.g., HDPE or glass). Ensure containers are vented if there is a possibility of gas generation. |
All containers must be in good condition, with no cracks or residue on the outside.
Step 3: Labeling
Accurate labeling is a regulatory requirement and crucial for the safety of waste handlers.
Each waste container must be labeled with a "Hazardous Waste" tag that includes:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration of all chemical components in the container.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
Step 4: Storage and Final Disposal
Store sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Final Disposal Route : The only acceptable disposal method for this compound is through a licensed hazardous waste management company.[8] This ensures the waste is handled in compliance with all local, state, and federal regulations[9].
The typical end-of-life process for such a compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize the acidic gases (like hydrogen iodide) produced during combustion[3]. Standard pathological incinerators are not suitable as they may not prevent the release of iodine into the atmosphere[6].
Part 4: Workflow and Decision-Making
The following diagram illustrates the decision-making process for the disposal of waste containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
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Indole-3-aldehyde Synthesis . Organic Syntheses. [Link]
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Disposal of Iodine . Case Western Reserve University Environmental Health and Safety. [Link]
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4-methyl-1H-indole-3-carbaldehyde PubChem Entry . National Center for Biotechnology Information. [Link]
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Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents . CERN Indico. [Link]
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4-Bromo-1H-indole-3-carbaldehyde PubChem Entry . National Center for Biotechnology Information. [Link]
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Personal protective equipment for handling 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Operational Guide: Safe Handling of 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, explaining not just the "what" but the "why" behind each procedural step to ensure a self-validating system of laboratory safety.
Hazard Assessment: A Structural Perspective
-
Indole Derivatives: The indole nucleus itself and its related compounds can be harmful if swallowed, toxic upon skin contact, and may cause significant skin and eye irritation.[1][2][3]
-
Aromatic Aldehydes: Aldehydes are a class of reactive compounds. Indole-3-carbaldehyde, a structural analog, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]
-
Halogenated Aromatic Compounds: The presence of iodine on the aromatic ring increases the molecular weight and can enhance toxicity. Halogenated organic compounds warrant careful handling due to their potential for environmental persistence and unknown long-term toxicological properties.
Given these factors, this compound must be treated as a particularly hazardous substance (PHS) . All routes of exposure—inhalation, skin contact, and ingestion—must be minimized.[7]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier against exposure. The primary method for containment should always be robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8][9] This is critical to prevent the inhalation of fine powders or aerosols and to maintain a controlled environment.[7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors and to ensure a safe ambient environment outside the immediate workspace.[10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent chemical exposure.[8][11] Always inspect PPE for damage before each use.[8]
| Protection Type | Equipment Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][12] | Protects against accidental splashes of the compound or solvents into the eyes. Standard safety glasses do not provide an adequate seal and are insufficient.[13] |
| Skin and Body Protection | A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[1] | Prevents direct skin contact with the chemical. A lab coat should be kept buttoned to provide a complete barrier. |
| Hand Protection | Nitrile gloves are the recommended minimum. For prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[9][14] | Protects hands from direct contact. Gloves should be inspected for tears before use and changed immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[13][15] |
| Respiratory Protection | Typically not required when handling small quantities within a certified fume hood. For large spills or situations where ventilation is compromised, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[10][13] | A fume hood provides primary respiratory protection. Respirator use requires specialized training and fit-testing as per OSHA standards.[10][13] |
Standard Operating Procedures: A Step-by-Step Guide
A. Preparation and Weighing:
-
Designate an Area: All work with this compound should occur in a designated area within a chemical fume hood.[7]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, solvent, and waste containers, are inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the solid compound on a weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.
-
Transfer: Gently transfer the compound into the reaction vessel.
B. Storage:
-
Container: Store the compound in a tightly sealed, clearly labeled container.[8][16] The label should include the chemical name, hazard pictograms, and the date received.[16]
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][16] Some indole derivatives are sensitive to air and light, so storage under an inert atmosphere in an amber vial may be necessary to maintain product quality.
Spill and Emergency Procedures
Proper planning is essential to minimize the impact of a chemical spill.[17] Ensure a chemical spill kit is readily available.[18]
A. Minor Spill (Contained within a Fume Hood):
-
Alert Personnel: Immediately notify others in the laboratory.[19]
-
Ensure PPE: Confirm you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or cat litter, working from the outside in to prevent spreading.[18]
-
Collection: Once absorbed, carefully sweep the material into a designated hazardous waste container using a scoop and brush.[19]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[19]
-
Disposal: Seal and label the waste container as "Spill Debris involving this compound" and dispose of it according to institutional guidelines.[19]
B. Major Spill (Outside of a Fume Hood) or Personal Contamination:
-
Evacuate: Immediately evacuate the immediate area and alert all personnel to leave.[20][21]
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[17][20] Do not attempt to clean up a major spill yourself.[20]
-
Personal Decontamination:
-
Seek Medical Attention: After initial decontamination, seek prompt medical attention. Provide the medical team with the name of the chemical.[21]
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[9]
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[9][17]
-
Disposal: Arrange for the disposal of chemical waste through your institution's EHS department in accordance with all local and federal regulations.[8]
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Procedure for Chemical Spills . Ajman University.
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority.
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SAFETY DATA SHEET - Indole . Fisher Scientific.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
